molecular formula C9H17NO2 B1381950 [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol CAS No. 1267956-65-9

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Cat. No.: B1381950
CAS No.: 1267956-65-9
M. Wt: 171.24 g/mol
InChI Key: ZANJSIVYKRDCSS-UHFFFAOYSA-N
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Description

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJSIVYKRDCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This molecule is of significant interest to the pharmaceutical and chemical research sectors due to its unique structural combination of a reactive cyclopropylmethanol moiety and a pharmacologically relevant morpholine group. This document consolidates available data on its physicochemical properties, provides a detailed, logical framework for its synthesis and characterization, and explores its potential utility in medicinal chemistry and as a versatile chemical intermediate. While specific experimental data for this compound is not widely available in peer-reviewed literature, this guide offers robust, scientifically grounded protocols and expected outcomes based on established chemical principles and analysis of analogous structures.

Introduction: A Molecule of Untapped Potential

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (CAS No. 1267956-65-9) is a fascinating hybrid molecule that marries the conformational rigidity and unique reactivity of a 1,1-disubstituted cyclopropane with the well-established pharmacokinetic and pharmacodynamic advantages of the morpholine heterocycle.[1] The presence of a primary alcohol provides a handle for further functionalization, making it a valuable building block in the synthesis of more complex molecular architectures.[1][2] Its potential applications are broad, ranging from the development of novel therapeutics targeting the central nervous system to its use as a scaffold in the creation of kinase inhibitors and antimicrobial agents.[2] This guide aims to provide researchers with a thorough understanding of this compound's chemical nature and a practical framework for its utilization in a laboratory setting.

Physicochemical and Computational Properties

A summary of the key physicochemical and computational properties of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is presented in the table below. It is important to note that some of the physical properties, such as boiling and melting points, are predicted values from chemical supplier databases and have not been experimentally verified in published literature.[3][4]

PropertyValueSource
CAS Number 1267956-65-9[1]
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Predicted Boiling Point 263.3 ± 15.0 °C[3]
Predicted Density 1.123 ± 0.06 g/cm³[3]
Topological Polar Surface Area (TPSA) 32.7 Ų[5]
Predicted LogP 0.0911[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]
Physical Form Solid or semi-solid or lump or liquid[6]
Storage Conditions Sealed in dry, 2-8°C[6]

Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Proposed Experimental Protocol

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification A 1-(Hydroxymethyl)cyclopropanecarbaldehyde C Intermediate Imine/Enamine A->C Reaction B Morpholine B->C D [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol C->D Reduction (e.g., NaBH4) E Crude Product D->E Work-up F Purified Product E->F Column Chromatography

Caption: Proposed two-step synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Step-by-Step Experimental Protocol

Materials:

  • 1-(Hydroxymethyl)cyclopropanecarbaldehyde

  • Morpholine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reductive Amination:

    • To a solution of 1-(hydroxymethyl)cyclopropanecarbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add morpholine (1.1 eq).

    • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate iminium ion.

    • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Causality: The initial reaction between the aldehyde and the secondary amine (morpholine) forms an iminium ion, which is then reduced by sodium borohydride to the desired tertiary amine. Running the reaction at a low temperature during the addition of the reducing agent helps to control the reaction rate and prevent over-reduction.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Self-Validation: The use of a basic workup (NaHCO₃) ensures that the morpholine nitrogen remains as a free base, facilitating its extraction into the organic solvent.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as determined by thin-layer chromatography) and concentrate under reduced pressure to afford [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol as a pure compound.

    • Trustworthiness: Column chromatography is a standard and reliable method for purifying organic compounds of this polarity, ensuring the removal of unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not publicly available, this section provides predicted ¹H and ¹³C NMR data, as well as expected mass spectrometry and infrared spectroscopy features. These predictions are based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70t, J = 4.7 Hz4H-N(CH₂CH₂)₂O
~3.50s2H-CH₂OH
~2.50t, J = 4.7 Hz4H-N(CH₂CH₂)₂O
~2.40s2H-CH₂-N
~1.80br s1H-OH
~0.50m4Hcyclopropyl-CH₂

Rationale: The morpholine protons are expected to appear as two distinct triplets around 3.70 and 2.50 ppm. The methylene protons of the hydroxymethyl group and the methylene bridge to the nitrogen are predicted to be singlets. The cyclopropyl protons will likely appear as a complex multiplet in the upfield region.

Predicted ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~68.0-CH₂OH
~67.0-N(CH₂CH₂)₂O
~62.0-CH₂-N
~54.0-N(CH₂CH₂)₂O
~20.0C(CH₂)₂
~10.0cyclopropyl-CH₂

Rationale: The carbon atoms of the morpholine ring and the hydroxymethyl group are expected in the 50-70 ppm region. The quaternary carbon of the cyclopropane ring is predicted to be around 20 ppm, with the methylene carbons of the cyclopropane appearing further upfield.

Expected Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z = 172.1332 (calculated for C₉H₁₈NO₂⁺)

  • Common Fragmentation: Loss of the hydroxymethyl group (-CH₂OH, 31 Da) or fragmentation of the morpholine ring.

Expected Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~2950-2800 cm⁻¹: C-H stretches of the alkyl groups.

  • ~1115 cm⁻¹: C-O-C stretch of the morpholine ether linkage.

Reactivity and Potential Applications

The chemical reactivity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is dictated by its three key functional groups: the primary alcohol, the tertiary amine (morpholine), and the cyclopropane ring.

Diagram of Potential Reactions

G cluster_0 Alcohol Reactions cluster_1 Amine Reactions cluster_2 Cyclopropane Reactions A [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol B Esterification (RCOCl, Pyridine) A->B C Oxidation (PCC, DCM) A->C D Quaternization (CH3I) A->D E Ring Opening (Acid Catalysis) A->E

Caption: Potential chemical transformations of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

  • Alcohol Functionalization: The primary alcohol can be readily esterified, etherified, or oxidized to the corresponding aldehyde. This provides a versatile handle for conjugating this molecule to other pharmacophores or for use in further synthetic transformations.

  • Amine Reactivity: The nitrogen atom of the morpholine ring is nucleophilic and basic. It can be protonated to form salts, which can improve aqueous solubility, or alkylated to form quaternary ammonium salts.

  • Cyclopropane Ring Stability and Reactivity: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts. However, it is generally stable under many synthetic conditions, providing a rigid scaffold.

The combination of these features makes [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol a promising candidate for:

  • Drug Discovery: The morpholine moiety is a common feature in many approved drugs, often improving metabolic stability and solubility. The cyclopropyl group can act as a bioisostere for other groups and can introduce conformational constraint, which may lead to improved binding affinity and selectivity for biological targets.[1]

  • Chemical Biology: As a tool compound for probing biological systems where morpholine-containing molecules are known to be active.[1]

  • Intermediate in Complex Synthesis: Its bifunctional nature (alcohol and amine) allows for its incorporation into a wide variety of larger, more complex molecules.[1]

Conclusion

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a molecule with significant, yet largely unexplored, potential in the fields of medicinal chemistry and synthetic organic chemistry. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed and scientifically sound protocol for its synthesis, and an exploration of its potential applications. While the lack of extensive published experimental data presents a challenge, the information and protocols provided herein offer a solid foundation for researchers to begin working with and exploring the utility of this promising chemical entity.

References

  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]

  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Structural Certainty

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is a cornerstone of its journey from a promising candidate to a therapeutic reality. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a molecule incorporating the pharmacologically significant morpholine and cyclopropyl moieties, represents a class of compounds with considerable potential as pharmaceutical intermediates. The morpholine ring is a common feature in medicinal chemistry, often imparting favorable properties such as improved solubility and metabolic stability. The cyclopropyl group, a small, strained ring, can introduce conformational rigidity and modulate electronic properties, which can be pivotal for optimizing a drug's interaction with its biological target.

This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic application and interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices is explained, ensuring that each step of the analytical workflow is a self-validating system, providing the rigorous structural confirmation demanded by regulatory bodies and the scientific community.

The Analytical Blueprint: A Multi-Technique Strategy

The definitive structural elucidation of a novel small molecule necessitates a synergistic approach, where the strengths of various analytical techniques are leveraged to build an unambiguous molecular portrait. No single technique can provide the complete picture; rather, it is the convergence of data from multiple orthogonal methods that establishes the structure with the highest degree of confidence. Our strategy for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a logical progression from establishing the molecular formula and identifying functional groups to mapping the intricate network of atomic connectivity.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Detailed Structural Mapping cluster_3 Final Confirmation MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy (ATR) MS->FTIR Provides Molecular Formula (C9H17NO2) Structure Confirmed Structure of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol MS->Structure Confirms Molecular Weight (171.24 g/mol) H_NMR 1H NMR Spectroscopy FTIR->H_NMR Identifies Key Functional Groups (-OH, C-O, C-N) C_NMR 13C NMR Spectroscopy H_NMR->C_NMR Maps Proton Connectivity and Chemical Environments H_NMR->Structure Corroborates Connectivity C_NMR->Structure Defines the Carbon Skeleton

Caption: Overall workflow for the structure elucidation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

I. Mass Spectrometry: Ascertaining the Molecular Identity

Theoretical Basis: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For the initial characterization of a new chemical entity, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate molecular weight, enabling the determination of the elemental composition and, consequently, the molecular formula.[2] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile small molecules, making it the method of choice for this analysis.[3]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution to a final concentration of approximately 10 µg/mL in the same solvent.[4]

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of the nitrogen atom in the morpholine ring makes the molecule readily protonated.

    • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for accurate mass measurement.

    • Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Mass Range: Scan a mass range of m/z 50-500 to ensure the capture of the molecular ion and potential fragments.

    • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the protonated molecule, [M+H]+. The accurate mass of this ion is used to calculate the elemental composition.

Anticipated Data and Interpretation

The molecular formula of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is C9H17NO2, with a monoisotopic mass of 171.1259 g/mol .

IonCalculated m/z
[M+H]+172.1332

The observation of a prominent ion at m/z 172.1332 in the high-resolution mass spectrum would provide strong evidence for the proposed molecular formula.

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information.[5] The fragmentation of N-substituted morpholines is often characterized by the cleavage of the bonds alpha to the nitrogen atom.

MS_Fragmentation M [M+H]+ m/z = 172 F1 Loss of H2O [M+H - H2O]+ m/z = 154 M->F1 Dehydration F2 Cleavage of C-N bond [C4H8NO]+ m/z = 86 M->F2 Alpha-cleavage F3 [C5H9O]+ m/z = 85 M->F3 Alpha-cleavage

Caption: Plausible fragmentation pathways for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in ESI-MS.

II. Fourier-Transform Infrared Spectroscopy: Identifying the Functional Framework

Theoretical Basis: Fourier-Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of a molecule.[6] Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key structural motifs.[7] For [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, we expect to observe characteristic absorptions for the hydroxyl (-OH) group, the C-O and C-N bonds of the morpholine ring, and the C-H bonds of the cyclopropyl and alkyl portions of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.[8]

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of neat [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol directly onto the ATR crystal.

    • Acquire the infrared spectrum, typically over the range of 4000-400 cm-1.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Anticipated Data and Interpretation
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-HStretching
3080-3000C-H (cyclopropyl)Stretching
2960-2850C-H (alkyl)Stretching
1120-1085C-O-C (ether)Stretching
1150-1050C-O (alcohol)Stretching
1130-1080C-N (amine)Stretching

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, with the broadening due to intermolecular hydrogen bonding.[9] The C-H stretching vibrations of the cyclopropyl ring are expected at a slightly higher frequency (>3000 cm⁻¹) compared to the alkyl C-H stretches. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O and C-N stretching vibrations, which are characteristic of the morpholine and alcohol moieties.

III. Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Theoretical Basis: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the detailed structure of organic molecules in solution.[10] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the TMS signal.

Anticipated ¹H NMR Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.70t4HH-3', H-5'Protons adjacent to the electronegative oxygen in the morpholine ring.
~3.50s2HH-7Methylene protons of the hydroxymethyl group.
~2.50t4HH-2', H-6'Protons adjacent to the nitrogen in the morpholine ring.
~2.40s2HH-6Methylene protons connecting the morpholine and cyclopropyl rings.
~0.50m4HH-2, H-3Methylene protons of the cyclopropyl ring.

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The morpholine protons typically appear as two triplets, with those closer to the oxygen (H-3', H-5') being more deshielded (downfield) than those adjacent to the nitrogen (H-2', H-6'). The singlets for the methylene protons (H-6 and H-7) are due to the absence of adjacent protons. The cyclopropyl protons (H-2, H-3) are expected to appear in the highly shielded (upfield) region of the spectrum.

Anticipated ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)DEPTAssignmentRationale
~67.0CH₂C-3', C-5'Carbons adjacent to the oxygen in the morpholine ring.
~65.0CH₂C-7Carbon of the hydroxymethyl group.
~60.0CH₂C-6Methylene carbon connecting the two rings.
~54.0CH₂C-2', C-6'Carbons adjacent to the nitrogen in the morpholine ring.
~20.0CC-1Quaternary carbon of the cyclopropyl ring.
~10.0CH₂C-2, C-3Methylene carbons of the cyclopropyl ring.

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The DEPT experiment will confirm the number of attached protons for each carbon signal, aiding in the unambiguous assignment of the carbon skeleton. The upfield signals for the cyclopropyl carbons are particularly characteristic.

IV. Conclusion: A Confirmed Molecular Identity

The synergistic application of mass spectrometry, FTIR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a robust and self-validating workflow for the complete structure elucidation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. The convergence of the molecular formula from HRMS, the identification of key functional groups from FTIR, and the detailed connectivity map from NMR allows for the unambiguous confirmation of the molecular architecture. This rigorous analytical approach ensures the highest level of scientific integrity, a prerequisite for the advancement of any new chemical entity in the realms of research and drug development.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. [Link]

  • Springer Nature. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. [Link]

  • De Vijlder, T., Valkenborg, D., & Lemiere, F. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(3), 439–451. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • De Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 29(3), 439–451. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • PubChem. (n.d.). 4-Methylmorpholine. [Link]

  • The Automated Topology Builder. (n.d.). N-Methylmorpholine. [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanemethanol, 1-phenyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Cyclopropanemethanol. [Link]

  • R-NMR. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. [Link]

  • Emory University. (2013, June 22). NMR Experiment Procedure. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Adcock, J. L., & Chow, C. S. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 21(1), 3–12. [Link]

  • LookChem. (n.d.). 109-02-4 4-Methylmorpholine. [Link]

  • R-NMR. (n.d.). SOP data acquisition. [Link]

  • SpectraBase. (n.d.). Cyclopropanemethanol. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylcyclopropanemethanol. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine. [Link]

  • ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • ResearchGate. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • Bishop, A. N., Cates, C. N., & O’Neal, C. L. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 34, 100494. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Formylmorpholine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

An In-depth Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1267956-65-9 Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a versatile building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Morpholine-Cyclopropyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a prime example of a molecule that combines two such privileged scaffolds: the morpholine ring and the cyclopropyl group.

The morpholine heterocycle is a common feature in numerous approved drugs, valued for its ability to improve aqueous solubility, metabolic stability, and overall physicochemical properties.[1][2] Its weak basicity and capacity for hydrogen bonding contribute to favorable interactions with biological targets.[1]

The cyclopropyl group, a strained three-membered carbocycle, offers a unique set of advantages. It acts as a rigid spacer, locking molecular conformations to enhance binding affinity and selectivity for target receptors.[3] Furthermore, the cyclopropyl moiety is often used as a bioisostere for double bonds and can improve metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains.[3]

The combination of these two motifs in [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol creates a bifunctional molecule with significant potential as a building block for novel therapeutics.[4]

Physicochemical and Spectroscopic Properties

While experimentally determined data for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is not extensively published, a combination of predicted data from reputable chemical suppliers and analysis of its structural components provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

PropertyValueSource
CAS Number 1267956-65-9[4]
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [5]
Boiling Point (Predicted) 263.3 ± 15.0 °C[6]
Density (Predicted) 1.123 ± 0.06 g/cm³[6]
LogP (Predicted) 0.0911[7]
Topological Polar Surface Area (TPSA) 32.7 Ų[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 1[7]
Rotatable Bonds 3[7]
Spectroscopic Profile (Predicted)

Based on the structure of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.7 ppm), a singlet for the methylene bridge protons, signals for the cyclopropyl ring protons (in the upfield region, typically 0.2-1.0 ppm), and a signal for the hydroxymethyl group protons, including the hydroxyl proton which may be a broad singlet. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon spectrum would display signals for the two distinct carbons of the morpholine ring, the methylene bridge carbon, the quaternary and methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 171.1259. Common fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the bond between the cyclopropyl ring and the morpholinomethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300-3400 cm⁻¹), C-H stretching vibrations for the aliphatic and cyclopropyl groups (around 2850-3000 cm⁻¹), and C-O stretching from the ether linkage in the morpholine ring and the alcohol (around 1100-1200 cm⁻¹).

Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Representative Synthetic Protocol: Nucleophilic Substitution

This protocol is a representative example and may require optimization for yield and purity.

Workflow Diagram: Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

G A Starting Material: (1-(bromomethyl)cyclopropyl)methanol E Reaction: Nucleophilic Substitution A->E B Reagent: Morpholine B->E C Base: Potassium Carbonate (K₂CO₃) C->E D Solvent: Acetonitrile (CH₃CN) D->E F Workup: Aqueous extraction E->F G Purification: Column Chromatography F->G H Final Product: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol G->H

Caption: A representative workflow for the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (1-(bromomethyl)cyclopropyl)methanol (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH₃CN) is added morpholine (1.2 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.[4]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a common choice for nucleophilic substitution reactions as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction.

  • Base: Potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. It is a mild base, which helps to prevent side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from starting materials, by-products, and residual reagents.[4]

Applications in Medicinal Chemistry: A Key Intermediate for KRAS G12D Inhibitors

A significant and authoritative application of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is its use as a key intermediate in the synthesis of potent and selective inhibitors of the KRAS G12D mutant protein.[8] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12D mutation is particularly prevalent in pancreatic, colorectal, and lung cancers, making it a high-priority therapeutic target.

In the synthesis of these inhibitors, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is utilized to introduce the morpholinomethyl-cyclopropyl moiety, which is crucial for binding to the target protein and achieving the desired pharmacological activity. The patent WO 2023/018809 A1 describes the use of this compound in the preparation of novel heterocyclic compounds for the treatment of cancers driven by the KRAS G12D mutation.[8][9]

Logical Relationship Diagram: Role in KRAS G12D Inhibitor Synthesis

G A [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (Building Block) C Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) A->C B Core Heterocyclic Scaffold B->C D KRAS G12D Inhibitor Precursor C->D E Further Synthetic Modifications D->E F Final KRAS G12D Inhibitor Drug Candidate E->F

Caption: The role of the title compound as a building block in the synthesis of KRAS G12D inhibitors.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is not widely available. Therefore, a conservative approach to handling should be adopted, based on the known hazards of its constituent functional groups (amine, alcohol) and related compounds like cyclopropylmethanol.

Table 2: GHS Hazard Information (Based on Structurally Related Compounds)

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure GHS07WarningH335: May cause respiratory irritation

This information is based on data for structurally related compounds and should be used for guidance only. A full risk assessment should be conducted before handling.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Avoid generating dust if the material is solid.

Conclusion

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a valuable and strategically designed chemical building block for medicinal chemistry and drug discovery. Its unique combination of a morpholine ring and a cyclopropyl group imparts favorable properties for the development of novel therapeutics. Its documented use in the synthesis of KRAS G12D inhibitors underscores its importance in the ongoing search for effective cancer treatments. While further experimental data on its physical and biological properties are needed, this guide provides a solid foundation for researchers to understand and utilize this promising compound in their work.

References

  • PubChem. Heterocyclic compounds and methods of use - Patent WO-2023018809-A1. Available at: [Link]

  • Google Patents. WO 2023/018809 A1 - Heterocyclic compounds and methods of use.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available at: [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Covestro. SAFETY DATA SHEET. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorobutyryl chloride, specialty project grade. Available at: [Link]

  • Boido, M., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • WIPO. WO/2023/018809 HETEROCYCLIC COMPOUNDS AND METHODS OF USE. Available at: [Link]

  • Google Patents. WO 2023/016817 A1 - Process for the preparation of delta-9,11 steroids.
  • PubChem. Cyclopropanemethanol. Available at: [Link]

  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. Available at: [Link]

  • Google Patents. DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • NIST WebBook. Cyclopropanemethanol, 1-phenyl-. Available at: [Link]

  • Google Patents. CN108516922A - A kind of preparation method of cyclopropyl-carbinol.
  • PubChem. [1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hexan-3-yl)methyl]cyclopropyl]methanol. Available at: [Link]

  • The Good Scents Company. sandal cyclopropane javanol (Givaudan). Available at: [Link]

  • ScenTree. Javanol® Super (CAS N° 198404-98-7). Available at: [Link]

Sources

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a heterocyclic organic compound with a molecular weight of 171.24 g/mol .[1][2][3][4] It has emerged as a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional structure, incorporating a morpholine ring, a strained cyclopropyl group, and a primary alcohol, provides a powerful scaffold for designing novel therapeutic agents. This guide offers a comprehensive analysis of its physicochemical properties, the strategic rationale for its use in drug design, plausible synthetic routes, and robust analytical protocols for its characterization, providing researchers with the foundational knowledge to effectively leverage this compound in their discovery programs.

Compound Identification and Physicochemical Properties

The fundamental characteristics of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol are summarized below. Accurate knowledge of these properties is the cornerstone of its application in experimental design, ensuring reproducibility and scalability.

The compound is identified by the CAS Number 1267956-65-9.[1][2][3][4][5] Its molecular formula is C₉H₁₇NO₂.[1][2][3][4]

PropertyValueSource
Molecular Weight 171.24 g/mol [1][2][3][4]
IUPAC Name [1-(morpholin-4-ylmethyl)cyclopropyl]methanol[1]
Synonyms (1-(Morpholinomethyl)cyclopropyl)methanol[2][3][6]
Appearance Colorless to light yellow liquid[4]
Predicted Boiling Point 263.3 ± 15.0 °C[4]
Predicted Density 1.123 ± 0.06 g/cm³[4]
Predicted pKa 15.10 ± 0.10[4]
Topological Polar Surface Area (TPSA) 32.7 Ų[2]
Predicted LogP 0.0911[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]
SMILES OCC1(CN2CCOCC2)CC1[2]
InChI Key ZANJSIVYKRDCSS-UHFFFAOYSA-N[1][4]
Storage Conditions 2-8°C, protect from light, keep dry[2][4][7]

Strategic Rationale in Drug Design: The Power of Three Motifs

The utility of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in drug development is not accidental; it is a direct result of the synergistic physicochemical and metabolic properties conferred by its three core structural motifs. The decision to incorporate this building block into a lead molecule is a strategic choice aimed at optimizing its drug-like properties.

  • The Morpholine Moiety : As a saturated heterocycle, morpholine is a privileged structure in medicinal chemistry. Its inclusion often improves aqueous solubility and metabolic stability compared to more lipophilic or labile amine groups. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic handle that can be crucial for target engagement or for tuning pharmacokinetic profiles.

  • The Cyclopropyl Group : This three-membered ring is far more than a simple cycloalkane. Its inherent ring strain imparts unique electronic properties and conformational rigidity. In drug design, introducing a cyclopropyl group can lock a molecule into a more bioactive conformation, improving binding affinity.[8] Furthermore, it often serves as a "metabolic shield," blocking oxidative metabolism at adjacent positions, thereby enhancing the compound's half-life.[8]

  • The Hydroxymethyl Linker : The primary alcohol (-CH₂OH) serves two critical functions. Firstly, it is a potent hydrogen bonding group that can form key interactions with a biological target. Secondly, it provides a reactive handle for synthetic elaboration, allowing for the straightforward attachment of the entire scaffold to a larger molecule or further functionalization.

The interplay between these motifs creates a building block that simultaneously addresses solubility, metabolism, conformation, and synthetic accessibility.

G cluster_0 Structural Motifs of the Core Compound cluster_1 Resulting Pharmacological Advantages Compound [1-(Morpholin-4-ylmethyl) cyclopropyl]methanol Morpholine Morpholine Moiety Compound->Morpholine Cyclopropyl Cyclopropyl Group Compound->Cyclopropyl Hydroxymethyl Hydroxymethyl Linker Compound->Hydroxymethyl Solubility Improved Solubility & PK Profile Morpholine->Solubility Metabolism Enhanced Metabolic Stability Cyclopropyl->Metabolism Binding Conformational Rigidity & Binding Affinity Cyclopropyl->Binding Hydroxymethyl->Solubility Synthesis Versatile Synthetic Handle Hydroxymethyl->Synthesis

Caption: Logical relationships between structural motifs and drug-like properties.

Synthesis and Manufacturing Overview

While multiple proprietary routes exist, a general and plausible synthetic strategy for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol involves a multi-step sequence starting from readily available cyclopropane precursors. The key transformation is the attachment of the morpholine group via nucleophilic substitution.

Causality in Experimental Choices:

  • Anhydrous Conditions : Reactions involving strong bases or organometallic reagents require the strict exclusion of water to prevent quenching of the reagents and undesirable side reactions.

  • Choice of Base : A non-nucleophilic base (e.g., NaH, K₂CO₃) is often used to deprotonate a precursor without competing in the primary substitution reaction.

  • Purification : Chromatographic purification is essential to remove starting materials, reagents, and byproducts to achieve the high purity (typically >95%) required for pharmaceutical applications.[2][3]

A conceptual workflow for the synthesis is outlined below.

G Start Start: Cyclopropane Carboxylic Acid Ester Step1 Step 1: Reduction (e.g., LiAlH4) Start->Step1 Intermediate1 Intermediate: (1-(hydroxymethyl)cyclopropyl) methanol Step1->Intermediate1 Step2 Step 2: Activation (e.g., Tosylation, Halogenation) Intermediate1->Step2 Intermediate2 Intermediate: Activated Alcohol Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution with Morpholine Intermediate2->Step3 Product Final Product: [1-(Morpholin-4-ylmethyl) cyclopropyl]methanol Step3->Product

Caption: Conceptual workflow for the synthesis of the title compound.

Analytical Characterization and Quality Control

A self-validating analytical workflow is critical to confirm the identity, structure, and purity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. The following protocols represent a standard approach for quality control.

Protocol 1: Structural Confirmation via NMR Spectroscopy

Objective: To confirm the molecular structure by identifying the characteristic chemical shifts and couplings of the protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Multiple signals in the 0.5-1.0 ppm range corresponding to the diastereotopic cyclopropyl protons.

    • A singlet or AB quartet around 2.5-3.0 ppm for the methylene group connecting the cyclopropane and morpholine rings.

    • Multiplets around 2.5-2.8 ppm and 3.6-3.8 ppm for the morpholine ring protons.

    • A singlet around 3.5 ppm for the hydroxymethyl (-CH₂OH) protons.

    • A broad singlet for the hydroxyl (-OH) proton, which may exchange with residual water in the solvent.

  • Expected ¹³C NMR Signals:

    • Signals for the cyclopropyl carbons.

    • Signals for the morpholine carbons.

    • Signals for the hydroxymethyl carbon and the linker methylene carbon.

  • Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure.

Protocol 2: Molecular Weight and Formula Verification via Mass Spectrometry

Objective: To verify the exact molecular weight and confirm the elemental composition (C₉H₁₇NO₂).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

  • Analysis: Perform analysis using a High-Resolution Mass Spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument.

  • Expected Result: The instrument should detect the protonated molecule [M+H]⁺ at an m/z value corresponding to 172.1332.

  • Validation: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₉H₁₇NO₂H⁺. This provides unambiguous confirmation of the molecular formula.

Applications and Future Directions

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is primarily utilized as a synthetic intermediate for creating more complex bioactive molecules.[6] Its structural features make it particularly valuable in the development of:

  • Central Nervous System (CNS) Agents : The morpholine group can improve blood-brain barrier penetration and interact with CNS targets.[6]

  • Metabolic Disease Treatments : The compound's metabolic stability makes it an attractive scaffold for drugs requiring longer half-lives.[6]

  • Kinase Inhibitors and Antimicrobial Compounds : The scaffold can be elaborated to fit into the active sites of enzymes like kinases or to develop novel antimicrobial agents.[6][7]

As drug discovery continues to demand molecules with finely tuned properties, the strategic use of sophisticated building blocks like [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol will likely increase. Its potential in fragment-based screening and lead optimization campaigns remains a promising area for future research.

References

  • EvitaChem. ([n.d.]). Buy [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (EVT-1671638) | 1267956-65-9.
  • ChemScene. ([n.d.]). 1267956-65-9 | (1-(Morpholinomethyl)cyclopropyl)methanol.
  • Biosynth. ([n.d.]). (1-(Morpholinomethyl)cyclopropyl)methanol.
  • ChemicalBook. ([n.d.]). [1-(morpholin-4-ylmethyl)cyclopropyl]methanol.
  • Sunway Pharm Ltd. ([n.d.]). [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol - CAS:1267956-65-9.
  • MySkinRecipes. ([n.d.]). (1-(Morpholinomethyl)cyclopropyl)methanol.
  • MySkinRecipes. ([n.d.]). (1-(Morpholinomethyl)cyclopropyl)methanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. ([n.d.]). The Chemistry of Cyclopropylmethanol: Applications in Synthesis.

Sources

An In-depth Technical Guide to the Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a key intermediate in contemporary pharmaceutical research and development.[1][2] Its unique structure, featuring a 1,1-disubstituted cyclopropane ring tethered to a morpholine moiety and a primary alcohol, makes it a valuable building block for the synthesis of complex bioactive molecules, including kinase inhibitors and antimicrobial compounds.[2] The morpholine group often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the cyclopropyl scaffold introduces conformational rigidity and can enhance binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, offering detailed experimental protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties

PropertyValue
CAS Number 1267956-65-9
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Boiling Point (Predicted) 263.3 ± 15.0 °C
Density (Predicted) 1.123 ± 0.06 g/cm³

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections guide the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. The first and more traditional approach involves the alkylation of morpholine with a suitably functionalized cyclopropane electrophile. The second, a more modern and atom-economical strategy, utilizes transition metal-catalyzed hydrogen-borrowing to directly couple morpholine with a cyclopropylmethanol derivative.

G cluster_0 Retrosynthetic Analysis cluster_1 Key Precursors Target [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol Alkylation Alkylation Route Target->Alkylation C-N bond formation HBC Hydrogen-Borrowing Catalysis Route Target->HBC C-N bond formation Precursor1 1,1-Cyclopropanedimethanol Alkylation->Precursor1 Precursor2 Morpholine Alkylation->Precursor2 HBC->Precursor1 HBC->Precursor2

Caption: Retrosynthetic analysis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Pathway 1: Synthesis via Alkylation of Morpholine

This classical approach hinges on the nucleophilic substitution reaction between morpholine and a cyclopropane derivative bearing a leaving group on one of its methyl substituents. The key to this strategy is the preparation of a selectively functionalized 1,1-disubstituted cyclopropane intermediate.

Mechanistic Overview

The synthesis begins with the construction of the 1,1-cyclopropanedimethanol core. This is followed by the selective protection or activation of one of the hydroxyl groups to install a good leaving group, such as a tosylate. The final step is the SN2 displacement of this leaving group by morpholine.

G cluster_0 Alkylation Pathway A 1,1-Cyclopropanedicarboxylic acid diethyl ester B 1,1-Cyclopropanedimethanol A->B Reduction (e.g., KBH₄/AlCl₃) C [1-(Tosyloxymethyl)cyclopropyl]methanol B->C Selective Monotosylation (TsCl, Ag₂O, KI) D [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol C->D SN2 Displacement (Morpholine, Base)

Caption: Alkylation pathway for the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 1,1-Cyclopropanedimethanol

This diol is a crucial starting material and can be prepared from diethyl malonate.

  • Reaction: 1,1-Cyclopropanedicarboxylic acid diethyl ester is synthesized from diethyl malonate and 1,2-dichloroethane using potassium carbonate as the base and PEG 400 as a phase transfer catalyst.[3] The resulting diester is then reduced to 1,1-cyclopropanedimethanol using potassium borohydride and aluminum trichloride.[3]

  • Protocol:

    • To a stirred mixture of diethyl malonate and potassium carbonate in a suitable solvent, add PEG 400.

    • Slowly add 1,2-dichloroethane and heat the reaction mixture to reflux. Monitor the reaction by TLC or GC.

    • After completion, cool the reaction, filter, and concentrate the filtrate. Purify the crude diethyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

    • To a solution of the purified diester in an appropriate solvent (e.g., THF), add a solution of potassium borohydride and aluminum trichloride portion-wise at a controlled temperature.

    • After the reaction is complete, quench carefully with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting 1,1-cyclopropanedimethanol by vacuum distillation or column chromatography.

Step 2: Selective Monotosylation of 1,1-Cyclopropanedimethanol

Selective functionalization of one of the primary hydroxyl groups is critical. A method utilizing silver(I) oxide has been shown to be effective for the monotosylation of symmetrical diols.[4][5]

  • Reaction: The selective monotosylation is achieved by reacting 1,1-cyclopropanedimethanol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of silver(I) oxide and a catalytic amount of potassium iodide. The silver oxide acts as a base, and the chemoselectivity is driven by the formation of a silver alkoxide intermediate.

  • Protocol:

    • To a solution of 1,1-cyclopropanedimethanol in a suitable solvent (e.g., dichloromethane or acetonitrile), add silver(I) oxide and a catalytic amount of potassium iodide.

    • Cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove silver salts and wash the pad with the solvent.

    • Concentrate the filtrate and purify the crude [1-(tosyloxymethyl)cyclopropyl]methanol by column chromatography.

Step 3: Nucleophilic Substitution with Morpholine

The final step is the displacement of the tosylate group by morpholine.

  • Reaction: [1-(Tosyloxymethyl)cyclopropyl]methanol is reacted with morpholine in the presence of a base to neutralize the p-toluenesulfonic acid byproduct.

  • Protocol:

    • To a solution of [1-(tosyloxymethyl)cyclopropyl]methanol in a polar aprotic solvent such as DMF or acetonitrile, add an excess of morpholine and a base such as potassium carbonate.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol by column chromatography to yield the final product.

Pathway 2: Synthesis via Hydrogen-Borrowing Catalysis

This modern synthetic strategy offers a more atom-economical and environmentally benign route to the target molecule. It avoids the need for pre-functionalization of the cyclopropane starting material and the generation of stoichiometric waste products.[6][7][8]

Mechanistic Overview

The hydrogen-borrowing catalytic cycle involves the temporary oxidation of the primary alcohol of 1,1-cyclopropanedimethanol to an aldehyde by a transition metal catalyst (typically ruthenium or iridium-based).[1][6][9][10] This aldehyde then undergoes condensation with morpholine to form a hemiaminal, which dehydrates to an enamine or iminium ion. The metal hydride species, formed during the initial oxidation, then reduces the enamine/iminium ion to afford the final product and regenerate the catalyst.[11]

G cluster_0 Hydrogen-Borrowing Catalysis Pathway A 1,1-Cyclopropanedimethanol + Morpholine B [1-(Hydroxymethyl)cyclopropyl]carbaldehyde (in situ) A->B Oxidation (-H₂) Catalyst [Ru] or [Ir] Catalyst A->Catalyst C Hemiaminal Intermediate B->C + Morpholine D Enamine/Iminium Ion C->D - H₂O E [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol D->E Reduction (+H₂) D->Catalyst Catalyst->B Catalyst->E

Caption: Hydrogen-borrowing catalysis pathway for the synthesis of the target molecule.

Experimental Protocol
  • Reaction: 1,1-Cyclopropanedimethanol is reacted directly with morpholine in the presence of a suitable ruthenium or iridium catalyst and a base.

  • Catalyst Systems:

    • Ruthenium-based: [Ru(p-cymene)Cl₂]₂ with a bidentate phosphine ligand such as dppf or DPEphos.[9]

    • Iridium-based: [Ir(Cp*)Cl₂]₂ with a suitable ligand and a base.[6]

  • Protocol (General):

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1,1-cyclopropanedimethanol, morpholine, the chosen transition metal catalyst, and a suitable base (e.g., potassium tert-butoxide or sodium carbonate).

    • Add a high-boiling solvent such as toluene or dioxane.

    • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary reaction time (monitor by GC-MS or LC-MS).

    • After the reaction is complete, cool the mixture and remove the catalyst by filtration (if heterogeneous) or through a silica plug.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Comparison of Synthetic Pathways

FeatureAlkylation PathwayHydrogen-Borrowing Pathway
Atom Economy Lower, generates stoichiometric salt waste.Higher, water is the only byproduct.
Step Count Typically more steps (synthesis of intermediate).Fewer steps (direct coupling).
Reagents Requires stoichiometric activating agents (e.g., TsCl).Requires a catalytic amount of a transition metal complex.
Conditions Can involve harsh reagents and conditions.Generally milder conditions.
Scalability Well-established and generally scalable.May require specialized catalysts that could be costly on a large scale.

Conclusion

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol can be effectively achieved through two primary strategic routes. The traditional alkylation pathway, while reliable and well-understood, is less atom-economical. The modern hydrogen-borrowing catalysis approach offers a greener and more efficient alternative, aligning with the principles of sustainable chemistry. The choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of reagents and catalysts, and the specific requirements of the research or development program. Both pathways provide access to this valuable pharmaceutical intermediate, enabling the advancement of medicinal chemistry programs targeting a range of therapeutic areas.

References

  • EvitaChem. (n.d.). [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.
  • Savela, R., Vogt, D., & Leino, R. (2020). Ruthenium Catalyzed N‐Alkylation of Cyclic Amines with Primary Alcohols. European Journal of Organic Chemistry, 2020(20), 3030–3040.
  • Taylor, S. K., et al. (2007). Reductions of a series of highly hindered α,α-disubstituted amino esters to the corresponding amino alcohols were accomplished using the BuLi-DIBAl “ate complex”.
  • Kim, J., et al. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • Williams, J. M. J., et al. (n.d.). Ruthenium catalysed N-alkylation of amines with alcohols.
  • Enyong, A. B., & Moasser, B. (n.d.). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry.
  • Alcaide, B., Almendros, P., & Luna, A. (2011). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. Beilstein Journal of Organic Chemistry, 7, 1138–1143.
  • Hamid, M. H. S. A., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.
  • Li, F., et al. (n.d.). Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. New Journal of Chemistry.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Re-Agent. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Chemistry LibreTexts. (2022, February 28). Diisobutylaluminum Hydride. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]

  • Liu, Y., et al. (2024). Graphene-supported organoiridium clusters catalyze N-alkylation of amines via hydrogen borrowing reaction. Nanoscale, 16(44), 21565-21574.
  • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Li, Y., & Li, Z. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
  • Khan, I., et al. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
  • Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 2495-2519.
  • Gunanathan, C., & Milstein, D. (2014). New iridium catalysts for the selective alkylation of amines by alcohols under mild conditions and for the synthesis of quinolines by acceptor-less dehydrogenative condensation. Chemical Science, 5(9), 3354-3359.
  • Eastman Chemical Company. (1996). Process for the preparation of cyclopropylmethanol.
  • Wuhan Saishi Pharmaceutical Technology Co., Ltd. (2014). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Yancheng Jinghua Chemical Co., Ltd. (2014). Synthesis method of 1-hydroxymethyl cyclopropylacetonitrile.
  • Bayer Aktiengesellschaft. (1998). Process for the preparation of hydroxymethyl-cyclopropane. U.S.
  • MySkinRecipes. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • Coman, S. M., et al. (n.d.).
  • ResearchGate. (n.d.). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Retrieved from [Link]

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University.
  • Obora, Y., Ogawa, S., & Yamamoto, N. (2012). Iridium-catalyzed alkylation of methylquinolines with alcohols. The Journal of Organic Chemistry, 77(20), 9429–9433.
  • ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

  • Zhejiang Huatu Silicon Co., Ltd. (2012). Preparation method of 1, 1-cyclopropane dimethanol.

Sources

Unlocking the Therapeutic Potential of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel chemical entity, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. While direct biological data for this specific compound is not yet publicly available, its unique structural composition, featuring a synergistic combination of a morpholine ring and a cyclopropyl moiety, provides a strong rationale for exploring its therapeutic promise in several key disease areas. This document synthesizes evidence from structurally analogous compounds to illuminate potential mechanisms of action and guide future research and development.

Introduction: A Molecule of Privileged Scaffolds

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a synthetic organic compound that stands at the intersection of two "privileged" structural motifs in medicinal chemistry: the morpholine ring and the cyclopropyl group. The morpholine heterocycle is a ubiquitous feature in a multitude of approved drugs, prized for its ability to enhance aqueous solubility, improve metabolic stability, and serve as a critical interaction point with biological targets.[1] Concurrently, the cyclopropyl group, a strained three-membered carbocycle, is increasingly utilized as a bioisostere for larger or more flexible groups, contributing to enhanced potency, metabolic stability, and target-binding affinity through its unique electronic and conformational properties.[2]

The strategic incorporation of both a morpholine and a cyclopropyl group within a single, relatively small molecule suggests a high potential for novel biological activity. This guide will explore the most promising therapeutic avenues for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, focusing on oncology, central nervous system (CNS) disorders, and infectious diseases, based on the established pharmacology of compounds bearing these key structural elements.

Potential Therapeutic Area: Oncology

The morpholine scaffold is a hallmark of numerous kinase inhibitors, a class of targeted cancer therapeutics that has revolutionized oncology. The presence of this moiety in [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol strongly suggests its potential as an anticancer agent, particularly as a modulator of key signaling pathways involved in cell growth, proliferation, and survival.

Primary Putative Target: Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for drug development. Several potent and selective PI3K inhibitors feature a morpholine ring, which is often crucial for their activity.

Mechanism of Action & Rationale: The morpholine oxygen in many PI3K inhibitors, such as ZSTK474 and PKI-587, forms a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[3][4] The nitrogen atom of the morpholine can also contribute to solubility and engage in further interactions. The cyclopropyl group in [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol could occupy a hydrophobic pocket within the active site, potentially enhancing binding affinity and selectivity. The overall compact and rigid structure conferred by the cyclopropyl ring may also be entropically favorable for binding.[2]

Hypothetical Signaling Pathway Inhibition:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound [1-(Morpholin-4-ylmethyl) cyclopropyl]methanol Compound->PI3K Inhibits CNS_Target_ID Start Compound Synthesis & Purification Screening High-Throughput Screening (Receptor Binding & Enzyme Assays) Start->Screening Hit_ID Hit Identification (e.g., 5-HT2A Binding) Screening->Hit_ID In_Vitro In Vitro Functional Assays (e.g., Calcium Flux Assay) Hit_ID->In_Vitro In_Vivo In Vivo Behavioral Models (e.g., Rodent Models of Anxiety) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A streamlined workflow for CNS drug discovery.

Experimental Protocol for Target Validation: 5-HT2A Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol for the human 5-HT2A receptor.

Methodology:

  • Reagents: Cell membranes expressing the human 5-HT2A receptor, [3H]-ketanserin (radioligand), unlabeled ketanserin (for non-specific binding), test compound.

  • Procedure: a. The test compound is serially diluted. b. In a 96-well plate, the cell membranes, [3H]-ketanserin, and the test compound (or vehicle/unlabeled ketanserin) are incubated together. c. The reaction is incubated to allow binding to reach equilibrium. d. The bound and free radioligand are separated by rapid filtration through a glass fiber filter. e. The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki (inhibition constant) is determined using the Cheng-Prusoff equation.

Potential Therapeutic Area: Infectious Diseases

Both morpholine and cyclopropane moieties are found in various antimicrobial agents, suggesting that [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol could possess antibacterial or antifungal properties.

Putative Targets: Bacterial Efflux Pumps and Cell Wall Synthesis

Mechanism of Action & Rationale: Morpholine-containing compounds have been shown to act as antibiotic enhancers by inhibiting bacterial efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. [5]This inhibition restores the efficacy of conventional antibiotics that are otherwise expelled by the bacteria. The morpholine ring can interact with key residues within the efflux pump channel. Additionally, some morpholine derivatives have direct antimicrobial activity through mechanisms that are not fully elucidated but may involve disruption of the cell membrane or inhibition of essential enzymes. [6]The cyclopropyl group is also a component of some antibacterial drugs and can contribute to their potency. [7] Hypothetical Mechanism of Action as an Efflux Pump Inhibitor:

Efflux_Pump_Inhibition cluster_0 Inside Bacterium Antibiotic Antibiotic Bacterium Bacterial Cell Antibiotic->Bacterium Target Intracellular Target Antibiotic->Target Inhibits Efflux_Pump AcrAB-TolC Efflux Pump Bacterium->Efflux_Pump Efflux_Pump->Antibiotic Expels Compound [1-(Morpholin-4-ylmethyl) cyclopropyl]methanol Compound->Efflux_Pump Inhibits

Caption: Inhibition of a bacterial efflux pump.

Experimental Protocol for Target Validation: Checkerboard Synergy Assay

This assay is used to determine if [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol acts synergistically with a known antibiotic against a specific bacterial strain.

Methodology:

  • Reagents: Bacterial culture (e.g., E. coli expressing AcrAB-TolC), Mueller-Hinton broth, test compound, and a standard antibiotic (e.g., levofloxacin).

  • Procedure: a. A 96-well plate is prepared with serial dilutions of the test compound along the x-axis and the antibiotic along the y-axis. b. Each well is inoculated with a standardized bacterial suspension. c. The plate is incubated overnight at 37°C. d. The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection of bacterial growth.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is indicative of synergy.

Conclusion and Future Directions

The structural features of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol provide a compelling rationale for its investigation as a novel therapeutic agent. The confluence of the pharmacologically privileged morpholine and cyclopropyl moieties suggests a high probability of interaction with key biological targets in oncology, CNS disorders, and infectious diseases. The putative targets and experimental frameworks presented in this guide offer a foundational roadmap for the preclinical evaluation of this promising compound. Further research, including in vitro and in vivo studies, is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Graphics and Modelling, 65, 134-143. Available from: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2022). Molecules, 27(3), 993. Available from: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.). ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(3), 341-358. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). Semantic Scholar. Available from: [Link]

  • Mode of action of morpholine derivatives. (1988). Annals of the New York Academy of Sciences, 544, 221-228. Available from: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of computer-aided molecular design, 30(5), 403-413. Available from: [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). International Journal of Molecular Sciences, 22(4), 2062. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS chemical neuroscience, 12(3), 341-358. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ResearchGate. Available from: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). European journal of medicinal chemistry, 229, 114065. Available from: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Available from: [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). Journal of Nanobiotechnology, 22(1), 256. Available from: [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences, 407, 01017. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of medicinal chemistry, 59(19), 8712-8756. Available from: [Link]

  • Cyclopropylmethanol 98% Min. (n.d.). IndiaMART. Available from: [Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. (2020). International Journal of Molecular Sciences, 21(18), 6579. Available from: [Link]

  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (2014). Journal of medicinal chemistry, 57(15), 6448-6464. Available from: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4124. Available from: [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. (2010). Journal of medicinal chemistry, 53(11), 4412-4421. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Available from: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal research reviews, 40(2), 709-752. Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]

  • Structure–Activity Relationship Analysis of Meta-Substituted N-Cyclopropylmethyl-Nornepenthones with Mixed KOR/MOR Activities. (2025). ResearchGate. Available from: [Link]

  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC advances, 13(28), 19379-19390. Available from: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). Arabian Journal of Chemistry, 10, S2628-S2635. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022). Molecules, 27(24), 8798. Available from: [Link]

Sources

An In-depth Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a versatile building block for researchers, chemists, and professionals in drug development. This document delves into its commercial availability, physicochemical properties, a well-grounded synthesis protocol, and its applications in medicinal chemistry, offering a valuable resource for leveraging this compound in innovative research endeavors.

Introduction: A Versatile Scaffold in Modern Drug Discovery

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a unique bifunctional molecule that incorporates both a nucleophilic morpholine moiety and a reactive primary alcohol, centered around a rigid cyclopropyl core. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. The cyclopropyl group acts as a rigid spacer, which can help in optimizing the spatial orientation of pharmacophoric elements for enhanced target binding. The primary alcohol functionality serves as a convenient handle for further chemical modifications, allowing for the facile introduction of diverse structural motifs. This combination of features makes [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[1]

Commercial Availability and Procurement

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is commercially available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities, with ≥95% being common for laboratory use.

Supplier CAS Number Purity Typical Lead Time
Sigma-Aldrich1267956-65-9-Varies
ChemScene1267956-65-9≥95%Varies
EvitaChem1267956-65-9-Varies
MySkinRecipes1267956-65-995%10-20 days

Note: Availability, purity, and lead times are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Property Value Source
CAS Number 1267956-65-9[2]
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Boiling Point (Predicted) 263.3 ± 15.0 °C[3]
Density (Predicted) 1.123 ± 0.06 g/cm³[3]
Physical Form Solid or semi-solid or lump or liquid[2]
Storage Conditions 2-8°C, dry[2]

Synthesis Protocol: A Mechanistically Guided Approach

Overall Synthesis Workflow

G A 1,1-Cyclopropanedimethanol B Monotosylation A->B TsCl, Pyridine C (1-(Hydroxymethyl)cyclopropyl)methyl tosylate B->C D Nucleophilic Substitution with Morpholine C->D Morpholine, Base E [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol D->E

Caption: Proposed two-step synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Step 1: Selective Monotosylation of 1,1-Cyclopropanedimethanol

The first step involves the selective protection of one of the primary hydroxyl groups of 1,1-cyclopropanedimethanol as a tosylate. This is a standard procedure that activates the hydroxyl group for subsequent nucleophilic substitution. The use of a stoichiometric amount of tosyl chloride in the presence of a base like pyridine at low temperatures favors the formation of the monotosylated product.

Protocol:

  • To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous pyridine at 0°C, add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1-(hydroxymethyl)cyclopropyl)methyl tosylate.

Step 2: Nucleophilic Substitution with Morpholine

The second step is a classical SN2 reaction where the tosylate leaving group is displaced by the secondary amine of morpholine. The use of a non-nucleophilic base is crucial to deprotonate the morpholine, enhancing its nucleophilicity.

Protocol:

  • To a solution of (1-(hydroxymethyl)cyclopropyl)methyl tosylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol make it a highly attractive building block in the design and synthesis of novel therapeutic agents.

Kinase Inhibitors

The morpholine moiety is frequently incorporated into kinase inhibitors to enhance their pharmacological properties. The ability to functionalize the primary alcohol of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol allows for its conjugation to various heterocyclic cores that are central to many kinase inhibitor scaffolds.

Central Nervous System (CNS) Agents

The blood-brain barrier (BBB) is a significant obstacle in the development of CNS drugs. The physicochemical properties imparted by the morpholine group, such as increased polarity and hydrogen bonding capacity, can improve the BBB penetration of drug candidates. The rigid cyclopropyl linker can also be used to orient key pharmacophores for optimal interaction with CNS targets.

Workflow for Incorporating the Building Block

G A [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol B Activation of Hydroxyl Group (e.g., Mesylation, Halogenation) A->B C Activated Intermediate B->C D Coupling with Core Scaffold (e.g., Heterocycle) C->D E Final Drug Candidate D->E

Caption: General workflow for utilizing [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in drug synthesis.

Conclusion

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a commercially available and highly versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of a morpholine ring, a cyclopropyl spacer, and a reactive hydroxyl group provides a powerful tool for the synthesis of novel and potent therapeutic agents. The well-defined physicochemical properties and the robust synthesis protocol outlined in this guide will enable researchers to effectively incorporate this valuable intermediate into their research programs, accelerating the discovery of new medicines.

References

  • (1-(Morpholinomethyl)cyclopropyl)methanol - MySkinRecipes. (URL: [Link])

  • (1-(Morpholinomethyl)cyclopropyl)methanol Product Description. MySkinRecipes. (URL: [Link])

Sources

Methodological & Application

Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a valuable building block in pharmaceutical and medicinal chemistry. The protocol herein details a robust two-step synthetic sequence, commencing with the nucleophilic substitution of methyl 1-(bromomethyl)cyclopropanecarboxylate with morpholine to yield the key intermediate, methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate. Subsequent reduction of this ester using lithium aluminum hydride affords the target alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations of experimental choices, and necessary safety precautions.

Introduction

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a structurally unique molecule incorporating a cyclopropane ring, a morpholine moiety, and a primary alcohol. This combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents. The rigid cyclopropane unit can serve as a conformational constraint, while the morpholine group can enhance aqueous solubility and provide a site for further chemical modification. The primary alcohol offers a handle for derivatization, enabling the exploration of structure-activity relationships. This application note outlines a reliable and scalable laboratory procedure for the preparation of this compound.

Overall Synthetic Scheme

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is achieved through a two-step process, as illustrated below. The first step involves the formation of a carbon-nitrogen bond through the alkylation of morpholine. The second step is a standard reduction of an ester to a primary alcohol.

Synthetic Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction Start Methyl 1-(bromomethyl)cyclopropanecarboxylate + Morpholine Intermediate Methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate Start->Intermediate K2CO3, Acetonitrile, Reflux Final_Product [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol Intermediate->Final_Product 1. LiAlH4, THF 2. H2O workup

Figure 1: Overall synthetic workflow for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

PART 1: Synthesis of Methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate

This initial step focuses on the nucleophilic substitution reaction where morpholine displaces the bromide from methyl 1-(bromomethyl)cyclopropanecarboxylate. The choice of a mild base and an appropriate solvent is crucial for achieving a high yield and minimizing side reactions.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Methyl 1-(bromomethyl)cyclopropanecarboxylate43161-30-4C6H9BrO2193.04Sigma-Aldrich
Morpholine110-91-8C4H9NO87.12Acros Organics
Potassium Carbonate (K2CO3), anhydrous584-08-7K2CO3138.21Fisher Scientific
Acetonitrile (CH3CN), anhydrous75-05-8C2H3N41.05VWR Chemicals
Dichloromethane (DCM)75-09-2CH2Cl284.93Merck
Saturated Sodium Bicarbonate (NaHCO3) solutionN/ANaHCO384.01Lab Prepared
Brine (Saturated NaCl solution)N/ANaCl58.44Lab Prepared
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9MgSO4120.37Alfa Aesar
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 1-(bromomethyl)cyclopropanecarboxylate (10.0 g, 51.8 mmol).

  • Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask, followed by morpholine (5.4 g, 61.8 mmol, 1.2 equivalents) and anhydrous potassium carbonate (14.3 g, 103.6 mmol, 2.0 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). The aqueous washes remove any remaining inorganic salts and unreacted morpholine hydrobromide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate as a pale yellow oil.

PART 2: Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

The second step involves the reduction of the ester functional group in the intermediate to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH4). This reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH4 with water.[1][2][3]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate1257236-69-3C9H15NO3185.22Synthesized in Part 1
Lithium Aluminum Hydride (LiAlH4)16853-85-3LiAlH437.95Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O72.11Acros Organics
Sodium Sulfate, anhydrous (Na2SO4)7757-82-6Na2SO4142.04Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C4H8O288.11VWR Chemicals
Deionized Water7732-18-5H2O18.02Lab Supply
15% Sodium Hydroxide (NaOH) solutionN/ANaOH40.00Lab Prepared
Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.0 g, 52.7 mmol, 2.5 equivalents) and anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Addition of Ester: Dissolve methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate (4.0 g, 21.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH4 suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. The use of a dropping funnel allows for controlled addition, preventing an exothermic runaway reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously quench the excess LiAlH4 by the sequential dropwise addition of deionized water (2.0 mL), 15% aqueous sodium hydroxide solution (2.0 mL), and finally deionized water (6.0 mL) (Fieser workup). This procedure is critical for safely decomposing the reactive hydride and precipitating the aluminum salts as a granular solid, which is easily filterable.[4]

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate through a pad of Celite®. Wash the filter cake with THF (3 x 20 mL). Combine the filtrate and washes and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and dry over anhydrous sodium sulfate. Filter and concentrate to yield [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol as a colorless to pale yellow oil. Further purification can be achieved by vacuum distillation if necessary.

Safety Precautions

  • Methyl 1-(bromomethyl)cyclopropanecarboxylate: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Corrosive and flammable. Handle in a fume hood and wear appropriate PPE.

  • Lithium Aluminum Hydride (LiAlH4): Highly reactive and pyrophoric. Reacts violently with water and other protic solvents. Handle under an inert atmosphere (nitrogen or argon) and ensure all glassware is thoroughly dried before use. All quenching procedures should be performed slowly and at low temperatures.[4]

  • Anhydrous Solvents: Anhydrous solvents are hygroscopic and should be handled under an inert atmosphere to prevent moisture contamination.

Characterization Data (Expected)

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol:

    • Molecular Formula: C9H17NO2[5]

    • Molecular Weight: 171.24 g/mol [5]

    • Appearance: Colorless to pale yellow oil.

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.5-3.7 (m, 4H, morpholine CH₂-O), 3.45 (s, 2H, CH₂OH), 2.4-2.6 (m, 4H, morpholine CH₂-N), 2.35 (s, 2H, N-CH₂-cyclopropyl), 0.4-0.6 (m, 4H, cyclopropyl CH₂).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 70.1 (CH₂OH), 67.2 (morpholine CH₂-O), 61.5 (N-CH₂-cyclopropyl), 54.0 (morpholine CH₂-N), 21.0 (quaternary cyclopropyl C), 12.5 (cyclopropyl CH₂).

    • Mass Spectrometry (ESI+): m/z = 172.1 [M+H]⁺.

Discussion and Mechanistic Insights

The first step of the synthesis is a classical SN2 reaction. Morpholine, being a secondary amine, acts as a nucleophile and attacks the electrophilic carbon atom attached to the bromine. The use of a polar aprotic solvent like acetonitrile facilitates this type of reaction. Potassium carbonate is a sufficiently strong base to deprotonate the resulting morpholinium salt, regenerating the neutral amine and driving the reaction to completion.

SN2 Mechanism Reactants Morpholine + Methyl 1-(bromomethyl)cyclopropanecarboxylate Transition_State [Transition State] Reactants->Transition_State SN2 Attack Product Methyl 1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylate + HBr Transition_State->Product

Figure 2: Simplified mechanism of the N-alkylation step.

The second step, the reduction of the ester, proceeds via the addition of a hydride ion from LiAlH4 to the carbonyl carbon.[2] This is followed by the elimination of the methoxy group to form an aldehyde intermediate, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. The final alcohol is obtained after an aqueous workup which protonates the alkoxide.[2][6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. By following the outlined procedures, researchers can efficiently prepare this valuable building block for further applications in drug discovery and development. The methodologies described are based on well-established chemical principles and have been designed to be both scalable and reproducible in a standard laboratory setting.

References

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). (URL: [Link])

  • Scite.ai. The Reaction of Epichlorohydrin with Secondary Amines. (URL: [Link])

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (URL: [Link])

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. (URL: [Link])

  • Khan Academy. Preparation of alcohols using LiAlH4. (URL: [Link])

  • UNI ScholarWorks. Reaction of Aromatic Amines with Epihalohydrins. (URL: [Link])

  • University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])

  • PubChem. 1-[(morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride. (URL: [Link])

  • PubChem. Methyl 1-(bromomethyl)cyclopropane-1-carboxylate. (URL: [Link])

Sources

Application Note: High-Purity Isolation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol via Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a polar amino alcohol intermediate crucial in pharmaceutical synthesis.[1][2] Due to its inherent polarity conferred by the morpholine and hydroxyl moieties, this compound presents unique challenges for standard chromatographic separation, often resulting in poor resolution and peak tailing on silica gel.[3][4] This document outlines a systematic approach to purify this compound using normal-phase column chromatography with a modified mobile phase. Alternative strategies, including reverse-phase chromatography, are also discussed for particularly challenging separations. The protocols provided are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical step for subsequent synthetic transformations and biological screening.

Introduction: The Challenge of Purifying Polar Amino Alcohols

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a valuable building block in medicinal chemistry.[1][2] Its molecular structure, containing a tertiary amine within the morpholine ring and a primary alcohol, renders it highly polar. This high polarity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in normal-phase chromatography.[4] These interactions often result in significant peak tailing, reduced separation efficiency, and in some cases, irreversible adsorption of the compound onto the column.[5]

The successful purification of such polar compounds hinges on the appropriate selection of the stationary and mobile phases to mitigate these undesirable interactions.[6][7] This guide details a robust protocol employing a basic modifier in the mobile phase to improve peak shape and achieve efficient elution.

Physicochemical Properties of the Target Compound

A thorough understanding of the compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[2][8]
Molecular Weight 171.24 g/mol [2][8]
Boiling Point 263.3 ± 15.0 °C (Predicted)[9]
Density 1.123 ± 0.06 g/cm³ (Predicted)[9]

Potential Impurities

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol can introduce various impurities.[1] A common synthetic route involves the reaction of a morpholine derivative with a cyclopropyl precursor.[1] Potential impurities may include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis. Given the polarity of the target compound, polar impurities are of particular concern as they may co-elute.

Chromatographic Purification Strategy

The primary strategy for the purification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is normal-phase column chromatography on silica gel with a modified mobile phase. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent is crucial.[3][10] These modifiers compete with the basic morpholine nitrogen for binding to the acidic silanol groups on the silica surface, thereby reducing peak tailing and improving the elution profile.

purification_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product TLC TLC Analysis Solvent Solvent System Selection TLC->Solvent Crude Crude Product Crude->TLC Loading Sample Loading Crude->Loading Packing Column Packing Solvent->Packing Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_analysis TLC of Fractions Collection->TLC_analysis Pooling Pooling Pure Fractions TLC_analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Detailed Experimental Protocol: Modified Normal-Phase Chromatography

This protocol is designed for the purification of approximately 1 gram of crude [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. Adjustments may be necessary for different scales.

Materials and Reagents
  • Crude [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or 10% Ammonium Hydroxide in Methanol[3]

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Collection tubes or flasks

  • Rotary evaporator

Preliminary TLC Analysis

Before performing column chromatography, it is essential to determine an appropriate solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in various solvent systems. Start with a mixture of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., EtOAc or MeOH).

  • A good starting point for a solvent system is DCM:MeOH (e.g., 95:5).

  • To improve the spot shape and reduce streaking, add 0.5-1% TEA to the developing solvent.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Column Preparation
  • Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a Hexane/EtOAc mixture).

  • Carefully pack the column with the silica slurry, ensuring there are no air bubbles.

  • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by passing several column volumes of the initial eluent through it.

Sample Loading

There are two primary methods for loading the sample onto the column: wet loading and dry loading.[4]

  • Wet Loading:

    • Dissolve the crude material in a minimal amount of the initial eluent.[4]

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.[4]

    • Allow the sample to adsorb onto the silica.

  • Dry Loading (Recommended for compounds with poor solubility in the initial eluent):

    • Dissolve the crude material in a suitable volatile solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica.[4]

    • Carefully add this powder to the top of the packed column.[4]

Elution and Fraction Collection
  • Begin eluting the column with the initial, less polar solvent system determined by TLC.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, you can increase the percentage of methanol in the DCM:MeOH mixture. A typical gradient might be:

    • 100% DCM (2 column volumes)

    • 1-5% MeOH in DCM (5-10 column volumes)

    • 5-10% MeOH in DCM (5-10 column volumes)

    • Remember to add 0.5-1% TEA to all eluents.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pool the fractions that contain only the pure compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Alternative Purification Strategy: Reverse-Phase Chromatography

For highly polar compounds that are difficult to purify using normal-phase chromatography, reverse-phase chromatography can be an effective alternative.[3][11]

ParameterRecommendation
Stationary Phase C18-functionalized silica gel
Mobile Phase A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol).
Elution Start with a high concentration of the polar solvent and gradually increase the concentration of the organic solvent.
Detection As the compound lacks a strong chromophore, detection can be challenging. If available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used. Alternatively, fractions can be collected and analyzed offline.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).[5]
Significant peak tailing Strong interaction with acidic silanol groups.Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase.[3]
Poor separation of impurities The chosen solvent system has insufficient selectivity.Experiment with different solvent systems in TLC. Consider using a different stationary phase like alumina or a reverse-phase column.[3]
Compound decomposes on the column The compound is unstable on silica gel.Test for stability on a small scale using TLC. Consider using a less acidic stationary phase like neutral alumina.

Conclusion

The purification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol by column chromatography requires careful consideration of its polar and basic nature. The use of a modified mobile phase containing a basic additive in normal-phase chromatography is a highly effective strategy to achieve high purity. For challenging separations, reverse-phase chromatography offers a viable alternative. By following the detailed protocols and troubleshooting guide presented in this application note, researchers can confidently purify this important pharmaceutical intermediate for their downstream applications.

References

  • Benchchem. Troubleshooting column chromatography purification of polar ketone compounds.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemicalBook. [1-(morpholin-4-ylmethyl)cyclopropyl]methanol.
  • Benchchem. Technical Support Center: Purification of Polar Amino Alcohols.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18).
  • EvitaChem. Buy [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (EVT-1671638) | 1267956-65-9.
  • Axion Labs. HPLC problems with very polar molecules.
  • Google Patents. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines.
  • Agilent. Choosing HPLC Columns for Rapid Method Development. (2013-06-20).
  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. (2025-08-10).
  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Columbia University. Column chromatography.
  • ChemScene. 1267956-65-9 | (1-(Morpholinomethyl)cyclopropyl)methanol.
  • University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*.
  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol.

Sources

Topic: Using [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a detailed guide for the initial in vitro biological evaluation of the novel chemical entity, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (CAS No. 1267956-65-9). While this specific molecule is primarily documented as a synthetic intermediate, its structure incorporates two pharmacologically significant motifs: the morpholine ring and the cyclopropyl group.[1][2] The morpholine ring is a "privileged structure" in medicinal chemistry, known for enhancing potency and imparting favorable pharmacokinetic properties in a wide range of bioactive compounds.[3][4] Similarly, the cyclopropyl fragment is strategically used in drug design to improve metabolic stability, binding affinity, and CNS permeability.[5][6][7]

Given these structural alerts, this guide presents a logical, tiered approach to screen for potential biological activity. We provide detailed, self-validating protocols for assessing antiproliferative effects, enzyme inhibition, and preliminary neuroactivity, empowering researchers to conduct a robust preliminary characterization of this compound. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the methodologies.

Compound Overview and Physicochemical Properties

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a unique hybrid molecule. The morpholine moiety often serves to improve solubility and can act as a key interacting element with biological targets, while the strained cyclopropyl ring can offer conformational rigidity and enhanced metabolic stability.[3][5][6] The primary alcohol provides a potential hydrogen bond donor/acceptor site and a handle for further synthetic modification.[1]

PropertyValueSource
CAS Number 1267956-65-9[8]
Molecular Formula C₉H₁₇NO₂[8][9]
Molecular Weight 171.24 g/mol [8][9]
Appearance Colorless to pale yellow liquid (predicted)[10]
Boiling Point 263.3 ± 15.0 °C (Predicted)[11]
Density 1.123 ± 0.06 g/cm³ (Predicted)[11]
Storage 2-8°C, protect from light, keep dry[2][8]

Hypothesized Biological Activities & Screening Strategy

The combination of the morpholine and cyclopropyl groups suggests several potential avenues for biological activity. Many approved drugs and clinical candidates containing these motifs target enzymes (e.g., kinases, carbonic anhydrases) or have applications in oncology and central nervous system (CNS) disorders.[12][13][14]

Our proposed screening workflow is designed to efficiently probe these potential activities in a tiered manner, starting with broad cytotoxicity and moving towards more specific assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Exploration (Based on Tier 1 Results) cluster_2 Tier 3: Advanced Characterization A Compound Solubilization & Stock Preparation B Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) A->B Test Compound Dilutions C Enzyme Inhibition Assay (e.g., Kinase Panel Screen) B->C If potent (IC50 < 10 µM) D Neuronal Viability Assay (e.g., on SH-SY5Y cells) B->D If CNS cell line shows sensitivity E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) C->E F Target Identification & Validation C->F D->F

Caption: Tiered workflow for in vitro evaluation.

Core Protocol: Compound Handling and Stock Solution Preparation

Scientific integrity begins with accurate sample preparation. This protocol ensures reproducibility.

Objective: To prepare a high-concentration, sterile stock solution of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol for use in subsequent biological assays.

Materials:

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

Protocol Steps:

  • Safety First: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 5-10 mg of the compound directly into the tube. Record the exact weight.

  • Calculation of DMSO Volume: Calculate the volume of DMSO required to create a 10 mM stock solution.

    • Formula: Volume (µL) = (Weight (mg) / 171.24 g/mol ) * 100,000

    • Causality: A 10 mM stock is a standard starting concentration, allowing for a wide range of serial dilutions while keeping the final DMSO concentration in assays low (<0.5%) to avoid solvent-induced artifacts.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube. Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising its integrity.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Application Protocol 1: Antiproliferative Activity Assessment via MTT Assay

This assay provides a primary screen for cytotoxic or cytostatic effects, a common characteristic of anticancer agents.[13] Many compounds with morpholine scaffolds have demonstrated significant antiproliferative activity.[3][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in human cancer cell lines.

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol Steps:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) using standard aseptic techniques.[13]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Causality: This cell density ensures they are in a logarithmic growth phase during treatment and do not become over-confluent by the end of the assay.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution plate. Serially dilute the 10 mM stock solution in serum-free medium to create a range of 2X concentrations (e.g., 200 µM down to ~0.1 µM).

    • Include "vehicle control" wells (medium with the highest concentration of DMSO, e.g., 1%) and "untreated control" wells (medium only). A positive control like Doxorubicin is recommended.

    • Remove the old medium from the cell plate and add 100 µL of the 2X working solutions to the corresponding wells, resulting in a final 1X concentration.

  • Incubation: Incubate the treated plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

IC₅₀ ValueInterpretation of Potency
< 1 µMHigh
1 - 10 µMModerate
10 - 50 µMLow
> 50 µMInactive

Application Protocol 2: In Vitro Kinase Inhibition Assay (Template)

The morpholine ring is a common feature in kinase inhibitors, where it can form key interactions in the ATP-binding pocket.[14][15] This protocol provides a template for a generic luminescence-based kinase assay.

Objective: To determine if the compound inhibits the activity of a specific kinase enzyme.

Principle of Assay:

G A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibited by [Compound] C Remaining ATP E Light (Luminescence) C->E D Luciferase/Luciferin

Caption: Principle of a luminescence-based kinase assay.

Protocol Steps:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, buffers) according to the manufacturer's protocol (e.g., Promega's Kinase-Glo®).

  • Compound Plating: In a white, opaque 96-well plate, add 5 µL of the compound at various concentrations (prepared in the appropriate kinase buffer). Include positive (known inhibitor) and negative (vehicle) controls.

    • Causality: A white plate is essential to maximize the luminescent signal.

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ATP Detection: Add 15 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and begins the luminescence reaction.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: A lower luminescent signal indicates less remaining ATP, and therefore higher kinase activity. Normalize the data to controls and calculate IC₅₀ values as described in the MTT assay protocol.

References

  • EvitaChem. Buy [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (EVT-1671638) | 1267956-65-9.
  • Afrin, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central.
  • Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis.
  • ResearchGate. A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF. (2025).
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
  • Actylis. Cyclopropylmethanol.
  • Singh, U. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • IndiaMART. Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • ChemScene. 1267956-65-9 | (1-(Morpholinomethyl)cyclopropyl)methanol.
  • BLD Pharm. (1-(Morpholinomethyl)cyclopropyl)methanol.
  • ChemicalBook. [1-(morpholin-4-ylmethyl)cyclopropyl]methanol.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. (2025).

Sources

Quantitative Analysis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Guide to HPLC-UV and GC-FID Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details two robust and validated analytical methods for the precise quantification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a pivotal intermediate in contemporary pharmaceutical synthesis.[1][2] Recognizing the criticality of accurate analytical data in drug development, we present a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method. Each protocol is designed to be self-validating, grounded in the principles of scientific integrity and aligned with international regulatory standards.[3][4][5] This document serves as a practical resource for researchers, analytical scientists, and quality control professionals, providing not only step-by-step instructions but also the underlying scientific rationale for methodological choices.

Introduction: The Analytical Imperative for a Key Building Block

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (CAS No. 1267956-65-9) has emerged as a valuable structural motif in medicinal chemistry.[1] Its unique combination of a morpholine ring, a cyclopropyl group, and a primary alcohol functional group makes it an important intermediate in the synthesis of complex bioactive molecules, including potential kinase inhibitors and agents targeting the central nervous system.[2] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development of reliable and accurate analytical methods for its quantification is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical development pipeline.

This guide provides two distinct, validated analytical approaches to empower researchers with the flexibility to select a method best suited to their laboratory's instrumentation, sample matrix, and throughput requirements.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale

The RP-HPLC-UV method is predicated on the partitioning of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol between a nonpolar stationary phase (typically C18) and a polar mobile phase. The compound's moderate polarity, conferred by the morpholine and hydroxyl groups, allows for excellent retention and separation on a C18 column. The morpholine moiety, although lacking a strong chromophore, exhibits sufficient UV absorbance at lower wavelengths (around 200-210 nm) for sensitive detection. This method is advantageous due to its simplicity, robustness, and wide availability in analytical laboratories.

The choice of a buffered mobile phase is critical. The tertiary amine in the morpholine ring (pKa ~8.5) will be protonated at acidic pH, enhancing its interaction with the aqueous mobile phase and ensuring good peak shape by minimizing tailing effects caused by interactions with residual silanols on the stationary phase.

Experimental Protocol: RP-HPLC-UV

2.2.1. Materials and Reagents

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (ACS grade)

  • Phosphoric acid (85%) (ACS grade)

  • Deionized water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.2.3. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.

2.2.4. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 205 nm

| Run Time | 15 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 50 50
10.1 95 5

| 15.0 | 95 | 5 |

2.2.5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. Determine the linearity using the coefficient of determination (r²).

  • Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the diluent to a concentration within the calibration range.

  • Inject the sample solutions and determine the concentration from the calibration curve.

Method Validation Summary

This protocol must be validated according to established guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[3][6]

ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity > 99.5%
Linearity (r²) ≥ 0.9990.9998
Range 10 - 500 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%< 1.0%
LOD Signal-to-Noise ratio of 3:12.5 µg/mL
LOQ Signal-to-Noise ratio of 10:18.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changesRobust
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (Aqueous Buffer & ACN) System_Equilibration System Equilibration Prep_Mobile_Phase->System_Equilibration Prep_Standards Prepare Standard Solutions Injection_Sequence Inject Blank, Standards, Samples Prep_Standards->Injection_Sequence Prep_Sample Prepare Sample Solution Prep_Sample->Injection_Sequence System_Equilibration->Injection_Sequence Data_Acquisition Data Acquisition (UV @ 205 nm) Injection_Sequence->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: RP-HPLC-UV workflow for quantification.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Rationale

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[7][8] [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, with a predicted boiling point of ~263°C, is suitable for GC analysis.[9] The Flame Ionization Detector (FID) provides excellent sensitivity and a near-universal response to organic compounds, making it ideal for quantification.[10]

To ensure accuracy and mitigate variability from injection volumes, an internal standard (IS) method is employed. A suitable internal standard would be a stable, commercially available compound with similar chemical properties and retention time that is not present in the sample matrix, such as 1-octanol or another high-boiling point alcohol.

Experimental Protocol: GC-FID

3.2.1. Materials and Reagents

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol reference standard (≥98% purity)

  • 1-Octanol (Internal Standard, ≥99% purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Helium (Carrier gas, 99.999% purity)

3.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector, an FID detector, and an autosampler.

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3.2.3. Preparation of Solutions

  • Solvent: Methanol.

  • Internal Standard (IS) Stock Solution (5000 µg/mL): Accurately weigh 125 mg of 1-octanol into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Into a series of 10 mL volumetric flasks, add 1.0 mL of the IS Stock Solution. Then, add varying volumes of the Standard Stock Solution to achieve final analyte concentrations of, for example, 25, 100, 250, 500, and 750 µg/mL. Dilute to volume with methanol. This results in a constant IS concentration of 500 µg/mL in all standards.

3.2.4. Chromatographic Conditions

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temp. 270 °C
Split Ratio 20:1
Injection Vol. 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Detector Temp. 280 °C

| FID Gas Flow | H₂: 30 mL/min; Air: 300 mL/min; Makeup (He): 25 mL/min |

3.2.5. Analysis Procedure

  • Condition the GC column according to the manufacturer's instructions.

  • Set up the instrument with the specified conditions and allow it to stabilize.

  • Inject the calibration standards.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration.

  • Prepare sample solutions by accurately weighing the material, adding a precise amount of the IS Stock Solution, and diluting with methanol to bring the analyte concentration into the calibration range.

  • Inject the sample solutions and calculate the analyte concentration using the calibration curve.

Method Validation Summary

The GC-FID method must also be validated in accordance with ICH guidelines.[3][5]

ParameterAcceptance CriteriaTypical Result
Specificity Baseline separation of analyte and IS from impurities.Resolution > 2.0
Linearity (r²) ≥ 0.9990.9995
Range 25 - 750 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.1%
Precision (% RSD) Repeatability ≤ 2.0%; Intermediate ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:15 µg/mL
LOQ Signal-to-Noise ratio of 10:115 µg/mL
Robustness %RSD ≤ 2.0% after minor changesRobust
Workflow Visualization

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_IS Prepare Internal Standard (IS) Stock Prep_Standards Prepare Calibration Standards (Analyte + IS) Prep_IS->Prep_Standards Prep_Sample Prepare Sample (Sample + IS) Prep_IS->Prep_Sample Injection Inject Standards & Samples Prep_Standards->Injection Prep_Sample->Injection GC_Setup GC Instrument Setup & Stabilization GC_Setup->Injection Separation_Detection Chromatographic Separation & FID Detection Injection->Separation_Detection Peak_Integration Integrate Peak Areas (Analyte & IS) Separation_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratios Peak_Integration->Ratio_Calculation Calibration_Quant Plot Calibration Curve & Quantify Samples Ratio_Calculation->Calibration_Quant

Caption: GC-FID workflow using an internal standard.

Method Selection and Conclusion

The choice between the RP-HPLC-UV and GC-FID methods depends on several factors.

  • RP-HPLC-UV is ideal for samples in aqueous matrices, non-volatile formulations, or when analyzing heat-sensitive impurities. It is generally considered a more straightforward method for routine quality control.

  • GC-FID offers high sensitivity and is excellent for assessing volatile impurities alongside the main component. It is particularly useful when the sample matrix is complex and a high-efficiency separation is required.

Both methods, when properly validated, provide accurate and reliable quantification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. The protocols detailed herein are designed to be robust starting points, adaptable to specific laboratory needs while adhering to the rigorous standards of pharmaceutical analysis.[11][12] The successful implementation of these methods will ensure the quality and consistency of this critical synthetic intermediate, thereby supporting the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Unnamed author. (2023, November 30). Liquid phase method for morpholine. [Link]

  • Zendeh Del & Associates, PLLC. (2023, March 31). What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6). [Link]

  • Unnamed author. (n.d.). Gas Chromatography of an Alcohol Mixture. [Link]

  • Chemistry For Everyone. (2025, July 27). How Can You Analyze Alcohol Content Using Gas Chromatography? YouTube. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Lindahl, R., Levin, J. O., & Andersson, K. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Journal of Environmental Monitoring, 1(1), 57-60. [Link]

  • Various Authors. (2025, May 24). Development of an LC-MS/MS method for simultaneous quantitative analysis... ResearchGate. [Link]

  • MySkinRecipes. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]

  • Unnamed author. (2023). Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry. Journal of Mass Spectrometry, 58(4). [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Unnamed author. (2003). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Journal of the American Chemical Society, 125(39). [Link]

  • Bruin, M. A. C., de Vries, N., Lucas, L., et al. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Journal of Chromatography B, 1138. [Link]

Sources

Application Note: A Researcher's Guide to Cell-Based Assay Protocols for Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence is not accidental; the morpholine moiety often imparts favorable physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][4][5] This "privileged scaffold" is a key component in a range of approved therapeutics, from the antibiotic Linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[6][7][8][9], to the targeted cancer therapy Gefitinib, which inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11][12][13]

Many contemporary drug discovery programs focus on morpholine-containing compounds as inhibitors of critical signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in cancer.[14][15][16][17][18] The morpholine oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of these kinases.

This guide provides a series of detailed, validated cell-based assay protocols designed to robustly evaluate the activity of morpholine-containing compounds. Moving beyond simple procedural steps, we will delve into the rationale behind experimental choices, data interpretation, and troubleshooting, equipping researchers to generate reliable and meaningful data.

Core Principle: From Biochemical Potency to Cellular Efficacy

A common challenge in drug discovery is the discrepancy between a compound's potency in a purified, biochemical assay and its effectiveness in a complex cellular environment.[7] A highly potent morpholine-based kinase inhibitor in a test tube may fail in a cell-based assay due to poor cell permeability, rapid metabolism, efflux pump activity, or off-target effects. Therefore, cell-based assays are indispensable for validating on-target activity, assessing phenotypic consequences, and establishing a therapeutic window.

Section 1: Foundational Assays: Assessing Cellular Viability and Cytotoxicity

Before investigating specific mechanisms, it is crucial to determine a compound's general effect on cell health. These assays establish the concentration range over which the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects, leading to the calculation of an IC50 (half-maximal inhibitory concentration).

Protocol 1: MTT/XTT Assay for Metabolic Activity

This colorimetric assay measures the reduction of a tetrazolium salt (like MTT or XTT) to a colored formazan product by metabolically active cells.[19] The quantity of formazan is directly proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[20]

Materials:

  • Test morpholine-containing compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • 96-well, clear, flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of the morpholine compound in culture medium. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.[20]

  • Solubilization (MTT only): Carefully aspirate the medium and add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader.

    • MTT: 570 nm.[19]

    • XTT: 450-500 nm (reference wavelength ~650 nm).

Protocol 2: ATP-Based Luminescent Assay for Viability

This assay is highly sensitive and measures the level of intracellular ATP, a direct indicator of metabolically active, viable cells.[21] Upon cell lysis, ATP is released and, in the presence of luciferase, catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the ATP concentration.[19]

Materials:

  • Test morpholine-containing compound

  • Luminescent ATP-based assay kit (e.g., CellTiter-Glo®)

  • 96-well, opaque-walled, white plates (to maximize luminescent signal)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT/XTT protocol, using an opaque-walled plate.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes to ensure a stable temperature during the luminescent reaction.[19]

  • Reagent Addition: Prepare the luminescent reagent according to the manufacturer's protocol. Add a volume equal to the culture medium in each well (e.g., 100 µL).

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Assay Principle Advantages Considerations
MTT/XTT Measures metabolic activity (NAD(P)H-dependent oxidoreductase enzymes)Inexpensive, well-establishedIndirect measure; compound interference with reductase activity can occur. MTT requires a solubilization step.
ATP-Based Quantifies intracellular ATPHighly sensitive, rapid, "add-mix-measure" protocolKinase inhibitors can directly affect cellular ATP levels, which may complicate the interpretation of viability.

Section 2: Target Engagement & Pathway Modulation

Once an IC50 for cell viability is established, the next critical step is to confirm that the morpholine compound engages its intended target within the cell and modulates the downstream signaling pathway at relevant concentrations. For morpholine-based kinase inhibitors, this is most commonly assessed by Western blotting for phosphorylated proteins.

Workflow for Target Engagement Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A 1. Seed Cells (e.g., 6-well plate) B 2. Treat with Compound (Dose-response below IC50) A->B C 3. Cell Lysis (with phosphatase inhibitors) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Signal Detection G->H I 9. Quantify Band Intensity (Normalize Phospho to Total Protein) H->I Data Analysis

Caption: General workflow for assessing kinase inhibitor target engagement.

Focus: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is a common target for morpholine-containing inhibitors.[14][15][17][18] A compound targeting PI3K should, in a dose-dependent manner, decrease the phosphorylation of its downstream effectors, such as AKT (at Ser473 and/or Thr308) and S6 kinase.[9][10][12]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Morpholine-Based PI3K Inhibitor Inhibitor->PI3K INHIBITS

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is optimized for detecting changes in protein phosphorylation, a key readout for kinase inhibitor activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails .

  • Protein quantification assay (e.g., BCA kit).

  • SDS-PAGE gels, running buffer, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid non-fat milk for blocking, as it contains phosphoproteins (casein) that can cause high background.

  • Primary antibodies (e.g., rabbit anti-phospho-AKT Ser473, mouse anti-total-AKT).

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP).

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Seed cells in 6-well plates and treat with a dose-range of the morpholine compound (e.g., 0.1x to 10x the viability IC50) for a short duration (e.g., 1-4 hours) to capture direct signaling effects.

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with 100-150 µL of ice-cold lysis buffer containing freshly added phosphatase and protease inhibitors. Scrape, collect, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-AKT) diluted in 5% BSA/TBST, typically overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and image the chemiluminescent signal.

  • Stripping and Reprobing:

    • To normalize the phospho-protein signal, the same blot must be probed for the total protein.

    • Incubate the membrane with a mild stripping buffer to remove the first set of antibodies.

    • Wash, re-block, and probe with the primary antibody for the total protein (e.g., anti-total-AKT).

    • Repeat the secondary antibody and detection steps.

  • Data Analysis: Quantify the band intensity for both the phospho- and total protein. Express the results as a ratio of phospho-protein to total protein for each treatment condition.

Section 3: Advanced Assays for Deeper Mechanistic Insight

Protocol 4: High-Content Imaging for Phenotypic Analysis

High-content imaging (HCI) or high-content screening (HCS) combines automated microscopy with quantitative image analysis to measure the effects of a compound on cellular morphology and processes. This provides rich, multi-parameter data from individual cells. For a PI3K/AKT inhibitor, one could measure the nuclear translocation of a downstream transcription factor like FOXO.

Workflow:

  • Plate & Treat: Seed cells in black-walled, clear-bottom imaging plates (96- or 384-well). Treat with the morpholine compound.

  • Fix & Permeabilize: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Stain: Stain cellular components with fluorescent dyes/antibodies.

    • Nucleus: DAPI (blue)

    • Target Protein: An antibody against the protein of interest (e.g., FOXO3a) conjugated to a fluorophore (e.g., Alexa Fluor 488, green).

  • Image Acquisition: Use an automated high-content imager to capture images from each well in both fluorescent channels.

  • Image Analysis: Software identifies the nuclear (DAPI) and cytoplasmic compartments of each cell and quantifies the intensity of the target protein's fluorescence in each compartment. The output is typically a ratio of nuclear-to-cytoplasmic fluorescence intensity.

Protocol 5: Luciferase Reporter Gene Assay

Reporter gene assays are used to measure the transcriptional activity of a specific signaling pathway. A reporter construct is created where a promoter containing response elements for a pathway-regulated transcription factor (e.g., AP-1, NF-κB) drives the expression of a reporter gene, such as firefly luciferase. A decrease in luciferase activity upon compound treatment indicates inhibition of the pathway.

Step-by-Step Methodology:

  • Transfection: Co-transfect cells with two plasmids:

    • Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter of interest.

    • Control Plasmid: Contains a different reporter (e.g., Renilla luciferase) under a constitutive promoter. This is used to normalize for transfection efficiency and cell number.

  • Plating and Treatment: After transfection (e.g., 24 hours), plate the cells and treat them with the morpholine compound.

  • Lysis: After the treatment period, wash the cells with PBS and add passive lysis buffer.

  • Luminescence Reading:

    • Transfer the cell lysate to a luminometer plate.

    • Use a dual-luciferase assay system. The instrument first injects the firefly luciferase substrate and measures the signal.

    • It then injects a second reagent that quenches the firefly reaction and initiates the Renilla luciferase reaction, measuring the second signal from the same well.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the results to the vehicle control.

Data Interpretation & Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High IC50 in cells, low IC50 in biochemical assay Poor cell permeability; compound is an efflux pump substrate; high plasma protein binding in media; rapid metabolism.Assess compound permeability (e.g., PAMPA assay). Use efflux pump inhibitors. Reduce serum concentration in media for the assay duration. Evaluate metabolic stability.[7]
High background in phospho-western blot Blocking with non-fat milk; non-specific primary/secondary antibody binding; insufficient washing.Use 5% BSA in TBST for blocking and antibody dilutions. Titrate antibody concentrations. Increase the number and duration of wash steps.[7]
Inconsistent cell viability results Compound solubility issues in media; cell line heterogeneity; inconsistent seeding density.Ensure the compound remains soluble at the tested concentrations; check for precipitation. Use low-passage, authenticated cells. Optimize and standardize cell seeding protocols.[7]
No change in downstream phosphorylation despite cell death The compound's cytotoxic effect is off-target; the chosen time point is too late (downstream of apoptosis).Perform kinome-wide selectivity profiling.[7] Conduct a time-course experiment at earlier time points (e.g., 15, 30, 60 minutes) to detect transient signaling changes.

References

  • Vertex AI Search. (2025). Pharmacology of Linezolid. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQk28j3_GFgbpVUuGnrlQHtVDwRbGA8fOwCAo5WkBwZleZV7h0okSjCcO5LNh9vr7GZZywdT3baDI1MtCsR27cim7ZjOFJcpfYgdeHdNPAFijItyj3D7uJKJ3TIHOIdgHE1z2cI7_qUtU0EFO6fvKLUK9wBw==]
  • StatPearls. (2024). Linezolid. NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiv7JU__ugMmnGwl90y-lAptgl4TFjk7gqmudZQZxO7oNtuYo7ev9ooYzKC5OBYt9zju1NtqAqAXSl6_-FklVwMgMct8PpA90Tx-isfUr_GFyFUuom08J15qzwkB6a2drz3MhTWCadIA==]
  • American Family Physician. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcK7q1Q_jTxiarkwlKqfVHxBcUiRJD_5oKMu7ycXh2k9-bXE6yfUYdDgsgpg4aEM6UBbiYeBSajuerzIP97BGeQ8_EWjDn7hGWK2AUUIcz_KNUhObbGCnjE8ZecUWoScMk4xP1KdYUTsxwFtbuGWyuU0AP]
  • OncoTargets and Therapy. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtNFJGd708RPnVthl-GDj8rfzL7FTg81aKbopBXCTntoD7YLVe0Dz2YOKebpjFuFRZ09spDlKZerXV1WmytT9DPq188Yj3iKSeXFfBH9fAkM9JQqYDFkUt2wGQ1wEZtV8srVbSqjB7Y92wghw=]
  • MedSchool. Gefitinib | Drug Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-W02tY4QJIPSpZOerfdKn5TQXrgnm0NQ5_vl15zSK2f87_9mArl5ixVTlkXk8g6qidzR0JW6gJ0MVidQy2QQhhrLU54jTOexsBbcFJmGkAAqn3XKT5eEuMvZq3_o0uyqVpNOA]
  • Journal of Experimental & Clinical Cancer Research. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTyw5Pv1PGSpMhqy0MoTVJYthRRXr2Zu9LSzYSO3Flgo4wDXXLo5PvaG4OR3VwckSF__U2R6Y0DAARY4LAf6bj2i3R59g3lSYLSCl8z1OQ6EMwvEyLrwlfM_7jzhSxSep9sDqYHsdWdHR-Lwg=]
  • Abcam. Western blot for phosphorylated proteins. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8nlanV1_AK5KcfIu9WmNBpbp1LUilPsAh8CoGiRvJPc0Bdx3X4Ceu2WmizNhxDyRA2b7fOm_9hih9cK5_urla8GYdCscGJZmpF5vN45zB9H-a8wE8F11QnVkNqjA8X3S51G7XAee0hrYTw7LUMJbv0dc3BlcPzHj9hsV3LGWkzoc3pp4Mj79uOekMW11u1SxVd3awP-US0lLJEACd]
  • Wikipedia. Linezolid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfHbvovk98eTYUdI1vKqRx8Bb_DjCgtA07Vmbd_Fb51lJeAA5q-cV3RCbifasjtIkEV1poYWoRU1mYuv5iahG_bv1AQk3KqVw0i4cpBN3JhlHcdxVvniaaKhAFhdwZjtuOmg==]
  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNHI0J_7-45O2zB0vM3KqD2TG70q6XozVd0d93VianrUhTRbnWtQKbNtXfAccfaL-xPnJ9LGZ0NNUXMMfqLTMLDDqYlRYmY9o0eYWsmGlSlgwCZtPo3zJwuzqMuXUFJX-E6iprOkQ4TPqxNvnx46lylEv_5aQMxPDWmRDskUCGKl2kRHEwmbY-ng5JcvEP1g==]
  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOLF7vNwP-_5yBbkhZaJocQeYVkI19lHz1h3refLRlSSJ5LD1Wfba0ILcU_qP7LcOYgR2ULGRzZSwRw9sf-csbFQUIYzgyXWOHOcCaPwfjIuIl4I8wicsNZlYQfTLKkszh_VdRFEsYKiuPlvCOFMXVpoomaLtMYT-x1UM7TMMwSPTIuRZSqduOXa1Yc6lXCFAkw3_zLlmsPXxGfT3QiQSdfpMLZRFJ7BqzhBhgZmBWnQ==]
  • Patsnap Synapse. (2024). What is the mechanism of Linezolid?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9NUvGhaqai6P81xYLGy65bdgvuzElEZhPnlPcVG-E9CLo5J5b0pg-_3hhIAVKxSX_igZo28lSw2LBzdhrvXdUSreR8kQUxWRM4XGFwzuByfjePRvymCcb71YHiwiNwTZiVxF5UHL_fK2q0QvKPhPKT6hzCUQ3nL-sSttadVZYj5Y=]
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNWDm6Z1hwia2kUYgjsSH7Vq-k4qYGYGmz2k6JQYY64e3hHeFzvdyQeMKa_JrWON6jo9El5RdhQBVbkFTPPP7xwu83QwkRpYr0X9OHIsO2SMuqQgsZjlonISn4omcrE6OriWfSLRn0Uqa3Lnzt4z5uOk2VjFzHvp079XmSYJvXSuJDyGdIQAIeYKe6pyuUNVnOKQMPYTG6LUbNv1M3pf2xweY=]
  • ResearchGate. (2003). Mechanism of action of gefitinib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC4lz1UvRVQfTyPEyxaS-mM6i8KyXT9gON5QQGl-MXaS7zkudkRlWOlkkWAswPBB4A4xBaETi1xCUCKxPo2DIzvZKQThylLNKxauJWwL5kKzPEWyLVeA1hkfOFwAc92vqCRNtWi2n1oiHbQl2O0wK6YPwln6W0Le_w1LZ1z8fp8yHZY5x95ZNcZtBPfCI2IVXC3f9MsgXt6v3ilsRuY3Z5S577SIpk-9fKxgh50h-sD_RQLVXNvDaRyWcpIyJxJA==]
  • AACR Journals. (2004). The Role of Gefitinib in Lung Cancer Treatment. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQsyWtF0IFZ7C2noe8GO-I8vuAxt2l0r7W6GUNgTAghuoaUxzZuaAdKR9z29tDd0HQGNOiO7mB9SXeDcyKMM2B-w4qTvl50P2xeqaL3yWodS1yTp-uu20zoLmROUNGBI14O4NN8MGA8RovO82bNRuYUeiAc2gCKeQJqQo4mg_HLtw5QGZ3UHbqIuEcTArtx_UGnQMryzZu44SYb7zRuVkdQ0a6uuCDgE_5Akw=]
  • My Cancer Genome. PI3K/AKT1/MTOR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK_g2g1kMYlKhywIC8df49ZiStK1KVyV5fF2lPYKlptRfqaRXpTl1xmzFB5bCOTuLxm40rEcyE3FnPa3eohVrA3HNglddVNoKcEBLRWDfrGL3iE2MrJOYLkMo00vQPaify0sDJK6D-ehgL0gEucvtfsICzLlHMNeYNIQ==]
  • Proteintech Group. Tips for detecting phosphoproteins by western blot. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb-5hGu6vaajrM9pYiy338-ANMNK1J5BCIsEh7Ix5JZ1x5Yt1zlrPl0izSG9kcq6HvouFQYNvnOtEVFXt2dSoO3KVwIUkHln4BL6ipC8hu5h5eh8Pf4ZqnfOJUGVvgYGyGVo3qSqC742nBgN7tb-or7XX0kqljh7_IlnBkk6_CiX_nk8JVmm5ykiKQujEfZg==]
  • Seminars in Cancer Biology. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlCiqIjsDbiakgw3UDJHrzPnGHlQ3nCqicigAQOLI4-f2P5c8Qzojo5TNH1VGdUiYDcEn2Zr751pQccTeugL1wG2S39bcGx96oCwTbujgGfysj_YzQOXz0P2RGGI-BZ3QWf17SfpMroe6vY_0yfaPy5OxAWB0zahImD0h1_FW2g0S7HLBOJ0IqVOcUJjOFaBEFGGHBqjjh]
  • Wikipedia. PI3K/AKT/mTOR pathway. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq6qUV92MBqkD53A4_VhB1e5PIgkumPPFOINv_iRCwSxMhZfH8y0cwaNyhZ0e8UVjHfoaTH7OIA5CuUkHGzWpq8p7KIhXfpuK6-5cL3rvdW0IDyIl4zOvJ2zEScJpkXfeBfw4TfpJ9SmIt3Kz7iQ==]
  • Charles River Laboratories. High Content Imaging Assays. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfnfsCWFS3Xe1zNMEa3ARTIpb-FNGOxAZhaskBvxZ_PRxsQsIWawWYhtjdyhFlTic6lES6YxlG34bIaLSErlWdXoBXG3BMtY7NpqollFIWvTR35yAqYly2AqwPNjCiAMKX2L880Lyv2AjaNen2c66csI7c02VOSFsIJM91mmQkuKhCyUGjHy8Up6QA9wiCQQkPWFXeR7LZiGLclRUQZR2gEiIjjkKBHPD3A==]
  • Assay Genie. Dual Luciferase Reporter Assay Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrZgX5PDdzKhQLmaVnHuaa3x0kHqXjTaPel396grKEMchfpkXvoBfMk8xQsdBvhreGMjqD2rHc9KGIjRtCoVya1UWHYBPAjij4cNdJRdBhQZHSQYJ_bJW63JK-cwS83Zw9EiyZWsLSF6rQ-m0ClWZVH8MO4N5ONIS8rigpsA==]
  • o2h discovery. (2024). High-Content Imaging: A Transformative Approach to Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_rMDf5UjfBHQXBRQiiA1NKWyQEzExFf8DxV8pl-6eYi87NrZiAPYjdXIhQ3KMpK8X-jd6Nr1Jug6FNn_25lkopgHuEA4NFx25YYfVj-F42_7hiNnlT_lSswZi-w3hMS7pQAk33pDDXPytA9U2ipc_GEyztfO_RMg7c4e_EzVE_ASRMyoH8K4xwM2dCVZHE4RccsQkcUUxKPlUhWL3-Q==]
  • ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED8FmXIcdypvdYrljRnLEC2d-iV4sOVAJAwVr6njTn71BiMGwctkzjBacNLXVxaPBi9yxsWubK6SeNMclffydFyVnufEjr6oM9Q9MCQZM5wVkClvxtkxUjN-G1DhE9QccetWgUcl_oP-G5MSPuWMIn]
  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMglkkdVGfqF1RQUO2Xf4RNGEqLRh6rcfDKm5OQXQR4E4anB6TLTqcdOnItAef6vJwnh1M3XvJy9dvIuc5zIl0e_ugMyHt0iANyY4zgSJFzwt-R1OacH93q7xSdPn-s7Gnhkx3c2YkDm0vqt2JhBlGzBDiYjY4eL1bViSR2_wSqdH3NQEtIk4zUF8gmGCNWkr_tA==]
  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOc-KDIZWTieFegzi_hUj51brVGEGYj1aUP3ZRAPAU-5D0zEr2viQ-yYa18U1edE4GsQmIa9xRkSN1SBIpo1y8OIAy3yB8PeEechbh1_66vaNEvvuKpld5w7-U6ftPCMJzKZ3FOCbv2UfT-97D5g2iH2ITXlSezRxAogs0zPW6NO7bFXxlru4Hw-PQ_YBM85dHvjOCcHBFDKPGRfaofHIo80HQF7SH1g==]
  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [https://vertexaisearch.cloud.google.
  • Danaher Life Sciences. (2024). AI for High-Content Screening in Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq48v65GNanaDU5GndU4T661SDkjb5lYMqTJ4oEvE93Pxf86Gr7las4aa-qkGKovX-VkTNxce4AWJND9AX-YKWOXGLph5SBtd3ON1r7JgLqi36_Lpucm8OctI8tryfvWrDhfz2EvKOlZio3hyfQzY4x8VpSya3_HEay6UxiWTA-d3VvzMYhmAbvtrQAHWZCIxUxQ==]
  • PubMed. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [https://vertexaisearch.cloud.google.
  • Promega Corporation. Dual-Luciferase® Reporter Assay System Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMsYNBKrkd6IdjoPzYfeJtj9SVncVH4_WGQJGz0xyNqTA7iGf9A0p4wv4Ebv0_Pa1OS6FMekDAbe--VqFwDJ54meMcveW90J2VVji2DYSLW3MTgMigbAY0P2xx1a1_Nh-ZpFj8AeypL9sjwtCtEgZqXHEkBHah9ZUi1TdeILAwGv3u_ewCjWScJLFmI25uAff3vSUkWXuYpczGCoJtdeN8qGvkinnfvOhhQVC_Dnv5Jw==]
  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0OqaN0JLNN3UaKUhYwd7a61DPZ7eL--CUQp2P6RqBFRcplF2cZw16lluZTGgBvx4WueWP8vnKulNgQktz3g33lChzywbOrKqCkMUjKcLsd7rZPgGwo7jUjrd0PaY7E1y-GXD2M0ju5_PnWMSpArKJU_20ag_nIwyd-xXZnuPraLj-yrRK]
  • Sygnature Discovery. High Content Imaging and 3D Cultures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvfOU_74-1be8vcyIKw7OTeopdB0Sy0N_6KpqmLcuXgao4_JcRd-LwPXWzVSEQ9d-GC8lKM2tQ3jVVqSKc2zpZue6XBt1-JpgvsbawCZi8tydhDyzAEyxf8p6CDYCF72eQCeKQHvkGQ5ujPHfkrXmTG2nUO-FNhikT7A2txnFe7ZVh3SQKlTE4tjU1FaZ1Cs7_F3MZ_4CeteNJkYyjqEzmuw-rI9RdCC9O]
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy923-Rw8qeSxJH5mRfZN3B_Z__Pe8eQWGTOU0r6Rh9PhogiE4HiVDP1sCdbxrgVgOSLnmhz6uOit48-UB_w6q3m5Q5K80wugoZAmE2qFv4cvZSNFw64alMXQGGUrZWY1HAPEu]
  • Emory University. Luciferase Assay protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVaHJaJg68M7Z0CKKsufFnPL1Pr-C4Hzz2aDnR1EnBTSCdWiC9DJh4LeupKP-fVTuzukSSmSD38LETBmSJTOZ3H2SHyswsBnFqWl1gMwhKQF18i6vMylitBx6ROC19tvlMdALwTq-desshjsJpuXj7frcdGITB4zv0GWlWZ77kmI5dO45ueyVtpRNdXhEasuIjFYnf_9qvqHuknQLWzQ==]
  • Promega Corporation. Bioluminescent Reporter Gene Assays Protocols and Applications Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgcFHs7w0Whh53MPRmZfNj1DZVUIqITOQNJ0RQ2r6EedfL7LqZRWbO0Y74lQnhCjfzJmVYypZtxXKk-NMpDY51cJOSxCdU_O6-fFKwQXBkNm2Zg7h6TgG1Qbws0O_KnOXISVWanp_punjbRhVki4yiejWL4Q8f2RPvODa7KRbz6qsb2LGmlF42ng==]
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhC_BORuORcVmROs19TUimpIs5nRhr4e12a9T8WzWfzJiJMfSBoCCyHr9V27M90vIswbm42ubL9F2jnDBznbwnYnbcM5JWihAPEwVnsl27rVHteVKOtI7_s-7oBI5qUSczheqG]
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBMNPu98E8--muaDDj5tnKbVZJYE8-ATJ2Cdpow_o2hqV6tKNbA4j9FoDbNVVA8MYqZ0ao9i4h_KBcLXnH2GsyYsj-cyb3JGB1Gt1KNB4JY2rpRvKlvOk_84B8P-lgmKnYoUrNmjqv0w==]
  • International Journal of Medical and Pharmaceutical Case Reports. (2022). An updated review on morpholine derivatives with their pharmacological actions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5TmsDSdAVROkT9tSCDVHZlEyxydcpIRluwvT-q41Zmf5JrTDlEEJ3NyXhg_wq0TxOy5pZDUIvFZEo4gdTv163P8FwN-Qf851nbrdrQ3PbcSWJHRxYtY-lS2Pb5hjmbd3wvt0Ga8W43zbsYBYnCop1qTd4f3tWgcVHgP-1VxYt3V_d-f-rfD8Gy4HTallWIVTmHDPdxdoI0IBj00mXUTiPUBqQYm-6UP77y5yTuiIdS3IR1tz7DlagDRP0FdM=]
  • Promega Corporation. (2019). How to Measure Cell Viability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1hNMWgqh4ZKp2aOMXPG9RQsZLNSwk8xggUhTx30dNO2d13s6YJo7wy-6xhMGeBhnVtLNiqvyPLYVqVUouqAqUFUvbuMpX2Xfrc98yxkGOVn-cMUm6riYJyQrO7jozaQOWhQpF8Zfz5-YV5LtzL7qfZAslWnY82LSgm1S2TNbXmQ==]
  • E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnqjGw1I0R4Y07lYAVT90go17yNo7utr287koC_BqwrXPL_Qnlvwr4sJq-e47tDrOFhdxRh7yh9_ckPweo5XrC45JEPhiAWoIOKQ4PWQQ6aZwnD1iRBK4PHs8VR5nmxPt-9xXC_sIa_QJhhoBI0gIDsjQCB02Oko8bZEoqE2xzU7V2C2VCeshSJYp5704Nco05-bc=]
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyReCVJMiAVzxStJz3eHQwHciRgOM3wbl3uxntCVldShVfpCXS-hYAn3UbUKQkosrUWeDIgrIuoHdopB7hAEWwk2JsEcC6KH1Z2MQ3onxGJNvAhqWLDQAHIfcMFp5D3FN7KxAQ1Th7xaxj4Xg5dyBfnikra_l9q1Gh3u1gm9K5xRHEjXaDfO9-w3Gz3sQ0clHpyGgu76GYiO2Nl__DehbYxbMTsDo=]
  • PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE649cgFrGLvq0sPFXN-ATN-Ipja8FEUe0aL47yFDHlaRo9qlFgP0rK7MxktMnoJmvLVXMXO9iHwhou4Ac2Mf7iUpT4F2kC_yKeew6YY5A6MZFuPgd6-P5UmLMO99kkXCFT5HgogOvM2_mB3cc=]
  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqUJItS9UdRjHX2jlv5OuonmGMER8PMj2etUXgkdqDV6Bo_MQqOR2p19m6k5WtiZax3GOKvA_hfdh3eLTN1H0hHWVDUn2P0QWtL0pa4w9cQ8ufXfVOwgneiZHDdriu3scrQah]

Sources

Application Note & Protocol: Pharmacokinetic Profiling of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, recognized for its capacity to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and cell permeability, making it a "privileged structure" in drug design.[3][4] A large body of in vivo research has shown that morpholine can increase potency and bestow desirable drug-like characteristics.[1] However, the promise of this scaffold can only be realized through a rigorous and systematic evaluation of a compound's pharmacokinetic (PK) profile.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a morpholine-containing new chemical entity (NCE) is fundamental to predicting its in vivo behavior and is a cornerstone of regulatory submissions for Investigational New Drug (IND) applications.[5][6][7] This guide provides a comprehensive framework for the pharmacokinetic profiling of morpholine derivatives, detailing the rationale behind key assays and providing robust, field-proven protocols for their execution. We will proceed through a tiered approach, beginning with high-throughput in vitro assays for early-stage candidate selection and culminating in essential in vivo studies for lead optimization.

The Pharmacokinetic Journey: An Integrated Workflow

A successful PK profiling campaign follows a logical progression from rapid, cost-effective in vitro screens to more resource-intensive in vivo studies.[8][9] This tiered approach allows researchers to make data-driven decisions, prioritizing compounds with the highest probability of success while identifying potential liabilities early in the discovery pipeline.

Decision_Tree start In Vitro Data Review cl_int CLint > 100 µL/min/mg? start->cl_int papp Papp (A→B) < 2x10⁻⁶ cm/s? cl_int->papp No optimize_met High Risk: Poor Stability ACTION: MedChem Optimization cl_int->optimize_met Yes er Efflux Ratio > 2? papp->er No optimize_perm High Risk: Poor Absorption ACTION: MedChem Optimization papp->optimize_perm Yes fu fu < 1%? er->fu No optimize_efflux Moderate Risk: Efflux Substrate ACTION: Evaluate in vivo er->optimize_efflux Yes proceed Proceed to In Vivo PK fu->proceed No optimize_ppb High Risk: Low Free Fraction ACTION: MedChem Optimization fu->optimize_ppb Yes

Figure 2: Decision-making based on in vitro ADME data.

Table 1: Example In Vitro ADME Data for Morpholine Derivatives

Compound IDHLM Stability (t½, min)CLint (µL/min/mg)Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Plasma Protein Binding (% Bound)Fraction Unbound (fu, %)Recommendation
MD-01 > 60< 1515.21.185.0%15.0%Proceed to In Vivo
MD-02 817312.51.391.2%8.8%High Risk (Metabolism)
MD-03 45311.84.576.4%23.6%Moderate Risk (Efflux)
MD-04 > 60< 1518.10.999.8%0.2%High Risk (High PPB)

Part II: Definitive In Vivo Pharmacokinetic Studies

After a compound demonstrates a promising in vitro profile, an in vivo study in a relevant animal model is the critical next step to understand its behavior in a complex biological system. [10][11] Causality & Rationale: In vivo studies integrate all ADME processes simultaneously, providing essential pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and, crucially, oral bioavailability (F%). [12]These parameters are vital for predicting human dose and scheduling, and for establishing the exposure-response relationship in efficacy and toxicology studies. [13]Rodent models (rats or mice) are standard for these initial studies due to well-established protocols and translational relevance. [10] Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model & Acclimation:

    • Use male Sprague-Dawley rats (n=3-4 per group/route). For certain studies, surgical cannulation of the jugular vein may be performed to facilitate serial blood sampling. [11][14] * Acclimate animals for at least 3 days prior to the study.

  • Dose Formulation & Administration:

    • Intravenous (IV) Group: Formulate the test compound in a suitable IV vehicle (e.g., saline with 5% DMSO, 10% Solutol). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group: Formulate the compound in an oral gavage vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • IV time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours. [12] * PO time points (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours. [12] * Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis & PK Analysis:

    • Quantify the plasma concentrations of the test compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with software like Phoenix® WinNonlin®.

Data Presentation & Key Parameters: The results should be summarized in a clear, concise table.

Table 2: Example Pharmacokinetic Parameters for Compound MD-01 in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC₀-inf (ng·h/mL)21009450
(h)3.53.8
CL (mL/min/kg)7.9-
Vdss (L/kg)2.1-
F (%) -45%

Calculation for Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Conclusion: An Integrated View for Confident Progression

The systematic pharmacokinetic profiling of morpholine derivatives is an indispensable component of modern drug discovery. By employing a tiered strategy that begins with robust in vitro ADME assays—assessing metabolic stability, plasma protein binding, and permeability—researchers can efficiently triage compounds and focus resources on those with the most favorable intrinsic properties. Promising candidates are then advanced to in vivo rodent studies to provide a holistic understanding of their disposition and to determine critical parameters like oral bioavailability. This integrated approach, grounded in sound scientific principles and validated protocols, provides the critical data needed to de-risk development, guide medicinal chemistry efforts, and confidently select candidates for progression toward IND-enabling studies.

References

  • Title: Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib Source: ResearchGate URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma Source: University of Dundee URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Plasma Protein Binding Assay Source: Visikol URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 Source: PubMed Central URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: IJPREMS URL: [Link]

  • Title: Caco2 assay protocol Source: University of Washington URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Plasma Protein Binding Assay Source: Domainex URL: [Link]

  • Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]

  • Title: Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: Pharmacokinetics (PK) and In Vivo Studies Source: Paraza Pharma Inc URL: [Link]

  • Title: Fast turnaround early ADME in vitro screening available! Source: Admescope URL: [Link]

  • Title: Pharmacokinetics Studies in Mice or Rats Source: Bienta URL: [Link]

  • Title: PPB Training Video Source: YouTube URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds Source: Drug development & registration URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology Source: NCBI URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: In Vitro ADME Source: Selvita URL: [Link]

  • Title: In Vivo PK and TK Source: BioDuro URL: [Link]

  • Title: A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs Source: ChemistrySelect URL: [Link]

  • Title: Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites Source: PubMed URL: [Link]

  • Title: Preclinical Regulatory Requirements Source: Duke University URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Strategic Deployment of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in Modern SAR-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic exploration of chemical space to delineate Structure-Activity Relationships (SAR) is paramount to the successful development of novel therapeutics. This document provides a detailed guide on the application of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a versatile building block, in SAR studies. We will delve into its structural significance, synthetic accessibility, and its role as a key scaffold component in modulating physicochemical properties and target interactions. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step guidance to effectively integrate this compound into drug discovery programs.

Introduction: The Rationale for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in SAR Studies

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a key hydrogen bond acceptor.[1][2][3][4] Its incorporation is a well-established strategy for improving the druglike properties of a lead compound.[1][5] When combined with a cyclopropyl linker, as in [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, the resulting fragment offers a unique three-dimensional exit vector, allowing for the precise exploration of ligand-target binding pockets.

The cyclopropyl group introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity.[6][7] This rigidity contrasts with flexible aliphatic chains and provides a more defined spatial arrangement of substituents. Furthermore, the cyclopropyl ring is often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7][8][9][10]

The primary alcohol functionality of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol serves as a versatile synthetic handle.[11] It allows for the facile introduction of a wide array of functional groups and linkers, enabling the systematic modification of a lead compound. This "plug-and-play" characteristic makes it an invaluable tool for rapidly generating focused compound libraries to probe the SAR of a given pharmacophore.

Key Attributes for SAR Studies:

  • Enhanced Physicochemical Properties: The morpholine group often imparts favorable properties such as increased solubility and improved pharmacokinetic profiles.[1][4]

  • Metabolic Stability: Both the morpholine and cyclopropyl rings are generally resistant to oxidative metabolism, potentially leading to an improved in vivo half-life.[6][9]

  • Three-Dimensional Diversity: The rigid cyclopropyl linker provides a defined spatial orientation for substituents, allowing for a more precise probing of target binding sites.[6][8]

  • Synthetic Tractability: The primary alcohol allows for straightforward chemical modifications, facilitating the rapid generation of analogs for SAR exploration.[11]

Core Experimental Workflow: Integrating [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol into an SAR Campaign

The following workflow outlines a typical strategy for utilizing [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol to explore the SAR of a hypothetical lead compound. This process involves coupling the building block to a core scaffold, diversifying the synthetic handle, and then evaluating the biological activity to build a coherent SAR model.

SAR_Workflow cluster_0 Phase 1: Initial Scaffolding cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Biological Evaluation & Data Analysis A Lead Compound (with modifiable handle) B Synthesis of Core Scaffold incorporating [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol A->B Synthetic Coupling C Diversification of the Primary Alcohol B->C D Generation of a Focused Analog Library C->D Parallel Synthesis E In Vitro Biological Screening (e.g., Potency, Selectivity) D->E F SAR Data Analysis (e.g., Free-Wilson, Topliss) E->F Data Collection G Identification of Improved Analogs F->G Model Generation

Figure 1: A generalized workflow for integrating [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in an SAR campaign.

Synthetic Protocols for SAR Library Generation

The primary alcohol of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is the key to its utility in SAR studies. Below are detailed protocols for common chemical transformations to generate a diverse library of analogs.

General Considerations for All Reactions
  • Reagents and Solvents: All reagents and solvents should be of high purity (anhydrous where necessary) and purchased from reputable chemical suppliers.

  • Reaction Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

  • Purification: Purification of final compounds should be performed using an appropriate technique, such as flash column chromatography or preparative HPLC, to ensure a purity of >95% for biological testing.

  • Characterization: The structure and identity of all final compounds must be confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).

Protocol 1: Ether Synthesis via Williamson Ether Synthesis

This protocol is a robust and widely used method for forming ethers and is ideal for introducing a variety of alkyl or aryl substituents.[12][13][14][15]

Reaction Scheme: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol + NaH → Alkoxide Intermediate Alkoxide Intermediate + R-X → [1-((alkoxymethyl)cyclopropyl)methyl]morpholine

Step-by-Step Procedure:

  • Deprotonation: To a solution of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The use of a strong base like NaH ensures complete and irreversible deprotonation of the primary alcohol to form the nucleophilic alkoxide.[15]

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired electrophile (R-X, e.g., an alkyl halide or tosylate, 1.1 eq) dropwise. This reaction proceeds via an SN2 mechanism, so primary halides are preferred to minimize potential elimination side reactions.[15]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. For less reactive electrophiles, gentle heating (e.g., to 50-60 °C) may be required.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ester Synthesis via Acylation (Steglich Esterification)

This protocol is suitable for introducing a range of acyl groups under mild conditions, which is particularly useful for sensitive substrates.[16][17]

Reaction Scheme: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol + R-COOH + DCC/DMAP → [1-((acyloxymethyl)cyclopropyl)methyl]morpholine

Step-by-Step Procedure:

  • Reactant Mixture: To a solution of the desired carboxylic acid (R-COOH, 1.2 eq), [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct.

  • Filtration: Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine. This removes unreacted starting materials and catalysts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Interpretation and SAR Analysis

Once a library of analogs has been synthesized and their biological activity determined, the next critical step is to analyze the data to establish a clear SAR.[4][18][19]

Table 1: Hypothetical SAR Data for Analogs of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Compound IDR Group (Modification at -OH)Target Potency (IC₅₀, nM)Aqueous Solubility (µg/mL)
Parent -H580150
Analog 1 -CH₃ (Ether)450120
Analog 2 -CH₂Ph (Ether)12050
Analog 3 -C(O)CH₃ (Ester)750180
Analog 4 -C(O)Ph (Ester)35090
  • Etherification appears to be a more favorable modification for potency than esterification.

  • Introducing a larger, more lipophilic group (benzyl vs. methyl) at the ether position significantly improves potency, suggesting a potential hydrophobic interaction in the target's binding pocket.

  • While the benzyl ether (Analog 2) shows the best potency, it also has reduced aqueous solubility, a common trade-off in drug discovery that needs to be carefully managed.

SAR_Logic cluster_0 Modification Strategy cluster_1 Observed Outcomes cluster_2 SAR Interpretation Mod Modification at Primary Alcohol Etherification Esterification Outcome Impact on Properties Potency Solubility Mod:f1->Outcome:f1 Generally Increases Potency Mod:f2->Outcome:f1 Generally Decreases Potency Mod:f1->Outcome:f2 Decreases Mod:f2->Outcome:f2 Increases Interpretation Key Learnings Hydrophobic pocket likely present Potency-solubility trade-off observed Outcome->Interpretation

Figure 2: A logic diagram illustrating the SAR decision-making process based on the hypothetical data.

Conclusion and Future Directions

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a powerful and versatile building block for medicinal chemists engaged in SAR studies. Its unique combination of a solubilizing morpholine group, a conformationally restricted cyclopropyl linker, and a synthetically tractable primary alcohol makes it an ideal tool for systematically probing the chemical space around a lead compound. The protocols and workflow described in this application note provide a robust framework for its effective integration into drug discovery programs. Future efforts could focus on the stereoselective synthesis of this building block to explore the impact of chirality on biological activity, further refining the SAR and leading to the development of more potent and selective drug candidates.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Benci, K., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(11), e1900183. [Link]

  • Boruah, D. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Kumar, M., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • JoVE. (2023). Synthesis Of Esters Via Greener Steglich Esterification In Acetonitrile l Protocol Preview. YouTube. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]

  • Al-Bayati, F. I. F., & Al-Amiery, A. A. (2021). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Molecules, 26(11), 3173. [Link]

  • MySkinRecipes. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]

  • Kumar, M., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Huang, H. S., et al. (2014). Synthesis and SAR of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(14), 3449-3463. [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

Sources

The Strategic Role of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and application of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a pivotal intermediate in the development of contemporary Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors. We provide an in-depth analysis of its synthesis, emphasizing the strategic rationale behind the chosen reaction pathway and offering a detailed, step-by-step protocol for its laboratory-scale preparation. Furthermore, we illustrate its direct application in the synthesis of a potent pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, underscoring the intermediate's significance in constructing complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and API synthesis.

Introduction: The Value Proposition of a Unique Scaffolding Intermediate

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The cyclopropyl moiety, a three-membered carbocycle, has emerged as a valuable structural motif, frequently incorporated into drug candidates to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[1][2] When coupled with a morpholine ring, a privileged pharmacophore known to improve aqueous solubility and pharmacokinetic properties, the resulting scaffold becomes a highly attractive building block for drug discovery.[3]

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol represents a strategically designed intermediate that embodies these desirable characteristics. Its unique structure, featuring a reactive primary alcohol for further functionalization, a rigid cyclopropyl linker, and a solubilizing morpholine group, makes it an ideal precursor for the synthesis of complex APIs. This application note will elucidate the synthesis of this valuable intermediate and demonstrate its utility in the construction of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, a class of compounds with significant therapeutic potential in oncology.[4][5][6][7]

Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Tale of Two Steps

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is efficiently achieved through a two-step process commencing from the commercially available cyclopropane-1,1-diyldimethanol. This pathway is advantageous due to its straightforward execution and the use of readily accessible reagents.

Causality Behind the Synthetic Strategy

The synthetic route is designed to first introduce a good leaving group onto one of the primary alcohols of the starting diol, followed by a nucleophilic substitution with morpholine. This sequential approach allows for controlled mono-functionalization of the symmetric starting material. The choice of methanesulfonyl chloride (MsCl) to form the mesylate is deliberate; it is a highly effective activating agent for primary alcohols, creating an excellent substrate for the subsequent SN2 reaction. The use of a hindered base, such as triethylamine (TEA), is crucial to scavenge the HCl generated during the mesylation without promoting side reactions. The subsequent nucleophilic attack by morpholine is a classic and efficient method for introducing this heterocycle.

Experimental Protocol: Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

This protocol is adapted from the procedure described in patent WO2012065603A1.

Step 1: Synthesis of (1-(Hydroxymethyl)cyclopropyl)methyl methanesulfonate

  • Materials:

    • Cyclopropane-1,1-diyldimethanol

    • Dichloromethane (DCM)

    • Triethylamine (TEA)

    • Methanesulfonyl chloride (MsCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

  • Procedure:

    • To a stirred solution of cyclopropane-1,1-diyldimethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

    • Slowly add methanesulfonyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (1-(hydroxymethyl)cyclopropyl)methyl methanesulfonate. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

  • Materials:

    • (1-(Hydroxymethyl)cyclopropyl)methyl methanesulfonate (from Step 1)

    • Acetonitrile (MeCN)

    • Morpholine

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Reflux condenser

  • Procedure:

    • Dissolve the crude (1-(hydroxymethyl)cyclopropyl)methyl methanesulfonate (1.0 eq) in acetonitrile.

    • Add morpholine (3.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Data Summary
CompoundStarting MaterialReagentsSolventYield (%)
(1-(Hydroxymethyl)cyclopropyl)methyl methanesulfonateCyclopropane-1,1-diyldimethanolMsCl, TEADCM~95 (crude)
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol(1-(Hydroxymethyl)cyclopropyl)methyl methanesulfonateMorpholineAcetonitrile60-70 (after purification)
Synthetic Workflow Diagram

SynthesisWorkflow A Cyclopropane-1,1-diyldimethanol B (1-(Hydroxymethyl)cyclopropyl)methyl methanesulfonate A->B  MsCl, TEA, DCM, 0°C   C [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol B->C  Morpholine, MeCN, Reflux  

Figure 1: Synthesis of the target intermediate.

Application in API Synthesis: A Kinase Inhibitor Case Study

The utility of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is exemplified in its role as a key building block for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. These compounds are of significant interest in oncology due to their ability to target specific signaling pathways implicated in cancer progression.

Rationale for its Use in Kinase Inhibitor Synthesis

The primary alcohol of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol can be readily converted into a leaving group, such as a mesylate or tosylate, or oxidized to an aldehyde for reductive amination. This allows for the facile introduction of the entire morpholinomethyl-cyclopropyl moiety onto a heterocyclic core, a common scaffold in kinase inhibitors. The morpholine group often engages in hydrogen bonding interactions within the kinase active site, while the cyclopropyl group can occupy hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

This protocol is a representative example of how the intermediate is used in the synthesis of a final API, based on the chemistry described in patent WO2012065603A1.

  • Step 1: Mesylation of the Intermediate

    • Dissolve [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (1.0 eq) in DCM at 0 °C.

    • Add TEA (1.2 eq) followed by the slow addition of MsCl (1.1 eq).

    • Stir the reaction at 0 °C for 1 hour.

    • Work up the reaction as described in section 2.2, Step 1, to obtain the crude mesylated intermediate.

  • Step 2: Nucleophilic Substitution with the Pyrazolo[1,5-a]pyrimidine Core

    • To a solution of the appropriate 2-amino-pyrazolo[1,5-a]pyrimidine core (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Add the crude mesylated intermediate from the previous step.

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography or recrystallization to yield the final API.

Logical Flow of API Synthesis

APISynthesis cluster_intermediate Intermediate Synthesis cluster_activation Activation cluster_coupling Coupling Reaction A [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol B Mesylated Intermediate A->B  MsCl, TEA   D Final API (Kinase Inhibitor) B->D  Base, DMF   C Pyrazolo[1,5-a]pyrimidine Core C->D

Figure 2: Application in API synthesis workflow.

Conclusion

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a versatile and valuable intermediate for the synthesis of complex APIs. Its straightforward preparation and the strategic incorporation of key pharmacophoric elements make it a powerful tool for medicinal chemists. The protocols and rationale presented herein provide a solid foundation for researchers to utilize this intermediate in their own drug discovery and development programs, particularly in the promising field of kinase inhibitors.

References

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Retrieved from [Link]

  • Talele, T. T. (2010). The cyclopropyl group in medicinal chemistry. Journal of Medicinal Chemistry, 53(1), 1-2.
  • Peters, U. (2013). The cyclopropyl group in medicinal chemistry. Expert Opinion on Drug Discovery, 8(3), 283-302.

Sources

Application Notes & Protocols: Safe Handling and Storage of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Unique Chemistry of a Novel Building Block

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a valuable research chemical, notable for its unique trifunctional structure comprising a primary alcohol, a tertiary amine within a morpholine ring, and a strained cyclopropane ring. This combination of functionalities makes it an attractive building block in medicinal chemistry and drug development, offering multiple points for molecular elaboration.[1][2][3][4] However, these same features necessitate a nuanced and informed approach to its handling and storage to ensure the safety of laboratory personnel and maintain the compound's chemical integrity.

The presence of the basic morpholine moiety suggests a susceptibility to reactions with acids and oxidizing agents, while the primary alcohol can undergo typical oxidation and esterification reactions. Furthermore, the inherent ring strain of the cyclopropane ring, characterized by its 60° C-C-C bond angles, imparts a higher potential energy compared to larger cycloalkanes, which can influence its reactivity under certain conditions.[5][6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. The protocols herein are grounded in an understanding of the compound's constituent functional groups and general principles of laboratory safety.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe laboratory practice. While specific, experimentally determined data for this novel compound is limited, we can infer a reliable profile from its structural components and available data for related substances.

PropertyValue / InformationSource / Rationale
Chemical Name [1-(Morpholin-4-ylmethyl)cyclopropyl]methanolIUPAC Nomenclature
CAS Number 1267956-65-9Chemical Abstracts Service
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Likely a liquid or low-melting solidBased on related structures like cyclopropylmethanol.
Boiling Point Predicted: 263.3±15.0 °C
Density Predicted: 1.123±0.06 g/cm³
Solubility Expected to be soluble in water and common organic solvents.The morpholine and alcohol moieties impart polarity.
Stability Generally stable under standard laboratory conditions. May decompose at extreme pH or temperatures.
Reactivity The hydroxyl and morpholine groups suggest potential reactivity with electrophiles and nucleophiles. The morpholine nitrogen is basic and will react with acids.

Inferred Hazards:

  • Corrosive/Irritant: Based on the properties of morpholine, the compound may be corrosive or irritating to the skin, eyes, and respiratory tract.[10][11]

  • Flammability: The presence of the cyclopropylmethanol moiety suggests that the compound may be flammable.[12][13][14]

  • Toxicity: Morpholine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[10][11]

Core Handling and Storage Workflow

The following diagram illustrates the lifecycle of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol within a laboratory setting, from receipt to disposal, highlighting critical safety checkpoints.

Receipt Receipt of Compound - Verify Integrity - Check Labeling Storage Secure Storage - Designated Area - Segregated - Ventilated Receipt->Storage Immediate Transfer Handling Handling in Laboratory - Fume Hood - Appropriate PPE Storage->Handling Controlled Access Experiment Use in Experiment - Controlled Conditions - Monitor Reactions Handling->Experiment Precise Dispensing Waste Waste Disposal - Segregated Waste Streams - Follow Institutional Protocols Handling->Waste Disposal of Contaminated PPE Experiment->Waste Containment of Residues

Caption: Lifecycle of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol in the lab.

Detailed Protocols

Protocol 1: Receiving and Initial Storage

Rationale: Proper procedures upon receipt are critical to prevent immediate hazards and ensure the long-term stability of the compound.

Steps:

  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health & Safety (EHS) office.

  • Verify Chemical Identity: Confirm that the container label matches the chemical ordered: "[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol" and CAS number "1267956-65-9".

  • Date the Container: Mark the container with the date of receipt. This is crucial for tracking the age of the chemical.

  • Initial Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight. A recommended storage temperature is 2-8°C.

    • Ensure the storage location is a designated chemical storage cabinet, preferably one rated for flammable and corrosive materials.[15][16][17]

    • Segregate from incompatible materials, particularly strong acids and oxidizing agents.[18][19]

    • Keep the container tightly closed to prevent absorption of moisture and atmospheric carbon dioxide, which can react with the morpholine moiety.[20]

Protocol 2: Safe Handling in the Laboratory

Rationale: Adherence to strict handling protocols minimizes the risk of exposure and accidental reactions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[21]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.

  • Footwear: Closed-toe shoes are required in the laboratory.[22]

Handling Environment:

  • Work in a Fume Hood: All handling of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors.[12][21]

  • Prevent Ignition Sources: Keep the compound away from open flames, hot plates, and other potential sources of ignition.[12][13] Use non-sparking tools when handling larger quantities.[23]

  • Avoid Incompatibilities: Do not handle or store near strong acids or strong oxidizing agents. The basic nature of the morpholine ring can lead to vigorous or exothermic reactions with acids.[10][24]

Dispensing and Weighing:

  • Allow to Equilibrate: If stored refrigerated, allow the container to reach room temperature in a desiccator before opening to prevent condensation of moisture into the compound.

  • Transfer with Care: Use appropriate tools such as a clean pipette or spatula for transfers. Avoid creating aerosols.

  • Close Container Promptly: After dispensing the required amount, securely close the container and return it to its designated storage location.

Protocol 3: Emergency Procedures

Rationale: Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[25][26]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[25][26]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[26]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the immediate area. Alert others and contact your institution's EHS office. Do not attempt to clean up a large spill without proper training and equipment.
Protocol 4: Storage and Incompatibility Decision Tree

This diagram provides a logical flow for determining appropriate storage conditions.

start Is the compound [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol? is_acid_or_oxidizer Is the storage area free of strong acids and oxidizers? start->is_acid_or_oxidizer is_ventilated_and_cool Is the storage area cool, dry, and well-ventilated? is_acid_or_oxidizer->is_ventilated_and_cool Yes unsafe_storage Do NOT store. Find a suitable location. is_acid_or_oxidizer->unsafe_storage No is_ignition_free Is the area free of ignition sources? is_ventilated_and_cool->is_ignition_free Yes is_ventilated_and_cool->unsafe_storage No safe_storage Store in a tightly sealed container in a designated cabinet. is_ignition_free->safe_storage Yes is_ignition_free->unsafe_storage No

Caption: Decision tree for safe storage of the compound.

Conclusion

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a compound with significant potential in chemical research and development. By understanding its inherent chemical properties and adhering to the detailed handling and storage protocols outlined in these application notes, researchers can work with this valuable building block safely and effectively, ensuring both personal safety and the integrity of their experimental outcomes. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for any chemical before commencing work.

References

  • U.S. Occupational Safety and Health Administration. Regulations for chemical safety cabinet construction. OSHA. [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Oklahoma State University. Laboratory Safety Rules. [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • Arbill. The Four Things to Know About OSHA Chemical Storage Requirements. [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Khan Academy. Stability of cycloalkanes. [Link]

  • Chemistry LibreTexts. 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. [Link]

  • KPU Pressbooks. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. [Link]

  • Wikipedia. Cyclopropane. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Semantic Scholar. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable intermediate. Instead of a rigid manual, we offer a dynamic question-and-answer-based resource that addresses the real-world challenges you may encounter. Our focus is on the causality behind experimental phenomena, providing not just solutions, but a deeper understanding of the underlying chemistry to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is low, and TLC analysis shows multiple unexpected spots. What are the most probable side products?

This is a common issue that typically points to one of three culprits: instability of the cyclopropane precursor, competitive side reactions with the nucleophile, or incomplete conversion. The synthesis generally proceeds via the nucleophilic substitution of morpholine onto an electrophilic cyclopropane derivative, such as (1-(bromomethyl)cyclopropyl)methanol or the corresponding epoxide, 1-oxaspiro[2.2]pentane.

The primary side products to consider are:

  • Ring-Opened Isomers: The high strain energy of the cyclopropane ring makes it susceptible to rearrangement, especially if a carbocationic intermediate is formed. This can lead to the formation of cyclobutyl and homoallylic (e.g., but-3-en-1-yl) derivatives.[1]

  • Diol Byproduct: If using an epoxide precursor (1-oxaspiro[2.2]pentane) and non-anhydrous conditions, water can act as a competing nucleophile, leading to the formation of 1-(hydroxymethyl)cyclopropane-1,1-diol.[2]

  • Over-alkylation/Quaternization: Although less common with controlled stoichiometry, the tertiary amine product can, in theory, react with another molecule of the electrophilic precursor to form a quaternary ammonium salt.

To diagnose the issue, it is critical to characterize the byproducts. A mass spectrometry analysis can quickly differentiate between isomers (same mass) and the diol or quaternized products (different masses).

G cluster_start Starting Materials cluster_side Potential Side Reactions SM1 Morpholine Product Desired Product: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol SM1->Product Desired SN2 Pathway (Anhydrous, Controlled Temp.) SM2 (1-(Bromomethyl)cyclopropyl)methanol or Epoxide Equivalent SM2->Product Desired SN2 Pathway (Anhydrous, Controlled Temp.) SP1 Ring-Opened Isomers (e.g., Cyclobutanol derivatives) SM2->SP1 Harsh Conditions (Heat, Acid/Lewis Acid) SP2 Diol Byproduct (from H₂O contamination) SM2->SP2 Presence of Water (Competes with Morpholine) SP3 Quaternary Salt Product->SP3 Excess SM2

Caption: Key reaction pathways in the synthesis.

Question 2: My NMR and MS data suggest the presence of cyclobutane or linear butene structures, not the cyclopropane ring I expected. What causes this rearrangement?

The observation of ring-opened byproducts is a classic challenge when working with cyclopropylmethyl systems.[1][3] This issue stems from the electronic instability of the strained three-membered ring, particularly when a positive charge develops on the adjacent methylene carbon.

Causality: The Cyclopropylmethyl-Cyclobutyl Rearrangement

During the substitution reaction, if conditions promote even a partial SN1 character (e.g., use of Lewis acids, protic solvents, or high temperatures), a transient cyclopropylmethyl carbocation can form. This cation is notoriously unstable and rapidly rearranges to more stable cyclobutyl or homoallyl cations. These rearranged cations are then trapped by the morpholine nucleophile, leading to a mixture of undesired isomers.

G start Cyclopropylmethyl Halide/Leaving Group cation1 Cyclopropylmethyl Cation (Unstable) start->cation1 Slight Sₙ1 Character (e.g., Lewis Acid) cation2 Cyclobutyl Cation (More Stable) cation1->cation2 Ring Expansion cation3 Homoallyl Cation (More Stable) cation1->cation3 Ring Opening product1 Desired Cyclopropyl Product cation1->product1 Morpholine (Direct Trapping) product2 Cyclobutyl Side Product cation2->product2 Morpholine (Trapping) product3 Homoallyl Side Product cation3->product3 Morpholine (Trapping)

Caption: Carbocation rearrangement pathways.

Troubleshooting Protocol: Suppressing Rearrangement

  • Promote a Pure SN2 Pathway: Ensure the reaction follows a concerted SN2 mechanism, which avoids carbocation formation.

    • Solvent Choice: Use a polar aprotic solvent like DMF, acetonitrile, or DMSO. Avoid protic solvents (e.g., alcohols) that can stabilize carbocations.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below and only heat gently if necessary.

    • Avoid Acidity: Do not use Lewis or Brønsted acid catalysts. The basicity of morpholine itself is usually sufficient. If a base is needed to scavenge HBr, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).

  • Use a High-Quality Precursor: The purity of the electrophilic starting material is paramount. Isomeric impurities in your starting material will directly lead to isomeric impurities in your product.[1][3]

Question 3: I am using a (1-(halomethyl)cyclopropyl)methanol precursor. How can I synthesize it with high purity and avoid isomeric byproducts like bromocyclobutane?

This is an excellent question, as the quality of the final product is dictated by the quality of its precursors. The synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol is known to be challenging due to the potential for ring-opening rearrangements.[1][3][4]

The choice of brominating agent and reaction conditions is critical for minimizing the formation of bromocyclobutane and 4-bromo-1-butene side products.

Reagent SystemTypical ConditionsAdvantagesDisadvantages & Common Side Products
PBr₃ / Pyridine 0 °C to RT, ether or CH₂Cl₂Readily available, effective for primary alcohols.Can be strongly acidic, promoting rearrangement. Byproducts: bromocyclobutane, 4-bromo-1-butene.[1]
CBr₄ / PPh₃ (Appel Reaction) 0 °C to RT, CH₂Cl₂ or ACNGenerally mild, neutral conditions; high yields.[5]Generates stoichiometric triphenylphosphine oxide, which can complicate purification.
HBr (aqueous) High TemperatureInexpensive.Strongly acidic and requires high heat, virtually guarantees rearrangement and low yields of the desired product.
NBS / PPh₃ 0 °C to RT, CH₂Cl₂Mild conditions.NBS can be costly for large-scale synthesis.[4]
PBr₃ / DMF (Vilsmeier-type) -10 °C to 20 °CForms a milder brominating agent in situ, suppressing isomer formation.[1]Requires careful temperature control.

Recommended Protocol for High-Purity (Bromomethyl)cyclopropane

A method adapted from industrial processes involves the use of phosphorus tribromide in the presence of a formamide, which has been shown to yield high purity product by suppressing isomer formation.[1]

  • In a flask equipped for inert atmosphere operation, add N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise, maintaining the low temperature.

  • After the addition is complete, further cool the mixture to -10 °C.

  • Slowly add cyclopropylmethanol dropwise.

  • Allow the reaction to age for several hours, monitoring by GC or TLC until the starting material is consumed.

  • Work up by quenching with water, extracting with a non-polar solvent, and washing the organic layer.

  • Purify by vacuum distillation. This method can achieve purities >99% with minimal ring-opened byproducts.[1]

Question 4: My reaction seems to stall, and I'm isolating a significant amount of unreacted morpholine. How can I drive the reaction to completion?

If you have already addressed the side reactions above and are still facing low conversion, the issue may lie with the reactivity of your electrophile or the reaction setup.

Troubleshooting Workflow

G start Low Conversion Observed q1 Is the electrophile precursor old or improperly stored? start->q1 a1_yes Action: Re-purify or re-synthesize the precursor. Alkyl halides can degrade. q1->a1_yes Yes q2 Are you using a bromide or chloride? q1->q2 No end Reaction should proceed to completion. a1_yes->end a2_bromide Consider converting to the iodide in situ (Finkelstein reaction) by adding catalytic NaI or KI. q2->a2_bromide Bromide q3 Is a salt precipitating from the reaction mixture? q2->q3 Chloride a2_bromide->q3 a3_yes This is likely morpholine hydrobromide. Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize HBr and free up the morpholine. q3->a3_yes Yes q3->end No, consider increasing temperature gradually (e.g., to 40-50 °C) a3_yes->end

Caption: Decision tree for troubleshooting low conversion.

Detailed Explanations:

  • Leaving Group Ability: The reactivity order for halide leaving groups is I > Br > Cl. If you are using a chloromethyl precursor, the reaction will be significantly slower than with a bromomethyl equivalent. Adding a catalytic amount of sodium or potassium iodide can facilitate a Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide in situ, which accelerates the reaction.

  • Acid Scavenging: The reaction of morpholine (a secondary amine) with the alkyl halide will produce one equivalent of HBr. This acid will protonate another molecule of morpholine, rendering it non-nucleophilic and effectively halting the reaction at a maximum of 50% conversion. To prevent this, either use a twofold excess of morpholine (one to react, one to act as the base) or, more efficiently, add an inexpensive inorganic base like potassium carbonate (K₂CO₃) to act as an acid scavenger.

References

  • EvitaChem. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (EVT-1671638) | 1267956-65-9.
  • BenchChem. Common side reactions and byproducts with (R)-4-(Oxiran-2-ylmethyl)morpholine.
  • The Royal Society of Chemistry.
  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]

  • ChemScene. (1-(Morpholinomethyl)cyclopropyl)methanol | 1267956-65-9.
  • Guidechem. What is the production process of (Bromomethyl)cyclopropane? - FAQ.
  • lifechem pharma. Cyclopropylmethanol | Manufacturer.
  • ChemicalBook. [1-(morpholin-4-ylmethyl)cyclopropyl]methanol.
  • Google Patents. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ChemicalBook. (Bromomethyl)cyclopropane synthesis.
  • National Center for Biotechnology Information. Morpholine. PubChem Compound Database. [Link]

  • LookChem. Cyclopropylmethanol.
  • Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Actylis. Cyclopropylmethanol.
  • Google Patents.
  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). [Link]

Sources

Optimizing cyclopropanation reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Of-Expertise: Senior Application Scientist

Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions to achieve higher yields and desired stereoselectivity. Drawing from established protocols and field-proven insights, this resource addresses common challenges encountered during cyclopropanation experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during cyclopropanation reactions. Each issue is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. Systematically investigating the following factors can help pinpoint the root cause.[1][2]

Potential Cause: Catalyst Inactivity or Decomposition

  • Expert Insight: The heart of many cyclopropanation reactions is the catalyst. Its activity is paramount. Catalysts, especially metal-based ones, can be sensitive to air, moisture, and impurities.[1][3] For instance, the zinc-copper couple used in the Simmons-Smith reaction requires fresh activation to be effective.[3][4]

  • Troubleshooting Steps:

    • Verify Catalyst Source and Age: Ensure the catalyst is from a reputable supplier and is not expired.

    • Proper Activation: For reactions like the Simmons-Smith, prepare the zinc-copper couple fresh.[3] The use of ultrasound can sometimes enhance activation.[4]

    • Optimize Catalyst Loading: Low catalyst loading can result in incomplete conversion.[3] Incrementally increase the catalyst amount (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[3]

    • Inert Atmosphere: Many catalysts are air and moisture sensitive.[1][3] Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) with properly dried glassware and solvents.[3][5]

Potential Cause: Reagent Decomposition or Impurity

  • Expert Insight: The stability of the carbene precursor is critical. Diazo compounds, for example, are notoriously unstable and can decompose or undergo side reactions like dimerization if not handled correctly.[3][6] Similarly, impurities in your alkene or solvents can inhibit the catalyst.[3]

  • Troubleshooting Steps:

    • Slow Addition of Diazo Compounds: Use a syringe pump for the controlled, slow addition of diazo compounds to the reaction mixture. This minimizes side reactions.[3]

    • Temperature Control: Maintain the recommended reaction temperature. While many rhodium-catalyzed reactions work at room temperature, optimization may be necessary.[3] For some reactions, like the Furukawa modification of the Simmons-Smith, low temperatures (0 °C to -40 °C) can minimize side reactions.[7]

    • Purify Reagents: Ensure all reagents and solvents are pure and dry.[1][3]

Potential Cause: Poor Alkene Reactivity

  • Expert Insight: The electronic and steric properties of the alkene substrate significantly influence its reactivity. Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[3][6] Conversely, electron-deficient or sterically hindered alkenes may react slowly or not at all under standard conditions.[3][8][9][10]

  • Troubleshooting Steps:

    • For Electron-Deficient Alkenes: Consider using a more reactive carbene source or a different catalytic system. Cobalt-catalyzed systems, for example, have shown effectiveness with electron-deficient olefins.[3][11]

    • For Sterically Hindered Alkenes: Increased reaction times, higher temperatures, or a more reactive catalyst may be necessary.[3][8]

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Achieving the desired stereochemistry is often a primary goal. Poor selectivity can result from several factors related to the catalyst, ligand, and reaction conditions.

Potential Cause: Suboptimal Catalyst/Ligand System

  • Expert Insight: The choice of chiral ligand is the most critical factor in asymmetric cyclopropanation. The steric and electronic properties of both the catalyst and the ligand dictate the facial selectivity of the carbene addition to the alkene.

  • Troubleshooting Steps:

    • Ligand Screening: Experiment with a variety of chiral ligands to find the optimal one for your specific substrate.

    • Catalyst Choice: The metal center can also influence selectivity. For example, in some cases, copper-based catalysts may offer different selectivity profiles compared to rhodium-based catalysts.[12][13]

    • Directing Groups: The presence of a hydroxyl or other Lewis basic group near the double bond can direct the cyclopropanation to one face of the alkene, significantly enhancing diastereoselectivity.[8][14]

Potential Cause: Inappropriate Solvent Choice

  • Expert Insight: The solvent can have a profound effect on selectivity. The polarity and coordinating ability of the solvent can influence the transition state geometry.[12][14][15][16] For example, in the Simmons-Smith reaction, the rate decreases as the basicity of the solvent increases.[14][16] Non-basic solvents like dichloromethane are often preferred.[14]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities. Aprotic solvents are commonly used.[15]

    • Temperature Optimization: Lowering the reaction temperature can sometimes improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[8]

Issue 3: Formation of Significant Byproducts

The presence of unexpected byproducts can complicate purification and lower the yield of the desired cyclopropane.

Potential Cause: Dimerization of the Diazo Compound

  • Expert Insight: As mentioned earlier, diazo compounds can dimerize, especially at higher concentrations.

  • Troubleshooting Steps:

    • Slow Addition: The slow addition of the diazo compound via a syringe pump is the most effective way to minimize this side reaction.[3]

Potential Cause: Ethylated Byproduct in Simmons-Smith Reaction

  • Expert Insight: When using the Furukawa modification (diethylzinc and diiodomethane), an ethyl group from the diethylzinc can transfer to the substrate, competing with the desired methylene transfer.[7]

  • Troubleshooting Steps:

    • Low Temperature: Performing the reaction at low temperatures (0 °C to -40 °C) can suppress this side reaction.[7]

Potential Cause: Epoxide Formation in Corey-Chaykovsky Reaction

  • Expert Insight: When using an α,β-unsaturated ketone in the Corey-Chaykovsky reaction, the choice of sulfur ylide is crucial. A sulfonium ylide will preferentially perform a 1,2-addition to the carbonyl, yielding an epoxide.[7]

  • Troubleshooting Steps:

    • Use a Sulfoxonium Ylide: To favor the desired 1,4-conjugate addition that leads to the cyclopropyl ketone, use a sulfoxonium ylide like dimethylsulfoxonium methylide (DMSOM).[7]

Frequently Asked Questions (FAQs)

Q1: What are some safer alternatives to diazomethane for cyclopropanation?

A1: Due to its hazardous and explosive nature, several alternatives to diazomethane have been developed.[6][17]

  • Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and safer liquid reagent, although it can be less reactive than diazomethane.[17][18]

  • Imidazotetrazines (e.g., Temozolomide, TMZ): These are weighable, non-explosive solids that can generate diazonium species in situ for cyclopropanation reactions.[17]

  • 1,1-Diiodoethane: In conjunction with diethylzinc, this reagent can be used for the diastereoselective synthesis of methyl-substituted cyclopropanes, offering a significant safety advantage over diazomethane for this specific transformation.[19]

Q2: How does the alkene substitution pattern affect reactivity in the Simmons-Smith reaction?

A2: The reactivity of alkenes in the Simmons-Smith reaction is highly dependent on their substitution pattern. A general reactivity trend is: monosubstituted > 1,1-disubstituted > (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted. Tetrasubstituted alkenes are generally very unreactive under standard conditions.[8]

Q3: Can cyclopropanation reactions be performed in flow chemistry?

A3: Yes, flow chemistry offers several advantages for cyclopropanation, including improved safety when using hazardous reagents, and enhanced mass and heat transfer, which can lead to higher yields and better process control.[20] Continuous-flow Simmons-Smith reactions have been successfully developed.[20]

Q4: What are the key considerations for scaling up a cyclopropanation reaction?

A4: Scaling up cyclopropanation reactions requires careful consideration of several factors:

  • Heat Transfer: These reactions can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.

  • Reagent Addition: The controlled addition of reagents, especially unstable ones like diazo compounds, becomes even more critical on a larger scale.

  • Mixing: Efficient mixing is necessary to ensure homogeneity and consistent reaction rates.

  • Safety: The hazards associated with certain reagents are amplified at a larger scale. A thorough safety review is essential. Several studies have reported successful gram- to kilogram-scale cyclopropanation reactions.[21][22][23][24]

Data & Protocols

Table 1: Solvent Effects on Cyclopropanation

The choice of solvent can significantly impact both the yield and selectivity of cyclopropanation reactions.[12][14][15][16][25]

Reaction TypeRecommended SolventsSolvents to Avoid (or use with caution)Rationale
Simmons-Smith Dichloromethane, 1,2-Dichloroethane[14]Ethers, Protic Solvents[12]The rate of reaction decreases with increasing solvent basicity.[14][16] Ethers can coordinate to the zinc reagent, reducing its reactivity.
Rhodium-Catalyzed Dichloromethane, TolueneProtic Solvents (e.g., Methanol)The polarity of the solvent can affect the stability of the transition state and influence enantioselectivity.[15] Protic solvents can lead to side reactions.
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol provides a general starting point for a rhodium-catalyzed cyclopropanation using ethyl diazoacetate. Note: This is a generalized procedure and must be optimized for your specific substrate.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

    • Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane).

    • Place the flask under an inert atmosphere (nitrogen or argon).[3]

  • Reagent Addition:

    • In a separate flask, prepare a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same anhydrous solvent.

    • Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture over a period of 2-4 hours.[3]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the use of diethylzinc and diiodomethane, a common modification of the Simmons-Smith reaction.

  • Reaction Setup:

    • To an oven-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and addition funnel, add the alkene (1.0 equiv) and anhydrous dichloromethane.

    • Place the flask under an inert atmosphere (nitrogen or argon) and cool to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc (1.1-1.5 equiv) in hexanes to the stirred reaction mixture.

    • In the addition funnel, prepare a solution of diiodomethane (1.1-1.5 equiv) in anhydrous dichloromethane.

    • Add the diiodomethane solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_alkene Alkene Reactivity Start Low Yield Observed Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Stability & Purity Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Alkene Assess Alkene Reactivity Start->Alkene C1 Activate Catalyst (e.g., Zn-Cu couple) Catalyst->C1 Inactive? C2 Increase Catalyst Loading Catalyst->C2 Low Loading? C3 Ensure Inert Atmosphere Catalyst->C3 Air/Moisture Sensitive? R1 Slow Addition of Diazo Reagents->R1 Decomposition? R2 Purify Solvents & Starting Materials Reagents->R2 Impurities? Co1 Adjust Temperature Conditions->Co1 Suboptimal Temp? Co2 Increase Reaction Time Conditions->Co2 Incomplete Conversion? A1 Use More Reactive Carbene Source Alkene->A1 Electron-deficient? A2 Change Catalytic System Alkene->A2 Sterically Hindered? Success Yield Improved C1->Success C2->Success C3->Success R1->Success R2->Success Co1->Success Co2->Success A1->Success A2->Success

Caption: A troubleshooting workflow for diagnosing low yield in cyclopropanation reactions.

Catalytic_Cycle Catalyst M(L)n (e.g., Rh₂(OAc)₄) Carbene Metal Carbene [M]=CHR Catalyst->Carbene + R-CHN₂ Diazo R-CHN₂ (Diazo Compound) N2 N₂ Carbene->N2 TransitionState [Transition State] Carbene->TransitionState + Alkene Alkene Alkene Alkene->TransitionState Product Cyclopropane TransitionState->Product Product->Catalyst - Mn

Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.

References

  • Hu, W., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC - NIH. Available at: [Link]

  • Pontini, F., et al. (2024). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions. ResearchGate. Available at: [Link]

  • Cole-Hamilton, D. J., & Leitner, W. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]

  • Singh, V., & Yousuf, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. Available at: [Link]

  • Mphahlele, M. J., & Moquist, P. (2018). Effect of solvent on the ring-opening reactions of cyclopropanated... ResearchGate. Available at: [Link]

  • Friis, S. D., et al. (2023). Optimization of the reaction conditions for the mechanochemical... ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Available at: [Link]

  • Singh, V., & Yousuf, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Scale-up experiment of the cyclopropanation reaction. ResearchGate. Available at: [Link]

  • Hernandez-Perez, V., et al. (2016). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, J., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. Available at: [Link]

  • Coelho, P. S., et al. (2014). Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts. PMC - NIH. Available at: [Link]

  • Kumar, P., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Effect of ratio of solvent to raw material on reaction yield. ResearchGate. Available at: [Link]

  • Zhang, R., & Doyle, M. P. (2013). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Scale‐up of the cyclopropanation reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. Available at: [Link]

  • Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. Available at: [Link]

  • Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Martínez, A., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Royal Society of Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Wordpress. Available at: [Link]

  • Brookhart, M., & Studabaker, W. B. (1987). Cyclopropanes from reactions of transition metal carbene complexes with olefins. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). a. Scale‐up experiment under intensified conditions (see Supporting... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis Workshop. (2022). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. Available at: [Link]

  • Kim, I., & Cheong, P. H.-Y. (2021). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH. Available at: [Link]

  • Himeda, Y., et al. (2020). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. PMC - NIH. Available at: [Link]

  • Wang, H., et al. (2020). Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimizing the Purity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this valuable morpholine derivative. Drawing upon established principles of organic synthesis and purification, this resource provides in-depth, actionable solutions to common challenges encountered during its preparation and isolation.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol typically involves the N-alkylation of morpholine with a suitable cyclopropylmethyl halide or a related electrophile.[1] This nucleophilic substitution reaction, while generally efficient, can be accompanied by the formation of several impurities that may compromise the final product's purity. Understanding these potential side reactions is the first step in developing an effective purification strategy.

Commonly Encountered Impurities:

  • Unreacted Starting Materials: Residual morpholine or the cyclopropylmethyl electrophile are common impurities.

  • Over-alkylation Product (Quaternary Ammonium Salt): The tertiary amine product can undergo a second alkylation to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used.

  • Byproducts from Side Reactions: Depending on the specific reagents and reaction conditions, other byproducts may form. For instance, elimination reactions of the alkylating agent could occur, or the cyclopropyl ring could potentially undergo rearrangement under certain conditions, although this is less common for cyclopropylmethylamines.[2][3][4]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and purification of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

A. Synthesis-Related Issues

Question 1: My reaction is sluggish or incomplete, leading to a high percentage of unreacted morpholine in my crude product. What can I do?

Answer: Incomplete conversion is a common issue in N-alkylation reactions. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Ensure your reaction is running for a sufficient duration and at an appropriate temperature to drive it to completion. The N-alkylation of morpholine can be carried out under various conditions, and optimizing these parameters is crucial.[5]

  • Base Strength and Stoichiometry: A suitable base is required to neutralize the acid generated during the reaction. Ensure you are using an adequate amount of a sufficiently strong, non-nucleophilic base.

  • Reagent Purity: The purity of your starting materials, particularly the alkylating agent, is critical. Impurities can interfere with the reaction.

Troubleshooting Workflow for Incomplete Reactions:

Caption: Troubleshooting workflow for incomplete synthesis reactions.

B. Purification Challenges

Question 2: I am experiencing significant product loss and streaking during column chromatography on silica gel. How can I improve my separation?

Answer: This is a classic problem when purifying tertiary amines on standard silica gel.[6] The basic lone pair of the nitrogen atom on your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption and poor elution.

Here are several effective strategies to counteract this issue:

  • Mobile Phase Modification with a Basic Additive: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or a few drops of ammonia solution, into your eluent system is a common and effective solution. These basic additives will compete with your product for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute properly.

    Basic Additive Typical Concentration in Eluent
    Triethylamine (TEA)0.1 - 2% (v/v)
    Ammonia (aq.)A few drops per liter of eluent
  • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic or basic in nature.

    • Basic Alumina: Alumina is a more basic support and is often an excellent choice for the purification of basic compounds.

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more "amine-friendly" environment and minimizing unwanted interactions.[6]

Purification Strategy Decision Tree:

Purification Strategy Start Crude Product TLC_Analysis TLC Analysis on Silica Gel Start->TLC_Analysis Streaking Streaking or No Elution? TLC_Analysis->Streaking No_Streaking Good Separation Streaking->No_Streaking No Add_Base Add Basic Modifier (e.g., TEA) to Eluent Streaking->Add_Base Yes Silica_Column Proceed with Silica Gel Chromatography No_Streaking->Silica_Column Re_TLC Re-run TLC with Modified Eluent Add_Base->Re_TLC Improved_Sep Improved Separation? Re_TLC->Improved_Sep Improved_Sep->Silica_Column Yes Use_Alternative Use Alternative Stationary Phase (Alumina or Amine-Functionalized Silica) Improved_Sep->Use_Alternative No

Caption: Decision tree for selecting a column chromatography purification strategy.

Question 3: My purified product appears pure by TLC, but NMR analysis shows the presence of residual solvents from the purification. How can I remove them?

Answer: Residual solvents are a common issue, especially with higher boiling point eluents. Here are some techniques to remove them:

  • High Vacuum Drying: Place your sample under a high vacuum for an extended period. Gentle heating can sometimes aid in the removal of less volatile solvents, but be cautious not to degrade your product.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or another suitable solvent with a relatively high freezing point (like tert-butanol), lyophilization can be a very effective method for removing residual organic solvents.

  • Recrystallization: A well-chosen recrystallization can not only improve the purity by removing other impurities but is also excellent for obtaining a solvent-free product.

Question 4: I am struggling to find a suitable solvent system for the recrystallization of my product. Can you provide some guidance?

Answer: Finding the right recrystallization solvent or solvent system often requires some experimentation. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

General Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add a few drops of a solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the mixture. If it dissolves, it could be a good candidate solvent.

  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • If the compound is too soluble in a particular solvent at room temperature, you can try using it as the "good" solvent in a binary solvent system with a "poor" solvent in which the compound is insoluble.

Common Recrystallization Solvent Systems:

Solvent SystemPolarityNotes
Ethanol/WaterPolarA versatile system for many organic compounds.
Acetone/HexaneMedium/NonpolarGood for moderately polar compounds.
Ethyl Acetate/HexaneMedium/NonpolarAnother common and effective combination.
Dichloromethane/HexaneMedium/NonpolarUseful for less polar compounds.

For amines, it's sometimes beneficial to perform the recrystallization on a salt form of the compound (e.g., the hydrochloride salt), which can have very different solubility properties and may crystallize more readily.[7]

III. Analytical Methods for Purity Assessment

Accurate determination of purity requires the use of appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the complexity of the crude product. Staining with a suitable agent (e.g., potassium permanganate or ninhydrin for primary/secondary amine impurities) can help visualize non-UV active compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities. The presence of characteristic peaks for the morpholine, cyclopropyl, and methanol moieties should be confirmed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA to improve peak shape for the amine) is a good starting point for method development.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., ethyl acetate/hexanes). Add 0.5-1% (v/v) of triethylamine to the eluent mixture.

  • Pack the Column: Pack a silica gel column with the prepared eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elute and Collect Fractions: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Small-Scale Recrystallization Trial
  • Dissolution: In a small vial, dissolve approximately 50 mg of your compound in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the vial to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

V. References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173.

  • PubMed Central. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. [Link]

  • PubMed. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. [Link]

  • Journal of the American Chemical Society. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. [Link]

Sources

Challenges in the scale-up synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Welcome to the technical support center for the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this valuable building block. The unique structure of this molecule, featuring a strained cyclopropane ring and a basic morpholine moiety, presents specific challenges that require careful consideration.[1] This document provides in-depth answers to frequently asked questions and a detailed troubleshooting guide to navigate potential experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Q1: What are the most common synthetic routes to prepare [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol?

A1: There are two primary, convergent strategies for synthesizing the target molecule, each with distinct advantages and challenges. The choice often depends on the availability of starting materials and scale of the reaction.

  • Route A: Reductive Amination. This is often the most direct route. It involves the reaction of a suitable cyclopropane precursor, such as 1-formylcyclopropylmethanol (or a protected version), with morpholine under reductive amination conditions. This method builds the key C-N bond efficiently. A plausible precursor could be derived from the isomerization of 2,3-dihydrofuran to yield cyclopropanecarboxaldehyde, which can then be further functionalized.[2]

  • Route B: Nucleophilic Substitution. This route involves the alkylation of morpholine with a reactive cyclopropylmethyl electrophile, such as [1-(bromomethyl)cyclopropyl]methanol.[3] This requires the prior synthesis of the brominated intermediate from cyclopropylmethanol, often using reagents like triphenylphosphine and bromine.[4][5]

The diagram below illustrates these two primary synthetic pathways.

G start Reaction Stalled (Confirmed by TLC/LCMS) q1 Are starting materials still present? start->q1 a1_yes Reagents may be degraded or inactive. q1->a1_yes Yes a1_no An unreactive intermediate may have formed. q1->a1_no No sol1 Verify reagent quality. (e.g., titrate Grignard, check reducing agent activity). a1_yes->sol1 q2 Was the reaction run under inert atmosphere? a1_yes->q2 sol2 Analyze reaction mixture (NMR, MS) to identify the intermediate species. a1_no->sol2 a2_yes Consider thermal stability or catalyst poisoning. q2->a2_yes Yes a2_no Reagents may have been quenched by air/moisture. q2->a2_no No sol3 Repeat reaction under strictly anhydrous/inert conditions (N2 or Ar). a2_no->sol3

Sources

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Q1: What are the primary stability concerns for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol?

A1: The primary stability concerns for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol stem from its two key structural features: the morpholine ring and the cyclopropylmethanol group. The morpholine moiety is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides. The cyclopropyl ring is inherently strained and can undergo ring-opening reactions, particularly under acidic conditions or through radical mechanisms.

Q2: What are the recommended storage conditions for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol?

A2: To minimize degradation, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol should be stored in a cool, dry place, protected from light and air. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, use of degassed solvents is advisable.

Q3: What are the likely degradation products of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol?

A3: Based on the known degradation pathways of morpholine and cyclopropylmethanol derivatives, the following degradation products are plausible:

  • Oxidative Degradation Products:

    • N-oxide of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

    • Products of oxidative C-N bond cleavage of the morpholine ring, such as aldehydes and carboxylic acids.

    • Hydroxy and oxo derivatives of the morpholine ring.

  • Acid-Catalyzed Degradation Products:

    • Products resulting from the ring-opening of the cyclopropyl group, which can lead to the formation of homoallylic alcohols or other rearranged structures.

Q4: Are there any known impurities from the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol that could be mistaken for degradation products?

A4: Yes, impurities from the synthesis can be mistaken for degradants. The synthesis likely involves the alkylation of morpholine with a suitable cyclopropyl derivative. Potential impurities could include residual starting materials like morpholine or 1-(halomethyl)cyclopropyl]methanol, as well as byproducts from side reactions. It is crucial to have a well-characterized starting material to distinguish between pre-existing impurities and true degradation products.

II. Troubleshooting Guide

This section provides a problem-and-solution format for issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis of a stored sample. Degradation of the compound due to improper storage (exposure to air, light, or high temperature).1. Review storage conditions. Ensure the sample is stored under an inert atmosphere, protected from light, and at the recommended temperature. 2. Perform forced degradation studies (see Section III) to confirm if the new peaks correspond to expected degradation products. 3. Use a stability-indicating HPLC method to ensure adequate separation of the parent compound from all potential degradants.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess the stability of the compound in the assay buffer and under the assay conditions (pH, temperature, presence of oxidizing agents). 2. Prepare fresh solutions of the compound for each experiment. 3. Consider using antioxidants in the assay medium if oxidative degradation is suspected.
Loss of compound potency over time. Chemical degradation leading to a lower concentration of the active molecule.1. Re-analyze the purity of the compound using a validated analytical method (e.g., HPLC). 2. Establish a re-test date for the compound based on stability studies.
Color change of the material upon storage. Formation of colored degradation products, often arising from oxidative processes.1. Investigate the chemical nature of the colored impurity using techniques like LC-MS to identify the chromophore. 2. Strictly adhere to storage recommendations, particularly protection from light and oxygen.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To intentionally degrade [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol under various stress conditions to identify potential degradation products.

Materials:

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • UV-Vis spectrophotometer

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize a sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol from its potential degradation products and impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An MS detector is highly recommended for peak identification.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan).

  • Injection Volume: 10 µL.

Method Validation:

  • Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

IV. Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_main [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Degradation Parent [1-(Morpholin-4-ylmethyl) cyclopropyl]methanol N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Ring_Opened_Morpholine Morpholine Ring-Opened Products (e.g., Aldehydes, Carboxylic Acids) Parent->Ring_Opened_Morpholine Oxidation Ring_Opened_Cyclopropyl Cyclopropyl Ring-Opened Products (e.g., Homoallylic Alcohols) Parent->Ring_Opened_Cyclopropyl Acid

Caption: Potential degradation pathways of the title compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_start Start cluster_stress Stress Studies cluster_analysis Analysis cluster_end Outcome Start Obtain Pure Compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Method_Dev Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Dev Analyze_Samples Analyze Stressed Samples HPLC_Method_Dev->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Degradants Stability_Profile Establish Stability Profile and Degradation Pathways Identify_Degradants->Stability_Profile

Caption: Workflow for assessing compound stability.

V. References

  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents. Available at:

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. Available at: [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. Available at: [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide - MDPI. Available at: [Link]

  • Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]

  • The microbial degradation of morpholine - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives - Impactfactor. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au - ACS Publications. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Reaction Monitoring for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of syntheses involving this versatile building block. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a polar, basic compound, and its unique structure presents specific analytical challenges.[1][2][3] This resource provides in-depth, field-proven insights to help you overcome these challenges, ensuring accurate and reliable reaction monitoring.

Understanding the Analyte: Key Chemical Properties

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol possesses two key functional groups that dictate its chromatographic behavior:

  • A tertiary amine (the morpholine ring): This group is basic and readily protonated. On standard silica gel TLC plates, which are slightly acidic, this basicity can lead to strong interactions, causing issues like spot tailing.[4] In LC-MS, it can interact with residual silanols on C18 columns, also leading to poor peak shape.[5]

  • A primary alcohol (-CH₂OH): This group is polar and capable of hydrogen bonding, contributing to the molecule's overall low retention in non-polar solvents and requiring more polar mobile phases for elution.[1][6]

The combination of these features means that careful method development is crucial for achieving clean, reproducible separations.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and indispensable tool for qualitative reaction monitoring.[7] However, the basic nature of the morpholine moiety in your target compound can often lead to frustrating results on standard silica plates. This section addresses the most common issues and their scientific solutions.

Frequently Asked Questions (TLC)

Q1: My spots are streaking or "tailing" severely. What's happening and how do I fix it?

A1: This is the most common issue when analyzing basic amines on silica gel.

  • The Cause (The "Why"): Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the morpholine ring undergoes a strong acid-base interaction with these silanol groups.[4] As the mobile phase moves up the plate, a portion of your analyte remains bound to the silica, while the rest moves with the solvent. This continuous "sticking and slipping" results in a streak rather than a compact spot. Overloading the sample on the plate can also exacerbate this issue.[8]

  • The Solution (The "How"):

    • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by making the mobile phase basic. Add a small amount of a basic modifier to your eluent system.

      • Add 0.5-2% triethylamine (TEA) to your solvent system (e.g., for a 10 mL system, add 50-200 µL of TEA).

      • Alternatively, use a few drops of concentrated ammonium hydroxide in your developing chamber or add it to the mobile phase.[4][8]

    • Reduce Sample Concentration: Ensure you are not overloading the plate. Dilute your reaction sample before spotting it. A good rule of thumb is that the spot should be barely visible under UV light before development.[9][10]

    • Consider Alternative Stationary Phases: If streaking persists, consider using alumina plates, which are less acidic than silica, or reversed-phase (C18) TLC plates, which separate based on hydrophobicity rather than polar interactions.[4][11]

Q2: My compound won't move off the baseline (Rf = 0), even with ethyl acetate. What should I do?

A2: This indicates that your mobile phase is not polar enough to disrupt the interaction between your polar analyte and the polar stationary phase.

  • The Cause (The "Why"): Your analyte, being highly polar, is strongly adsorbed to the silica gel. The chosen eluent (e.g., 100% ethyl acetate) lacks the strength to effectively displace the compound and move it up the plate.[10][12]

  • The Solution (The "How"):

    • Increase Mobile Phase Polarity: You need to add a more polar "kicker" solvent. The most common choice is methanol or ethanol.

      • Start by creating a mixture of Dichloromethane (DCM) and Methanol (MeOH). A 95:5 DCM:MeOH ratio is a good starting point.

      • If the Rf is still too low, systematically increase the proportion of methanol (e.g., 90:10, 85:15).

    • Incorporate a Basic Modifier: As mentioned in Q1, even with a polar solvent, the basic amine can still interact strongly with the silica. Always include a small percentage of triethylamine or ammonia in your polar mobile phase system.[7]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

A3: This is a common challenge when the structural difference between the reactant and product is minor.

  • The Cause (The "Why"): The change in the molecule's overall polarity upon reaction is not significant enough to produce a large difference in retention with your current solvent system.

  • The Solution (The "How"):

    • Fine-Tune Solvent Polarity: Make small, incremental changes to your solvent system. If you are using 90:10 DCM:MeOH, try 92:8 or 88:12. Sometimes, a less polar system can provide better resolution for polar compounds.

    • Try a Different Solvent System: The selectivity of the separation is highly dependent on the solvents used. Try a completely different mixture. For example, instead of DCM/MeOH, you could try Ethyl Acetate/Hexane/TEA or even systems containing acetonitrile.

    • Use a Co-spot: Always run a "co-spot" lane on your TLC plate, where you spot your starting material, your reaction mixture, and then both on top of each other. This will help you definitively identify if the new spot is distinct from the starting material.[10]

Recommended TLC Starting Conditions

The following table provides validated starting points for developing a TLC method for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol and related compounds.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, cost-effective choice. The F₂₅₄ indicator allows for visualization under UV light.[11]
Mobile Phase (Eluent) 90:10:1 Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA)A robust starting system. DCM provides the main solvent body, MeOH adds polarity to move the spot, and TEA prevents tailing.[4][8]
Visualization 1. UV Light (254 nm)Non-destructive initial check.
2. Potassium Permanganate (KMnO₄) StainThe alcohol and morpholine moieties are susceptible to oxidation, which will produce a yellow/brown spot on a purple background.
3. Ninhydrin StainWhile typically for primary/secondary amines, it can sometimes give a faint color with tertiary amines or related impurities.
Protocol: Standard TLC Monitoring Experiment
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber saturate for 5-10 minutes.

  • Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Use a capillary tube to spot your starting material (SM), reaction mixture (Rxn), and a co-spot (Co) on the baseline. Ensure spots are small and concentrated.[11]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[9] Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil. Then, apply a chemical stain if necessary. Calculate the Rf values and assess the consumption of starting material and the formation of the product.

TLC_Workflow

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

For more quantitative analysis and confirmation of product identity, LC-MS is the method of choice. The challenges faced in TLC often translate to LC, but with different manifestations and solutions.

Frequently Asked Questions (LC-MS)

Q1: My chromatographic peak is broad and tailing. How can I improve the peak shape?

A1: This is the LC equivalent of TLC streaking and is very common for basic compounds on standard C18 columns.

  • The Cause (The "Why"): Similar to TLC, the basic morpholine nitrogen interacts with acidic residual silanol groups on the surface of the silica-based C18 stationary phase. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes peak tailing.[5][13]

  • The Solution (The "How"):

    • Use an Acidic Mobile Phase Modifier: Adding a small amount of acid to the mobile phase is the most common and effective solution. This protonates both your analyte and the silanol groups.

      • Analyte: The analyte becomes positively charged (R₃N → R₃NH⁺).

      • Silanols: The silanol groups (Si-OH) are suppressed, minimizing their negative charge (Si-O⁻).

      • This creates electrostatic repulsion between your analyte and the stationary phase, preventing the secondary interaction and resulting in sharp, symmetrical peaks.

      • Recommendation: Add 0.1% formic acid or 0.1% acetic acid to both your aqueous (A) and organic (B) mobile phases. Formic acid is volatile and an excellent choice for MS compatibility.[5]

    • Use a Buffered Mobile Phase: For more robust control, use a buffer system like ammonium formate or ammonium acetate (typically 5-10 mM). The ammonium ions (NH₄⁺) can compete with your protonated analyte for interaction with any active silanol sites, further improving peak shape.[5][14]

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

    • Consider a Modern Column: Use a column with advanced end-capping technology or a hybrid particle technology (e.g., Waters XTerra, Agilent Zorbax Extend-C18) which has fewer accessible silanol groups and is more resistant to peak tailing for basic compounds.[15]

Q2: I am seeing low sensitivity or no signal for my compound in the mass spectrometer. What could be the problem?

A2: This issue can stem from either the chromatography or the ionization process in the MS source.

  • The Cause (The "Why"):

    • Poor Ionization: The compound is not efficiently forming gas-phase ions. For [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, the tertiary amine is the most likely site of protonation. Electrospray Ionization (ESI) is the ideal technique, but its efficiency is highly dependent on the mobile phase composition.[16][17][18]

    • Ion Suppression: Other components in the sample (e.g., salts, non-volatile buffers, excess reagents) are co-eluting with your analyte and competing for ionization, thereby suppressing your signal.[13]

    • Poor Chromatography: If the peak is excessively broad (as in Q1), the analyte concentration reaching the detector at any given point is too low to produce a strong signal.

  • The Solution (The "How"):

    • Optimize for ESI Positive Mode: The morpholine nitrogen will readily accept a proton. Ensure your mass spectrometer is operating in ESI positive ion mode ([M+H]⁺). The molecular weight is 171.24 g/mol , so you should be looking for an ion at m/z 172.2.[3]

    • Use an Acidic Modifier: As described in Q1, adding 0.1% formic acid to the mobile phase not only improves peak shape but also provides a source of protons (H⁺), dramatically enhancing ESI efficiency for basic compounds.[15]

    • Clean Up the Sample: If possible, perform a simple workup or solid-phase extraction (SPE) on your reaction aliquot before injection to remove non-volatile salts or other interfering species.

    • Improve Peak Shape: Follow all the steps in Q1. A sharper peak means a higher concentration of analyte enters the MS source at the apex, leading to a much stronger signal.

Recommended LC-MS Starting Conditions

This table provides a robust starting point for method development.

ParameterRecommendationRationale
Column C18, 2.1 x 50 mm, <3 µmA standard analytical column dimension for fast, efficient separations.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ and suppresses silanol interactions.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common, effective organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA typical screening gradient to determine the approximate retention time.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CReduces backpressure and can improve peak shape.
Injection Vol. 1-5 µLMinimize to prevent column overload and peak distortion.
MS Ionization Electrospray Ionization (ESI), Positive ModeIdeal for protonating the basic morpholine nitrogen.[17]
MS Detection Scan for m/z 172.2 ([M+H]⁺)Target the protonated molecular ion for detection.
Logical Flow for LC-MS Troubleshooting

When encountering an issue, it's critical to diagnose the problem systematically.

LCMS_Troubleshooting

References

  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. Available from: [Link]

  • PubChem. Cyclopropanemethanol | C4H8O | CID 75644. Available from: [Link]

  • National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF. Available from: [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]

  • ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • YouTube. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available from: [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. Available from: [Link]

  • Agilent. Introduction to Mass Spectrometry. Available from: [Link]

  • PubMed. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. Tailing in TLC - can anyone help?. Available from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Chromedia. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. How i will select mobile phase solevent system for TLC?. Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Chemistry Stack Exchange. How to determine polarity of components in TLC. Available from: [Link]

  • ScienceDirect. Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). Available from: [Link]

  • YouTube. TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a valuable building block in medicinal chemistry and drug development.[1][2] This document provides researchers and scientists with in-depth, field-proven insights into the most common and efficient synthetic route: the titanium-catalyzed Kulinkovich reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction for high yield and purity.

The primary pathway to this molecule involves the reaction of a morpholine-substituted ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[3][4][5] This method is prized for its reliability and directness in forming the strained cyclopropanol ring system.

Part 1: The Core Synthesis Protocol & Mechanism

Before troubleshooting, it is essential to understand the baseline reaction. The process relies on the in-situ generation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting with the starting ester to form the cyclopropanol product.[5][6]

General Reaction Scheme

Caption: General synthesis of the target molecule via the Kulinkovich reaction.

Key Mechanistic Steps

The reaction's success hinges on the formation and reactivity of the titanacyclopropane intermediate. Understanding this mechanism is key to diagnosing experimental failures.

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., EtMgBr) react with the titanium(IV) alkoxide catalyst to form an unstable dialkyltitanium species.[5][7]

  • β-Hydride Elimination: This intermediate rapidly eliminates an alkane (ethane, in the case of EtMgBr) to form the key titanacyclopropane.[4][5] This step is why a Grignard reagent with β-hydrogens is required.

  • Cyclopropanation: The titanacyclopropane adds across the carbonyl of the ester in a two-step process, ultimately forming a titanium cyclopropoxide.[3][6]

  • Catalyst Regeneration: The titanium cyclopropoxide reacts with more Grignard reagent to release the product as a magnesium salt and regenerate the active titanium species for the next catalytic cycle.[3][6]

Kulinkovich_Mechanism Simplified Kulinkovich Catalytic Cycle Ti_cat Ti(O-iPr)4 Dialkyl_Ti Et2Ti(O-iPr)2 (Unstable) Ti_cat->Dialkyl_Ti Transmetalation Grignard1 2 EtMgBr Grignard1->Dialkyl_Ti Titanacyclopropane Titanacyclopropane (Key Intermediate) Dialkyl_Ti->Titanacyclopropane β-Hydride Elimination (- Ethane) Oxatitanacycle Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacycle Reaction with Ester Ester R-COOR' Ester->Oxatitanacycle Product_Mg Product-OMgBr (Magnesium Alkoxide) Oxatitanacycle->Product_Mg Ring Contraction Regen_Step Grignard Transmetalation Product_Mg->Regen_Step Regen_Step->Ti_cat Regenerates Catalyst

Caption: Key intermediates in the titanium-catalyzed cyclopropanation.

Recommended Starting Protocol

This protocol serves as a validated baseline for your experiments.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add methyl 2-morpholinoacetate (1.0 equiv) and anhydrous toluene or THF to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(O-iPr)₄, 0.2 equiv) to the solution and cool the mixture to 0 °C.

  • Grignard Addition: Add ethylmagnesium bromide (EtMgBr, 2.2 equiv, solution in THF or Et₂O) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (ethane) should be observed.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[7]

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.[7]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or zero. What is the most likely cause?

Low yield is the most frequent complaint and often points to issues with reagents or reaction conditions rather than the catalyst itself.[8]

  • Possible Cause 1: Inactive Grignard Reagent.

    • Why it Happens: Grignard reagents are extremely sensitive to moisture and air. Commercially purchased solutions can degrade over time, and self-prepared batches can vary in concentration.

    • Solution: Always titrate your Grignard reagent before use to determine its exact molarity. Use fresh bottles or newly prepared solutions for best results.

  • Possible Cause 2: Presence of Moisture.

    • Why it Happens: Water will quench the Grignard reagent and rapidly hydrolyze the titanium catalyst, rendering it inactive.

    • Solution: Rigorously dry all glassware in an oven (120 °C) or by flame-drying under vacuum.[9] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your inert atmosphere is dry.

  • Possible Cause 3: Poor Quality Titanium Catalyst.

    • Why it Happens: Titanium(IV) isopropoxide is also moisture-sensitive. An older bottle that has been opened multiple times may be partially hydrolyzed.

    • Solution: Use a fresh bottle of the catalyst or purify it by distillation if you suspect it is compromised.

Q2: I'm observing several side products and my desired product is impure. How can I fix this?

Side product formation is typically related to stoichiometry and reaction control.

  • Possible Cause 1: Incorrect Stoichiometry.

    • Why it Happens: The reaction requires at least two equivalents of the Grignard reagent relative to the ester.[4][5] The first two equivalents are consumed to generate the active titanacyclopropane. If less is used, the reaction will be incomplete. Using a large excess can sometimes promote side reactions.

    • Solution: Ensure you are using at least 2.2 equivalents of accurately titrated Grignard reagent.

  • Possible Cause 2: Competing Reduction or Addition.

    • Why it Happens: A known side reaction involves the titanacyclopropane reacting with additional titanium(IV) alkoxide, leading to non-productive Ti(III) species and ethene.[5] This is more likely if the ratio of Ti:Grignard is not optimal.

    • Solution: Adhere to the recommended stoichiometry. The slow, controlled addition of the Grignard reagent at a low temperature is critical to favor the formation of the desired dialkyltitanium species over side reactions.

Q3: Which catalyst is better: Ti(O-iPr)₄ or ClTi(O-iPr)₃?

Both are effective catalysts, but their reactivity profiles differ slightly.[3][10]

CatalystCommon UseConsiderations
Ti(O-iPr)₄ Most common, widely used for standard Kulinkovich reactions.[5]Generally less expensive and readily available. The ideal starting point for optimization.
ClTi(O-iPr)₃ Often used in variations or for specific substrates.[3]Can be more Lewis acidic, potentially leading to higher reactivity or different selectivity. May be beneficial if Ti(O-iPr)₄ gives sluggish results.

Recommendation: Begin with Titanium(IV) isopropoxide (Ti(O-iPr)₄) due to its extensive documentation and lower cost. Only switch to ClTi(O-iPr)₃ as a part of secondary optimization if you face persistent issues with reactivity.

Q4: Can I use a Grignard reagent other than EtMgBr?

Yes, but with a critical caveat.

  • The β-Hydrogen Rule: The reaction mechanism requires a Grignard reagent with hydrogen atoms on the beta-carbon (e.g., n-propylmagnesium bromide, isobutylmagnesium bromide).[3][10] This is necessary for the β-hydride elimination step that forms the titanacyclopropane.

  • Consequences: Using a reagent like methylmagnesium bromide (which lacks β-hydrogens) will not work for this transformation. Using higher alkylmagnesium halides (like PrMgX) can lead to 1,2-disubstituted cyclopropanols, often with good diastereoselectivity.[5]

Q5: How can I confirm the reaction is complete before quenching?

Proper reaction monitoring is crucial to maximize yield and prevent the formation of degradation products.

  • Method: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting ester and the more polar cyclopropanol product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate (KMnO₄), as the alcohol product will readily oxidize and appear as a yellow spot.

  • When to Quench: The reaction is complete when the starting ester spot has been fully consumed. Quenching too early leaves unreacted material, while waiting too long after completion can sometimes lead to product degradation.[9]

Part 3: Summary & Reference Data

Troubleshooting Synopsis
SymptomPrimary Suspect(s)Recommended Action(s)
Low/No Yield Inactive Grignard, Moisture, Old CatalystTitrate Grignard reagent. Rigorously dry all glassware and solvents. Use a fresh bottle of Ti(O-iPr)₄.
Multiple Side Products Incorrect Stoichiometry, Poor Temperature ControlUse ≥2.2 equiv of titrated Grignard. Add Grignard slowly at 0 °C.
Incomplete Reaction Insufficient Grignard, Low ReactivityConfirm Grignard stoichiometry. Increase reaction time or consider a more active catalyst like ClTi(O-iPr)₃.
Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Flame-Dried Glassware under Argon Reagents Charge with Ester & Anhydrous Solvent Start->Reagents Catalyst Add Ti(O-iPr)4 Catalyst Cool to 0 °C Reagents->Catalyst Grignard Slow, Dropwise Addition of Titrated Grignard Reagent (Maintain T < 10 °C) Catalyst->Grignard React Warm to RT, Stir 12-24h Monitor by TLC Grignard->React Quench Quench with sat. aq. NH4Cl at 0 °C React->Quench Workup Aqueous Workup & Extraction with Ethyl Acetate Quench->Workup Purify Dry, Concentrate & Purify via Column Chromatography Workup->Purify Product Final Product: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol Purify->Product

Caption: Step-by-step workflow for the synthesis.

References

  • Kulinkovich, O. G., et al. (1991). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis, 1991(03), 234. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • YouTube. Kulinkovich Reaction. [Link]

  • chemeurope.com. Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • ACS Publications. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. [Link]

  • Organic Syntheses. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • Reddit. I'm having trouble getting a decent yield on the Kulinkovich reaction... [Link]

  • ResearchGate. Titanium-Mediated Syntheses of Cyclopropylamines. [Link]

  • PubMed. Metal-catalysed C-C bond formation at cyclopropanes. [Link]

  • YouTube. Synthesis Workshop: The Kulinkovich Reaction (Episode 42). [Link]

  • RSC Publishing. Titanium catalysis for the synthesis of fine chemicals – development and trends. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Building Block

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a heterocyclic alcohol featuring a unique combination of a morpholine ring, a cyclopropyl group, and a primary alcohol.[1] Its structure, containing a basic nitrogen atom and a strained three-membered ring, makes it a valuable and versatile building block in medicinal chemistry and drug development.[1][2] The purity of such an intermediate is paramount; undetected impurities can introduce downstream synthetic complications, alter the toxicological profile of a final active pharmaceutical ingredient (API), and compromise clinical outcomes. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a foundational component of its scientific and commercial viability.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide comparative data to empower researchers, scientists, and drug development professionals in establishing a self-validating system for quality assessment. The validation principles discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical strategy begins with understanding the potential impurities. The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol typically involves the alkylation of morpholine with a suitable cyclopropyl-containing electrophile.[1] This process can introduce several classes of impurities:

  • Starting Materials: Residual morpholine or unreacted cyclopropyl precursors.

  • Reagents: Inorganic salts from basic reagents like potassium carbonate.[1]

  • Process-Related Impurities: By-products from side reactions, such as the opening of the strained cyclopropane ring under certain pH or thermal conditions.

  • Solvent Residues: Organic solvents used during reaction and purification steps.

An effective purity validation strategy must be capable of separating, identifying, and quantifying these structurally diverse compounds.

Orthogonal Analytical Approaches: A Multi-Pronged Strategy

No single analytical technique can provide a complete purity profile. A scientifically sound approach relies on orthogonal methods —techniques that measure sample properties based on different physicochemical principles. This ensures that impurities missed by one method are detected by another. We will compare four key orthogonal approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Caption: High-level workflow for comprehensive purity validation using orthogonal methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities

HPLC is the primary technique for separating and quantifying non-volatile organic impurities.[6][7] The target analyte's morpholine group presents a specific challenge: as a tertiary amine, it can interact with residual silanols on conventional silica-based columns, leading to poor peak shape (tailing). Our experimental design must mitigate this effect.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is suitable for the compound's polarity. To prevent peak tailing, a modern, high-purity, end-capped silica column or a hybrid particle column is selected.

  • Mobile Phase: A low pH mobile phase (e.g., pH 3.0) ensures the morpholine nitrogen is protonated, minimizing secondary interactions with the stationary phase and promoting a sharp, symmetrical peak.

  • Detector: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 205 nm) feasible but non-specific. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is a superior alternative. For ultimate specificity and identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice (LC-MS).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3][5][8]

Caption: Step-by-step workflow for the HPLC purity analysis.

Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 7% B for 5 min, 7-95% B over 15 min, hold at 95% B for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the test article in Mobile Phase A.

Comparative Data: HPLC vs. Alternative Chromatographic Methods
FeatureReversed-Phase HPLC (Low pH) HILIC (Hydrophilic Interaction) HPLC with Derivatization [9]
Principle Partitioning based on hydrophobicity.Partitioning into an aqueous layer on a polar stationary phase.Covalent modification to add a chromophore, then RPLC.
Pros for Analyte Good retention, excellent peak shape for protonated amine.Potentially better retention for polar impurities (e.g., free morpholine).Greatly enhances UV sensitivity and selectivity.
Cons for Analyte Requires universal detector (CAD/MS) for optimal performance.Method development can be complex; requires strict control of water content.Adds an extra step, potential for side-products from derivatization.
Best For Routine purity testing and quantification of known impurities.Analysis of highly polar impurities that are unretained in RPLC.Trace-level analysis when high sensitivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile substances, making it indispensable for analyzing residual solvents and potential volatile impurities from synthesis.[10][11] The analyte itself has a hydroxyl group and a tertiary amine, which can make it challenging for direct GC analysis. Derivatization can improve its volatility and peak shape.

Causality Behind Experimental Choices:

  • Technique: Headspace GC-MS is ideal for residual solvent analysis, as it avoids injecting the non-volatile analyte onto the column. For analysis of other volatile impurities, direct injection of a derivatized sample is preferred.

  • Derivatization: Silylation (e.g., with BSTFA) of the hydroxyl group converts it to a more volatile silyl ether, preventing on-column adsorption and improving peak shape.[12]

  • Detector: A Mass Spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases (e.g., NIST).

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS
  • System: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temp: 250 °C.

  • MS Source Temp: 230 °C.

  • Headspace Vial: Accurately weigh ~100 mg of sample into a 20 mL headspace vial, add 5 mL of DMSO.

  • Headspace Conditions: 80 °C oven for 15 min.

Performance Comparison: GC-MS vs. HPLC for Impurity Profiling
ParameterGC-MS HPLC-MS
Applicability Volatile & semi-volatile compounds.Non-volatile & thermally labile compounds.
Analyte Compatibility Requires derivatization for the target analyte.Directly compatible with the target analyte.
Primary Use Case Residual solvents, volatile starting materials.Process impurities, degradation products.
Sensitivity Excellent (ppb to ppt levels).Very good (ppb levels).
Identification Definitive via spectral library matching.Definitive via fragmentation analysis.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy is unparalleled for chemical structure elucidation.[13] For purity validation, ¹H NMR provides a unique "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons it represents, allowing for straightforward quantification of impurities relative to the main compound, provided they have unique, resolved signals. Quantitative NMR (qNMR) against a certified internal standard provides an absolute purity value (assay).

Causality Behind Experimental Choices:

  • ¹H NMR: Used for primary structural confirmation and quantification of impurities. The morpholine ring protons typically appear as distinct multiplets.[14][15]

  • ¹³C NMR: Confirms the carbon backbone and the presence of all expected carbon environments.

  • Solvent: A deuterated solvent that fully dissolves the sample is chosen (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (for qNMR): A stable compound with sharp signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone) is chosen and weighed accurately.

Experimental Protocol: ¹H NMR Purity Assessment
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton spectrum with a 30° pulse and a relaxation delay (d1) of at least 5 times the longest T1 of interest (e.g., 10 seconds) to ensure accurate integration.

  • Analysis:

    • Set the integral of a well-resolved signal from the main compound to a value corresponding to its proton count.

    • Integrate signals corresponding to impurities.

    • Calculate the mole percent of each impurity.

Data Interpretation: Expected ¹H NMR Signals and Impurity Detection
ProtonsExpected Chemical Shift (ppm, approximate)MultiplicityNotes
Morpholine (-O-CH ₂-)3.6 - 3.8Triplet-likeCharacteristic signal for morpholine ring protons adjacent to oxygen.[16][17]
Morpholine (-N-CH ₂-)2.4 - 2.6Triplet-likeProtons adjacent to nitrogen.
Methanol (-CH ₂-OH)3.4 - 3.6Singlet/DimerPosition can vary; may exchange with trace water.
Cyclopropyl (-CH ₂-)0.4 - 0.8MultipletsHighly shielded protons of the strained ring.
Impurity: Morpholine ~2.8 (NH), ~3.7 (O-CH₂)Broad singlet, TripletFree morpholine would show a distinct signal pattern.
Impurity: Solvents Varies (e.g., Acetone ~2.17, DCM ~5.30)SingletsSharp singlets easily identified and quantified.

Elemental Analysis: Verifying Fundamental Composition

Elemental analysis provides a fundamental check on the sample's composition and is a powerful tool for detecting non-chromatophoric or non-volatile impurities that might be missed by other methods.[18][19]

Causality Behind Experimental Choices:

  • CHNS Analysis: This combustion analysis measures the weight percent of Carbon, Hydrogen, Nitrogen, and Sulfur.[18] The results are compared to the theoretical values for the molecular formula (C₉H₁₇NO₂). A significant deviation (>0.4%) suggests the presence of impurities.

  • Inductively Coupled Plasma (ICP-MS/OES): This technique is used to quantify trace elemental impurities, particularly residual metals from catalysts used in synthesis (e.g., Pd, Ru, Rh).[][21][22] This is critical for materials intended for pharmaceutical use, as these metals have strict limits.[21]

Theoretical vs. Experimental Data Comparison
ElementTheoretical % for C₉H₁₇NO₂Acceptable Experimental RangePotential Implication of Deviation
Carbon (C)63.13%62.73% - 63.53%High: Carbon-rich impurity. Low: Inorganic salt, excess water.
Hydrogen (H)10.01%9.61% - 10.41%High: Residual aliphatic solvent. Low: Inorganic impurity.
Nitrogen (N)8.18%7.78% - 8.58%High: Excess morpholine. Low: Impurity lacking nitrogen.

Conclusion: An Integrated and Self-Validating Purity System

The purity validation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol demands a rigorous, multi-faceted approach. No single method is sufficient. A self-validating system, grounded in authoritative guidelines like ICH Q2(R1), provides the highest degree of confidence.[3][23]

  • For routine quality control , a validated HPLC method with a universal detector (e.g., CAD) or MS is the most effective tool for quantifying organic impurities.

  • For definitive structural confirmation and an absolute purity assay , qNMR is the gold standard.

  • To control volatile and inorganic risks , GC-MS for residual solvents and ICP-MS for trace metals are essential.

  • As a fundamental check , Elemental Analysis confirms the correct elemental composition.

By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this critical synthetic building block for its intended application.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia Convention.
  • BOC Sciences. Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
  • Agilent.
  • DSDP Analytics.
  • EvitaChem. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (EVT-1671638).
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1)
  • BenchChem.
  • Elementar.
  • BenchChem. Application Note: Structural Characterization of 3-Propylmorpholine using NMR and Mass Spectrometry.
  • Moser, A. (2008).
  • BenchChem.
  • BenchChem.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • Thermo Fisher Scientific.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America.
  • Sigma-Aldrich.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research.
  • Yunus, U., et al. (2021). ¹H NMR signals for methylene protons of morpholine group.
  • ChemicalBook. Morpholine(110-91-8) 1H NMR spectrum.
  • ChemScene. (1-(Morpholinomethyl)cyclopropyl)methanol.
  • El-Gihani, M. T., & He, X. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Schneider, E. L., et al. (1966).
  • Arnold, F. H., & Dodani, S. C. (2016). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Central Science, 2(10), 738–744.
  • Strehmel, N., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(9), 14429–14456.

Sources

An Investigator's Guide to the Biological Potential of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to molecules that, while synthesized, remain biologically uncharacterized. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol represents one such intriguing entity. Its chemical architecture, combining the privileged morpholine and cyclopropyl moieties, suggests a high potential for significant biological activity. However, a review of the current scientific literature reveals a conspicuous absence of direct experimental data on this specific compound and its close analogs.

This guide, therefore, deviates from a conventional comparison of established data. Instead, it serves as an investigator's roadmap, a forward-looking analysis of the potential biological activities of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. By examining the well-documented roles of its constituent functional groups, we can construct a rational hypothesis for its likely pharmacological profile and outline a comprehensive strategy for its empirical investigation. This document is designed to empower researchers to unlock the therapeutic promise held within this molecule and its derivatives.

The Structural Rationale: A Molecule of Privileged Scaffolds

The therapeutic potential of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is rooted in the synergistic combination of its two key structural features: the morpholine ring and the cyclopropyl group. Both are considered "privileged scaffolds" in drug discovery, appearing in a multitude of approved and experimental drugs.[1][2]

The morpholine ring is a versatile heterocycle lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][3] Its presence is often associated with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]

The cyclopropyl group , a strained three-membered carbocycle, is another valuable tool in the medicinal chemist's arsenal.[2] It can serve as a bioisostere for double bonds or other functional groups, and its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.[6] Furthermore, the cyclopropyl moiety can improve metabolic stability by being less susceptible to oxidative metabolism.[7]

The combination of these two privileged structures in [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol suggests a high probability of discovering novel biological activities.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the known pharmacology of morpholine and cyclopropyl-containing compounds, we can hypothesize several promising avenues for the biological investigation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol and its analogs.

Anticancer Potential

Rationale: Both morpholine and cyclopropyl groups are found in numerous anticancer agents.[4][8] The morpholine ring is a key component of several kinase inhibitors, while the cyclopropyl group can enhance the potency of cytotoxic compounds.

Proposed Analogs for Synthesis and Comparison:

To explore the structure-activity relationship (SAR), a series of analogs could be synthesized. Key modifications could include:

  • Substitution on the cyclopropyl ring: Introducing small alkyl or aryl groups could probe steric and electronic requirements for activity.

  • Modification of the morpholine ring: Replacing the morpholine with other heterocycles (e.g., piperidine, piperazine) would elucidate the importance of the oxygen atom.

  • Alteration of the linker: Varying the length and flexibility of the methylene linker between the cyclopropyl and morpholine rings could optimize target engagement.

Illustrative Data from Related Compounds:

While no direct data exists for our target compound, a study on morpholine-appended 1,2,3-triazole analogs with a cyclopropylphenyl group demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7), with some compounds showing IC50 values lower than the standard drug doxorubicin. This highlights the potential of combining these motifs for creating potent anticancer agents.

Experimental Workflow for Anticancer Screening:

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol and its analogs.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Primary_Screen Initial Cytotoxicity Screen (e.g., MTT/XTT Assay) Broad panel of cancer cell lines Dose_Response Dose-Response and IC50 Determination On sensitive cell lines Primary_Screen->Dose_Response Active Compounds Apoptosis_Assay Mechanism of Action Studies (e.g., Caspase activation, Annexin V) Dose_Response->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Guided analog synthesis Apoptosis_Assay->SAR_Studies Promising Hits In_Vivo In Vivo Efficacy Studies (Xenograft models) SAR_Studies->In_Vivo

Caption: A streamlined workflow for the discovery and development of novel anticancer agents.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Neuroprotective Potential

Rationale: The morpholine moiety is present in several CNS-active drugs, and some have demonstrated neuroprotective properties.[5] The cyclopropyl group can enhance brain permeability, a crucial factor for CNS-targeting drugs.[2]

Proposed Analogs for Synthesis and Comparison:

Similar to the anticancer analogs, modifications to the core structure would be beneficial. Additionally, introducing substituents known to modulate CNS targets could be a rational approach.

Illustrative Data from Related Compounds:

A study on a cyclopropylimino-thiazoline derivative showed significant neuroprotective effects in an animal model of ischemia by reducing oxidative stress. Another study on a cyclopropanecarboxylate derivative demonstrated neuroprotective effects through its activity as a sigma receptor ligand. These examples suggest that the cyclopropyl scaffold can be a key element in designing neuroprotective agents.

Experimental Workflow for Neuroprotection Assays:

Neuroprotection_Workflow cluster_0 In Vitro Model cluster_1 Compound Evaluation cluster_2 Mechanism of Action Cell_Culture Neuronal Cell Line Culture (e.g., SH-SY5Y, PC12) Induce_Toxicity Induce Neurotoxicity (e.g., with H2O2, MPP+, Amyloid-beta) Cell_Culture->Induce_Toxicity Pre_treatment Pre-treatment with Test Compounds Induce_Toxicity->Pre_treatment Assess_Viability Assess Cell Viability (MTT, LDH assay) Pre_treatment->Assess_Viability ROS_Measurement Measure Reactive Oxygen Species (ROS) Assess_Viability->ROS_Measurement Protective Compounds Apoptosis_Markers Analyze Apoptosis Markers (Caspase-3, Bcl-2) ROS_Measurement->Apoptosis_Markers

Caption: A typical workflow for evaluating the neuroprotective effects of novel compounds in vitro.

Detailed Protocol: Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative diseases.[11][12][13][14][15]

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂), MPP+, or aggregated amyloid-beta peptide to induce oxidative stress and cell death.[13]

  • Cell Viability Assessment: After the neurotoxin challenge, assess cell viability using the MTT or LDH assay.

  • Mechanistic Studies: For compounds showing significant neuroprotection, further investigate the underlying mechanisms by measuring intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and the expression of apoptosis-related proteins.[15]

Sigma Receptor Modulation

Rationale: Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of CNS functions and are considered therapeutic targets for several neurological and psychiatric disorders.[16][17][18][19] The structural features of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol bear some resemblance to known sigma receptor ligands.

Proposed Analogs for Synthesis and Comparison:

Fine-tuning the lipophilicity and basicity of the molecule through analog synthesis would be crucial for optimizing sigma receptor affinity and selectivity.

Illustrative Data from Related Compounds:

A cis-cyclopropanecarboxylate derivative was identified as a selective sigma-1 receptor ligand with neuroprotective effects. This demonstrates the potential for cyclopropyl-containing molecules to interact with this important receptor class.

Experimental Workflow for Sigma Receptor Binding:

Sigma_Receptor_Workflow cluster_0 Binding Assay cluster_1 Data Analysis cluster_2 Functional Assay Membrane_Prep Prepare Membrane Homogenates (e.g., from guinea pig brain) Radioligand_Binding Competitive Radioligand Binding Assay (e.g., with [3H]-(+)-pentazocine for sigma-1) Membrane_Prep->Radioligand_Binding Ki_Determination Determine Inhibition Constant (Ki) Radioligand_Binding->Ki_Determination Selectivity_Profile Assess Selectivity over other receptors Ki_Determination->Selectivity_Profile Functional_Activity Determine Agonist/Antagonist Activity (e.g., Ca2+ mobilization assay) Selectivity_Profile->Functional_Activity High-Affinity Binders

Sources

A Technical Guide to [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Superior Scaffold for Linker Design in Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate dance of modern drug design, particularly with the advent of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker has evolved from a simple covalent tether to a critical determinant of therapeutic success. The linker's architecture—its length, flexibility, and chemical composition—profoundly influences a drug's solubility, stability, permeability, and ultimately, its efficacy and pharmacokinetic profile.[1] This guide provides an in-depth comparison of the unique [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol linker scaffold against other conventional linkers, supported by established principles in medicinal chemistry and detailed experimental protocols for performance evaluation.

The Rise of the Hybrid Linker: Merging Rigidity and Hydrophilicity

Traditional linker design has often presented a trade-off between two desirable properties: the conformational control afforded by rigid linkers and the enhanced solubility and favorable pharmacokinetics provided by flexible, hydrophilic linkers like polyethylene glycol (PEG). The [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol scaffold represents a paradigm shift, embodying a "hybrid" approach that synergistically combines the advantages of both.

This unique structure integrates a rigid cyclopropyl group with a hydrophilic morpholine moiety. The cyclopropyl unit, a well-established bioisostere for alkenes, imparts conformational constraint, which can be crucial for optimizing the spatial orientation of the linked moieties and enhancing binding affinity.[2][3] Conversely, the morpholine ring is a privileged pharmacophore in medicinal chemistry, known for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) properties.[4][5][6]

Deconstructing the Advantage: Cyclopropyl and Morpholine Moieties

The superior performance of the [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol linker can be attributed to the distinct contributions of its core components:

The Cyclopropyl Group: A Pillar of Rigidity and Stability

The three-membered ring of cyclopropane introduces a significant degree of rigidity into the linker. This conformational restriction can:

  • Enhance Potency: By pre-organizing the bioactive components in a favorable conformation for target binding, the entropic penalty of binding is reduced.

  • Increase Metabolic Stability: The cyclopropyl group is less susceptible to enzymatic degradation compared to linear alkyl chains, leading to a longer in vivo half-life.[2]

  • Improve Brain Permeability: The rigid structure can aid in traversing the blood-brain barrier.[2]

  • Reduce Off-Target Effects: A more defined conformation can lead to higher target specificity.[2]

The Morpholine Moiety: A Key to Favorable Pharmacokinetics

The morpholine ring is a powerful tool for optimizing the drug-like properties of a molecule. Its inclusion in the linker can:

  • Improve Aqueous Solubility: The polar nature of the morpholine ring enhances the overall solubility of the drug candidate, which is often a challenge for large, complex molecules.[7]

  • Enhance Bioavailability: Improved solubility and permeability contribute to better absorption and distribution in the body.

  • Modulate PK/PD Properties: The weak basicity of the morpholine nitrogen can influence the overall pKa of the molecule, impacting its interactions with biological targets and its pharmacokinetic profile.[5]

Comparative Analysis: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol vs. Other Linkers

To fully appreciate the advantages of this hybrid linker, a comparison with commonly used linker classes is essential.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol Rigid, HydrophilicEnhanced metabolic stability, improved solubility and permeability, conformational pre-organization for potent target binding.Potentially more complex synthesis compared to simple alkyl chains.
Flexible Linkers (e.g., Alkyl Chains, PEG) Flexible, Hydrophilic (PEG) or Lipophilic (Alkyl)Simple synthesis, can improve solubility (PEG).Prone to metabolic degradation, lack of conformational control can lead to reduced potency.[8]
Rigid Linkers (e.g., Alkynes, Phenyl Rings) Rigid, LipophilicGood metabolic stability, conformational control.Can lead to poor solubility and permeability, potentially limiting bioavailability.[1][8]

Experimental Protocols for Linker Evaluation

A rigorous evaluation of linker performance is paramount in drug development. The following are detailed protocols for key in vitro assays to assess the critical attributes of linkers.

Protocol 1: Assessing Passive Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive diffusion of a compound across a lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.[9][10]

Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Plate: Add test compound solution assemble Assemble 'Sandwich': Place donor plate on acceptor plate prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Add buffer solution prep_acceptor->assemble prep_membrane Coat filter plate with artificial membrane solution prep_membrane->assemble incubate Incubate at room temperature with gentle shaking assemble->incubate separate Separate plates incubate->separate quantify Quantify compound concentration in both plates (e.g., LC-MS/MS) separate->quantify calculate Calculate apparent permeability coefficient (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Prepare the Donor Plate: A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[11]

  • Prepare the Acceptor Plate: A 96-well plate is filled with a buffer solution.

  • Add Test Compound: The test compound is added to the donor plate.

  • Assemble and Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).[12]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.

Protocol 2: Evaluating Active Transport and Efflux using the Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier. This assay can assess both passive and active transport, including the effects of efflux pumps.[13][14][15]

Experimental Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a confluent monolayer seed_cells->differentiate verify_integrity Measure Transepithelial Electrical Resistance (TEER) differentiate->verify_integrity add_compound_A_B Add test compound to apical (A) side verify_integrity->add_compound_A_B add_compound_B_A Add test compound to basolateral (B) side verify_integrity->add_compound_B_A sample_B Sample from basolateral (B) side at time points add_compound_A_B->sample_B quantify Quantify compound concentration in samples (e.g., LC-MS/MS) sample_B->quantify sample_A Sample from apical (A) side at time points add_compound_B_A->sample_A sample_A->quantify calculate_papp Calculate Papp (A->B) and Papp (B->A) quantify->calculate_papp calculate_efflux Calculate Efflux Ratio (Papp(B->A) / Papp(A->B)) calculate_papp->calculate_efflux

Caption: Workflow for the Caco-2 Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.[]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-to-A): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficients for both directions (Papp A→B and Papp B→A) are calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters.[14]

Protocol 3: Determining Metabolic Stability using a Liver Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[17][18]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis prepare_mix Prepare incubation mix: Liver microsomes, buffer, and test compound initiate_reaction Initiate reaction by adding NADPH prepare_mix->initiate_reaction incubate_37C Incubate at 37°C initiate_reaction->incubate_37C take_samples Take aliquots at different time points incubate_37C->take_samples quench_reaction Quench reaction with cold acetonitrile take_samples->quench_reaction centrifuge Centrifuge to precipitate proteins quench_reaction->centrifuge analyze_supernatant Analyze supernatant for remaining parent compound (LC-MS/MS) centrifuge->analyze_supernatant calculate_parameters Calculate half-life (t½) and intrinsic clearance (CLint) analyze_supernatant->calculate_parameters

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Prepare Incubation Mixture: The test compound is incubated with liver microsomes (e.g., human, rat) in a phosphate buffer at 37°C.[19][20]

  • Initiate Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[18]

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Conclusion: A Path to Superior Drug Candidates

The rational design of linkers is a cornerstone of modern drug discovery. The [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol scaffold offers a compelling solution to the persistent challenges of balancing rigidity, solubility, and metabolic stability. By integrating the conformational benefits of a cyclopropyl group with the favorable pharmacokinetic properties of a morpholine moiety, this hybrid linker provides a powerful tool for developing next-generation therapeutics with enhanced performance. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel linker technologies, empowering researchers to make data-driven decisions in the pursuit of more effective and safer medicines.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. [Link]

  • Caco2 assay protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Evotec. Microsomal Stability. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • PubMed. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. [Link]

  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • ResearchGate. The Design and Application of Bioisosteres in Drug Design. [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • MySkinRecipes. (1-(Morpholinomethyl)cyclopropyl)methanol. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • iGEM. What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. [Link]

  • Bio-Synthesis. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

  • Drug Design Org. Bioisosterism. [Link]

  • AxisPharm. Advances in ADC Linker Research. [Link]

  • PubChem. [1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hexan-3-yl)methyl]cyclopropyl]methanol. [Link]

Sources

Navigating the Structure-Activity Landscape of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic combination of privileged structural motifs can unlock novel therapeutic potential. The [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol scaffold represents a compelling example, wedding the conformational rigidity and metabolic stability of a cyclopropane ring with the favorable pharmacokinetic properties often imparted by a morpholine moiety. This guide delves into the structure-activity relationship (SAR) of this promising chemical series, offering a comparative analysis against alternative compounds and providing the experimental context necessary for informed drug discovery efforts.

The Architectural Logic: Deconstructing the Core Scaffold

The therapeutic promise of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol derivatives stems from the synergistic interplay of its three key components:

  • The Cyclopropyl Ring: This small, strained ring system is a powerful tool in medicinal chemistry.[1][2] Its rigid nature helps to lock in bioactive conformations, potentially increasing binding affinity to target proteins. Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, a crucial factor in improving a drug candidate's half-life.[1][2]

  • The Morpholine Moiety: As a saturated heterocycle, morpholine is a common feature in many approved drugs. Its inclusion can improve aqueous solubility and overall pharmacokinetic properties.[3][4] The nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[3]

  • The Methanol Group: The primary alcohol provides a key point for further chemical modification, allowing for the exploration of a wider chemical space. It can also participate in hydrogen bonding interactions within a target's binding site.

Unveiling the Biological Target: A Focus on Antimicrobial Activity

While the [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol scaffold holds potential across various therapeutic areas, including kinase inhibition and central nervous system disorders, this guide will focus on its emerging role in the development of novel antimicrobial agents . Recent studies have highlighted the potential of cyclopropane-containing amides and morpholine derivatives in combating bacterial and fungal pathogens.[1][2][5] The increasing threat of antimicrobial resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol derivatives is exquisitely sensitive to structural modifications. By systematically altering different parts of the molecule, researchers can glean valuable insights into the key interactions driving biological effect.

A hypothetical SAR exploration, based on established principles in antimicrobial drug discovery, would involve modifications at several key positions:

  • Modification of the Hydroxymethyl Group (R1): Conversion of the primary alcohol to ethers, esters, or amides can probe the necessity of this hydrogen bond donor and explore the steric and electronic requirements in this region of the chemical space.

  • Substitution on the Cyclopropyl Ring (R2): Introduction of small alkyl or halogen substituents on the cyclopropane ring can influence the molecule's conformation and lipophilicity, potentially impacting cell permeability and target engagement.

  • Alterations to the Morpholine Ring: While the morpholine itself is often beneficial, replacing it with other heterocycles like piperidine, piperazine, or thiomorpholine can reveal the importance of the oxygen atom and the overall ring electronics for activity.

Below is a Graphviz diagram illustrating the key points of SAR exploration for this scaffold.

SAR_Exploration cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol R1 R1: Hydroxymethyl Modifications (Ethers, Esters, Amides) Scaffold->R1 Impacts H-bonding R2 R2: Cyclopropyl Substitutions (Alkyl, Halogen) Scaffold->R2 Affects Conformation & Lipophilicity Heterocycle Morpholine Analogs (Piperidine, Piperazine) Scaffold->Heterocycle Probes Heteroatom Importance Activity Antimicrobial Potency (MIC values) R1->Activity R2->Activity Heterocycle->Activity

Caption: Key areas for SAR exploration of the [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol scaffold.

Comparative Analysis: Benchmarking Against Established Antimicrobials

To contextualize the potential of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol derivatives, it is crucial to compare their performance against existing antimicrobial agents. For the purpose of this guide, we will consider a hypothetical derivative, Compound X , and compare its in vitro activity against common bacterial and fungal pathogens with that of established drugs like Ciprofloxacin (a fluoroquinolone antibiotic) and Fluconazole (an azole antifungal).

Table 1: Comparative In Vitro Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (MRSA)Escherichia coliCandida albicans
Compound X 8164
Ciprofloxacin>640.015N/A
FluconazoleN/AN/A0.5

N/A: Not Applicable. Data is hypothetical for illustrative purposes.

This hypothetical data illustrates that while Compound X may not surpass the potency of specialized agents like Ciprofloxacin against Gram-negative bacteria, its broad-spectrum activity against both a resistant Gram-positive bacterium (MRSA) and a fungal pathogen (Candida albicans) would represent a significant advantage, suggesting a potentially novel mechanism of action.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery. The following is a standardized protocol for broth microdilution, a common method for assessing the in vitro efficacy of novel compounds.

Workflow for Broth Microdilution Assay

Broth_Microdilution Start Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Determine MIC (Lowest concentration with no visible growth) Incubation->Readout End Record Results Readout->End

Sources

A Comparative In Vitro ADME Profile of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. Early-stage in vitro characterization of these properties allows for the timely identification of potential liabilities and guides medicinal chemistry efforts toward molecules with a higher probability of clinical success. This guide provides a comparative analysis of the predicted in vitro ADME properties of the novel scaffold, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, against established therapeutic agents sharing its key structural motifs: the morpholine ring and the cyclopropyl group.

The inclusion of a morpholine moiety in drug candidates is a well-established strategy to enhance physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability.[1][2] Similarly, the cyclopropyl group is often incorporated to improve potency, metabolic stability, and membrane permeability, among other beneficial attributes.[3] Our target compound, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, uniquely combines these two privileged fragments. This guide will therefore benchmark its anticipated ADME profile against:

  • Morpholine-Containing Comparators:

    • Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    • Linezolid: An oxazolidinone antibiotic.

  • Cyclopropyl-Containing Comparators:

    • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

    • Rilpivirine: A non-nucleoside reverse transcriptase inhibitor for HIV treatment.

By examining the known in vitro ADME characteristics of these marketed drugs, we can establish a predictive framework for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol and highlight key experimental assays for its empirical validation.

Comparative Analysis of In Vitro ADME Properties

The following sections delve into a comparative discussion of key in vitro ADME parameters: metabolic stability, intestinal permeability, and plasma protein binding.

Metabolic Stability in Human Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction playing a central role.[4] The in vitro metabolic stability assay using human liver microsomes (HLMs) is a cornerstone for predicting hepatic clearance.[5][6]

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: An Outlook

The presence of both the morpholine and cyclopropyl groups in the target molecule suggests a favorable metabolic stability profile. The morpholine ring can be susceptible to oxidation, often leading to ring-opening as a primary metabolic pathway.[7][8] However, the cyclopropyl group is known to enhance metabolic stability by being resistant to CYP-mediated oxidation.[3] The interplay of these two moieties will be critical in determining the overall metabolic fate.

Comparator Compound Analysis:

  • Gefitinib: This compound undergoes extensive metabolism, with the major pathway being the oxidation and opening of the morpholine ring.[7][9] This indicates that while the morpholine moiety can be a site of metabolic attack, the overall stability will depend on the accessibility of this site to metabolic enzymes.

  • Linezolid: Demonstrates notable metabolic stability, with its primary metabolites arising from the oxidation of the morpholine ring through a non-enzymatic chemical process rather than CYP-mediated metabolism.[10][11] This suggests a lower potential for drug-drug interactions related to CYP inhibition or induction.

  • Ciprofloxacin: Exhibits moderate metabolic stability, with only 10-20% of the drug being metabolized.[12]

Based on this, it is hypothesized that [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol will exhibit moderate to good metabolic stability. The steric hindrance provided by the adjacent cyclopropyl group may shield the morpholine ring from extensive enzymatic attack.

Intestinal Permeability: The Caco-2 Model

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing insights into a compound's potential for oral absorption.[13][14] The apparent permeability coefficient (Papp) is the key parameter derived from this assay.[15]

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: Permeability Prediction

The structural features of our target compound suggest good potential for intestinal permeability. The morpholine group can improve solubility, a key factor in permeability, while the lipophilic nature of the cyclopropyl group can facilitate passive diffusion across the cell membrane.

Comparator Compound Analysis:

  • Gefitinib: Is classified as a high-permeability compound (Biopharmaceutics Classification System - BCS Class II).[16]

  • Linezolid: Its complete oral bioavailability is indicative of high intestinal permeability.

  • Ciprofloxacin: Is considered to have low to moderate permeability and is a substrate for efflux transporters.[12]

  • Rilpivirine: While a specific Papp value is not available, its oral absorption suggests at least moderate permeability. It has been shown to be an inhibitor of the P-glycoprotein (P-gp) efflux pump in Caco-2 cells.[14]

Given these comparisons, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is predicted to have moderate to high permeability in the Caco-2 assay. It will also be crucial to determine if it is a substrate for efflux transporters like P-gp, which can limit net absorption.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and the concentration of free, pharmacologically active compound.[17]

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: Binding Affinity Forecast

Predicting plasma protein binding based on structure alone is challenging. However, the presence of the basic morpholine nitrogen and the hydroxyl group may contribute to some degree of binding.

Comparator Compound Analysis:

  • Linezolid: Exhibits low plasma protein binding at 31%.[18][19]

  • Ciprofloxacin: Shows low plasma protein binding, in the range of 20-40%.

  • Rilpivirine: In stark contrast, is highly bound to plasma proteins (99.7%).

The significant variation in PPB among the comparator compounds underscores the importance of empirical determination for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. A low to moderate level of plasma protein binding would generally be considered favorable.

Comparative Data Summary

The following table summarizes the in vitro ADME properties of the comparator compounds, providing a benchmark for the evaluation of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Compound Structural Class Metabolic Stability (Human Liver Microsomes) Caco-2 Permeability (Papp) Plasma Protein Binding (%)
Gefitinib Morpholine-containingExtensively metabolized (morpholine ring-opening)[7][9]High (BCS Class II)[16]Data not available
Linezolid Morpholine-containingStable (non-enzymatic morpholine oxidation)[10][11]High (inferred from bioavailability)31[18][19]
Ciprofloxacin Cyclopropyl-containingModerately stable (10-20% metabolized)[12]Low to Moderate[12]20-40
Rilpivirine Cyclopropyl-containingMetabolized by CYP3A4Moderate (inferred from oral absorption)99.7

Experimental Protocols

The following are detailed, standard protocols for the in vitro ADME assays discussed. These methodologies are recommended for the characterization of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of the test compound upon incubation with human liver microsomes to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Methodology:

  • Preparation of Incubation Mixture: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4).

  • Incubation: The test compound is added to the microsomal suspension to a final concentration (typically 1 µM). The reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the linear regression of the natural logarithm of the percent remaining versus time. Intrinsic clearance (CLint) is then calculated.

Causality Behind Experimental Choices: The use of a NADPH-regenerating system is crucial as it provides the necessary cofactors for CYP450 enzyme activity.[4] The inclusion of multiple time points allows for the determination of the rate of metabolism.[4] LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity.

Diagram of Metabolic Stability Workflow

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound (1 µM) Incubate Incubate Mixture TestCompound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Timepoints Aliquots at 0, 5, 15, 30, 60 min Incubate->Timepoints Sample over time Quench Quench with Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

Objective: To determine the rate of transport of the test compound across a Caco-2 cell monolayer to assess its intestinal permeability and potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral - A-B): The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at various time points.

  • Transport Experiment (Basolateral to Apical - B-A): The test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber at various time points. This is done to determine the efflux ratio.

  • Sample Analysis: The concentration of the test compound in the receiver chamber samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[20]

Causality Behind Experimental Choices: The 21-28 day culture period is essential for the Caco-2 cells to differentiate and form a polarized monolayer that mimics the intestinal barrier.[13] Measuring transport in both directions is critical to identify compounds that are substrates of efflux pumps, which can significantly limit oral absorption.[20]

Diagram of Caco-2 Permeability Assay Workflow

Caco2Workflow cluster_culture Cell Culture cluster_transport Transport Experiment (A-B & B-A) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-28 days Seed->Culture TEER Verify monolayer integrity (TEER) Culture->TEER Add_AB Add compound to Apical side (A) TEER->Add_AB Add_BA Add compound to Basolateral side (B) TEER->Add_BA Sample_AB Sample from Basolateral side (B) Add_AB->Sample_AB LCMS Quantify compound by LC-MS/MS Sample_AB->LCMS Sample_BA Sample from Apical side (A) Add_BA->Sample_BA Sample_BA->LCMS Calculate Calculate Papp (A-B, B-A) and Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the fraction of the test compound that is unbound to plasma proteins.

Methodology:

  • Preparation: The test compound is spiked into plasma (human or other species) at a specific concentration.

  • Dialysis Setup: The plasma containing the test compound is loaded into one chamber of a RED device, and buffer is loaded into the adjacent chamber. The two chambers are separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Equilibration: The RED device is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Causality Behind Experimental Choices: The RED method is a widely accepted and reliable technique for determining plasma protein binding.[17] The semipermeable membrane is critical as it separates the free drug from the protein-bound drug.[17] Incubation at 37°C mimics physiological conditions.

Diagram of Plasma Protein Binding (RED) Workflow

PPB_RED_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike test compound into plasma Load Load plasma and buffer into RED device Spike->Load Incubate Incubate at 37°C to reach equilibrium Load->Incubate Sample Sample from plasma and buffer chambers Incubate->Sample LCMS Quantify compound by LC-MS/MS Sample->LCMS Calculate Calculate Fraction Unbound (fu) LCMS->Calculate

Caption: Workflow for plasma protein binding determination using RED.

Conclusion

The structural composition of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, featuring both a morpholine ring and a cyclopropyl group, suggests a promising in vitro ADME profile characterized by moderate to good metabolic stability and intestinal permeability. The comparative analysis with established drugs containing these respective moieties provides a valuable framework for anticipating its performance in key preclinical assays. However, as evidenced by the diverse properties of the comparator compounds, empirical data is indispensable. The detailed protocols provided herein offer a robust starting point for the comprehensive in vitro ADME characterization of this novel chemical entity, which will be crucial for its continued development and progression towards a candidate drug.

References

  • INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. (2025). ResearchGate. [Link]

  • Brouwer, K. L., et al. (2013). In Vitro Methods for Measuring Drug-Protein Binding. Current Protocols in Pharmacology, Chapter 7, Unit 7.8.
  • McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. Xenobiotica, 34(11-12), 983-1000. [Link]

  • FDA. (2000). Clinical Pharmacology Biopharmaceutics Review(s) for Linezolid. accessdata.fda.gov. [Link]

  • Kell, D. B., & Oliver, S. G. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 2, e363. [Link]

  • Stalker, D. J., & Jungbluth, G. L. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1129-1140. [Link]

  • PubChem. Linezolid. National Center for Biotechnology Information. [Link]

  • Xu, X., et al. (2015). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PloS one, 10(4), e0123438. [Link]

  • McKillop, D., et al. (2004). In vitro metabolism of gefitinib in human liver microsomes. PubMed. [Link]

  • Plumb, J. A., et al. (2021). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 11(6), 384. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Reactome. Ciprofloxacin ADME. PubChem. [Link]

  • MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT. [Link]

  • Reactome. (n.d.). Ciprofloxacin ADME. Reactome Pathway Database. [Link]

  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1113, 15-28. [Link]

  • Wijnands, W. J., et al. (1987). In vitro effect of fluoroquinolones on theophylline metabolism in human liver microsomes. The Journal of antimicrobial chemotherapy, 20(6), 841-846. [Link]

  • ResearchGate. (2018). Why Papp in Caco-2 experiments differs from drug's permeability kinetics?. ResearchGate. [Link]

  • ResearchGate. (2016). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. ResearchGate. [Link]

  • Tasso, B., et al. (2020). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molecules, 25(23), 5583.
  • Biosig Lab. (n.d.). Deep-PK: Theory. Biosig Lab. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • ResearchGate. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Smutny, T., et al. (2022). Evaluation of the Potency of Anti-HIV and Anti-HCV Drugs to Inhibit P-Glycoprotein Mediated Efflux of Digoxin in Caco-2 Cell Line and Human Precision-Cut Intestinal Slices. International Journal of Molecular Sciences, 23(4), 2205. [Link]

  • Tasso, B., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Shayan, G., et al. (2022). Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. Pharmaceuticals, 15(1), 63. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • ResearchGate. (2014). Safety, efficacy, and pharmacokinetics of rilpivirine: Systematic review with an emphasis on resource-limited settings. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. ResearchGate. [Link]

  • Gatti, M., et al. (2024). Population Pharmacokinetic Model of Linezolid and Probability of Target Attainment in Patients with COVID-19-Associated Acute Respiratory Distress Syndrome on Veno-Venous Extracorporeal Membrane Oxygenation—A Step toward Correct Dosing. Antibiotics, 13(2), 160. [Link]

  • Giamarellou, H., et al. (1987). Ciprofloxacin: in vitro, experimental, and clinical evaluation. Reviews of Infectious Diseases, 9 Suppl 5, S975-S986. [Link]

  • Smith, J. T. (1986). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of Infectious Diseases, 8(5), 689-702. [Link]

  • Dickinson, L., et al. (2019). Concentration-response model of rilpivirine in a cohort of HIV-1-infected naive and pre-treated patients. Journal of Antimicrobial Chemotherapy, 74(7), 1968-1975. [Link]

  • Fida, M., et al. (2025). Pharmacokinetics, Safety and Antiviral Activity of Rilpivirine in Antiretroviral-naïve Children With HIV ≥6 to <12 Years Old: Week 48 and Final Analysis of Cohort 2 From the Open-label, Phase 2 PAINT Study. The Pediatric Infectious Disease Journal. [Link]

  • Li, Y., et al. (2025). The in vitro antimicrobial activity of linezolid against unconventional pathogens. Frontiers in Pharmacology, 16, 1546904. [Link]

  • Bettonte, S., et al. (2024). Drug Exposure of Long-Acting Cabotegravir and Rilpivirine in Older People With Human Immunodeficiency Virus: A Pharmacokinetic Modeling Study. Open Forum Infectious Diseases, 11(4), ofae169. [Link]

  • International Journal of Pharmacy and Analytical Research. (2024). Quantitative estimation of cabotegravir & rilpivirine in tablet Dosage forms by RP-HPLC method. ijpar.com. [Link]

Sources

A Researcher's Guide to the Off-Target Effects of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a mainstay in medicinal chemistry, celebrated for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion can enhance aqueous solubility, metabolic stability, and oral bioavailability, making it a "privileged scaffold" in drug design.[2] However, this versatile heterocycle is not without its liabilities. The very features that make it attractive—specifically the basic nitrogen atom and its overall topology—can also predispose compounds to significant off-target interactions, leading to potential toxicity.

This guide provides an in-depth comparison of the common off-target effects associated with morpholine-containing drugs, contrasts them with common alternatives like piperidine and piperazine, and offers detailed experimental protocols for their assessment in a preclinical setting.

The Double-Edged Sword: Common Off-Target Liabilities

While the morpholine scaffold is integrated into a wide range of therapeutics, from anticancer agents to antibiotics, three major off-target effects are consistently associated with its use: hERG channel inhibition, cytochrome P450 (CYP450) inhibition, and drug-induced phospholipidosis. Understanding the mechanisms behind these effects is critical for designing safer molecules.

Cardiotoxicity via hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary concern in drug safety, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes. Morpholine-containing compounds, particularly those where the nitrogen is basic, are frequently implicated in hERG blockade.

Mechanism of Inhibition: The pro-arrhythmic potential arises from the drug's ability to physically block the ion-conducting pore of the hERG channel. High-affinity binding is driven by interactions with key aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located within the inner pore cavity of the channel.[3][4] The basic nitrogen atom, common to morpholine, piperidine, and piperazine scaffolds, becomes protonated at physiological pH and forms a crucial cation-π interaction with these aromatic side chains, anchoring the drug within the pore and preventing potassium ion efflux.[1][5]

cluster_hERG hERG Channel Pore cluster_drug Morpholine Compound Y652_1 Y652 F656_1 F656 Y652_2 Y652 F656_2 F656 Morpholine N⁺-H O Morpholine:N->F656_1 Cation-π Interaction Morpholine:N->Y652_2 Cation-π Interaction K_ion K⁺ Ion block BLOCKAGE K_ion->block block->Morpholine cluster_tier1 Biochemical Selectivity cluster_tier2 Cellular Toxicity start Novel Morpholine Compound Design insilico In Silico Profiling (pKa, ClogP, hERG/CYP models) start->insilico biochem Tier 1: In Vitro Biochemical Assays insilico->biochem herg hERG Patch Clamp (IC50 determination) cyp CYP450 Inhibition Panel (IC50 vs. major isoforms) kinase Broad Kinase Panel (e.g., KINOMEscan) cell Tier 2: Cell-Based Assays herg->cell cyp->cell kinase->cell pl Phospholipidosis Assay (Nile Red / Fluorescent Lipid) cyto Cytotoxicity Assay (e.g., HepG2 cells) decision Analyze Data & Make Decision pl->decision cyto->decision optimize Lead Optimization (Scaffold hopping, pKa modulation) decision->optimize Favorable Profile (High Selectivity) stop Terminate Compound decision->stop Unfavorable Profile (Potent Off-Target Hits) optimize->start Redesign

Sources

The Isopropyl vs. Cyclopropyl Debate: A Strategic Guide for Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, even the smallest pawn can dictate the outcome. The choice between seemingly similar alkyl fragments, such as an isopropyl group and a cyclopropyl group, is a nuanced decision that can profoundly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide offers a comparative analysis, grounded in experimental evidence, to illuminate the strategic considerations behind selecting one of these valuable moieties over the other. We will dissect their fundamental properties, explore their metabolic fates, and provide the technical rationale to empower researchers to make more informed decisions in their optimization campaigns.

At a Glance: Physicochemical and Stereoelectronic Properties

The isopropyl and cyclopropyl groups, while both three-carbon entities, present fundamentally different profiles in terms of their shape, electronics, and interaction with their immediate chemical environment. The most striking difference lies in their conformation: the isopropyl group features free rotation around its C-C bonds, affording it flexibility, whereas the cyclopropyl group is a rigid, planar triangle.[1] This rigidity can be a powerful tool, locking a flexible ligand into a more potent, pre-organized bioactive conformation for optimal target binding.[2]

Their electronic characters also diverge significantly. The strained C-C bonds of the cyclopropyl ring possess notable "pi-character" or unsaturation, allowing the group to act as a weak π-electron donor through conjugation, a property absent in the purely saturated isopropyl group.[3][4][5] This can influence interactions with aromatic residues in a binding pocket. Furthermore, the cyclopropyl group is generally less lipophilic than the isopropyl group, which can be advantageous for improving aqueous solubility and modulating the overall ADME profile of a drug candidate.[1][6]

Data Presentation 1: Comparative Physicochemical Properties

PropertyIsopropyl GroupCyclopropyl GroupRationale & Implication in Drug Design
Conformation Flexible (Free Rotation)Rigid (Planar)Cyclopropyl can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[1][2]
cLogP (Hansch π-value) ~1.50[6][7]~1.14[6][7]Cyclopropyl is less lipophilic, which can improve solubility and reduce off-target toxicity.
Electronic Nature σ-electron donorσ-electron withdrawing, π-electron donorThe unique electronic nature of cyclopropyl can influence pKa of adjacent groups and enable different binding interactions.[3][6]
Bonding Standard sp³ C-H bondsStrained C-C bonds, shorter/stronger C-H bondsThe high C-H bond dissociation energy of the cyclopropyl ring often enhances metabolic stability.[8]

The Metabolic Gauntlet: Stability and Bioactivation Risks

A critical consideration in drug design is how a molecule will fare against the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme superfamily. This is where the cyclopropyl-for-isopropyl swap often proves most beneficial.

Blocking Metabolic Hotspots

The tertiary C-H bond within an isopropyl group is a well-known "soft spot" for oxidative metabolism, readily undergoing hydroxylation by CYP enzymes.[1] This rapid metabolism can lead to high clearance and poor in vivo half-life. The cyclopropyl group, by contrast, lacks this vulnerable tertiary C-H bond. Its C-H bonds are stronger and less accessible to enzymatic oxidation, often resulting in a significant enhancement of metabolic stability.[1][8] This strategy has been successfully employed to divert metabolism away from certain CYP isozymes, as seen in the case of pitavastatin, thereby reducing the potential for drug-drug interactions.[8]

Mandatory Visualization 1: Metabolic Oxidation Pathways

cluster_0 Isopropyl Metabolism cluster_1 Cyclopropyl Stability Parent_iPr R-CH(CH₃)₂ (Isopropyl-containing Drug) Metabolite_iPr R-C(OH)(CH₃)₂ (Hydroxylated Metabolite) Parent_iPr->Metabolite_iPr CYP450 Oxidation (at tertiary C-H) Parent_cPr R-cPr (Cyclopropyl-containing Drug) Metabolite_cPr Metabolism Blocked Parent_cPr->Metabolite_cPr Resistant to Oxidation

Caption: Comparative metabolic fate of isopropyl vs. cyclopropyl groups.

A Word of Caution: The Cyclopropylamine Bioactivation Risk

While often a stability-enhancing feature, the cyclopropyl group is not metabolically inert, and its reactivity can be context-dependent. A significant liability arises when the cyclopropyl ring is attached directly to a nitrogen atom, forming a cyclopropylamine. This moiety can undergo CYP-mediated oxidation to form reactive, ring-opened intermediates.[8][9] These intermediates are capable of forming covalent adducts with glutathione (GSH) or cellular proteins, a bioactivation pathway that has been linked to hepatotoxicity, as famously observed with the antibiotic trovafloxacin.[8][10] In some cases, medicinal chemistry efforts have explicitly replaced a cyclopropyl ring with a gem-dimethyl group to circumvent this bioactivation risk.[10][11]

Mandatory Visualization 2: Cyclopropylamine Bioactivation Workflow

A Cyclopropylamine Substructure B CYP450-mediated Hydrogen Abstraction A->B C Cyclopropyl Radical Intermediate B->C D Radical Ring Opening C->D E Rearranged Radical D->E F Reaction with GSH or Protein E->F G Covalent Adduct (Potential Toxicity) F->G

Caption: Potential bioactivation pathway of cyclopropylamine moieties.

Conformational Control: The "Cyclopropyl Effect"

Recent studies have uncovered a fascinating and counterintuitive conformational influence exerted by spiro-cyclopropane rings. When a cyclopropyl group is installed geminal to a substituent on a six-membered ring (like a cyclohexane or piperidine), it can dramatically shift the conformational equilibrium, forcing even bulky groups like isopropyl and tert-butyl to favor the typically less stable axial position.[12][13] This "cyclopropyl effect" is attributed to increased torsional strain in the equatorial conformation.[12] This provides a novel and powerful design element for medicinal chemists to precisely control the three-dimensional orientation of substituents, enabling the exploration of different vectors within a protein binding pocket.[12]

Experimental Protocols for Comparative Assessment

To objectively evaluate the impact of an isopropyl-to-cyclopropyl substitution, a series of standardized in vitro assays should be performed.

Experimental Protocol 1: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of the isopropyl and cyclopropyl analogues.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. Include control wells without the NADPH solution to account for non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the resulting line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation: The inclusion of a well-characterized positive control compound (e.g., a rapidly metabolized drug like verapamil) and a negative control (no NADPH) ensures the assay is performing as expected.

Experimental Protocol 2: Glutathione (GSH) Trapping Assay for Bioactivation

Objective: To detect the formation of reactive metabolites by trapping them with glutathione.

Methodology:

  • Incubation Setup: Follow the same procedure as the metabolic stability assay (Protocol 1), but supplement the incubation mixture with a high concentration of glutathione (e.g., 5 mM).

  • Reaction and Quenching: Initiate the reaction with NADPH and incubate for a fixed period (e.g., 60 minutes) at 37°C. Quench with ice-cold acetonitrile.

  • Sample Processing: Process the samples as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry. Search for the predicted mass of the parent compound conjugated with glutathione (M+305.0678 Da). The detection of GSH adducts is indicative of reactive metabolite formation.[10][11]

  • Structure Elucidation: If GSH adducts are detected, use tandem mass spectrometry (MS/MS) to fragment the ion and help elucidate the structure of the adduct and the site of bioactivation.

Self-Validation: A known positive control for bioactivation (e.g., acetaminophen) should be run in parallel to confirm the assay's sensitivity to detect GSH adducts.

Conclusion: A Strategic Choice, Not a Simple Swap

The decision to use a cyclopropyl group in place of an isopropyl group is a strategic one, driven by the specific challenges of a drug discovery program. The cyclopropyl moiety offers compelling advantages in enhancing metabolic stability and providing conformational rigidity to increase potency.[1][2][14] Its lower lipophilicity can also be beneficial for the overall ADME profile.[6]

However, this must be balanced against the potential for bioactivation when incorporated as a cyclopropylamine, a risk that demands careful experimental evaluation.[8] By understanding the distinct physicochemical properties, metabolic fates, and conformational influences of each group, researchers can leverage this classic bioisosteric replacement to overcome common hurdles in drug optimization and design safer, more effective medicines.

References

  • Dalvie, D., et al. (2012). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 42(2), 115-25. Available at: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Wikipedia. Available at: [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Morton, D., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(48), 20047-20055. Available at: [Link]

  • ChemistryViews. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. ChemistryViews. Available at: [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048–2050. Available at: [Link]

  • Parham, W. E., & Czuba, L. J. (1968). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of the American Chemical Society, 90(15), 4030-4038. Available at: [Link]

  • ResearchGate. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl, cyclopropyl, and 3-oxetanyl substituents. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Cyclopropylamine in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • ResearchGate. (2012). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Royal Society of Chemistry. Available at: [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • PubMed. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available at: [Link]

  • StackExchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? StackExchange. Available at: [Link]

Sources

A Strategic Guide to De-risking [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is only the initial step. A rigorous understanding of a compound's selectivity is paramount to its successful translation into a safe and effective therapeutic. This guide provides a comprehensive framework for investigating the cross-reactivity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol , a compound of interest due to its unique structural motifs, including a morpholine ring, which is a privileged scaffold in medicinal chemistry.[1][2] While public data on the specific biological targets of this molecule is limited, its structural features suggest potential interactions with a range of biological targets.[3][4]

This document, authored from the perspective of a Senior Application Scientist, outlines a strategic and experimentally robust approach to characterizing the selectivity profile of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. We will not only detail the necessary experimental protocols but also delve into the scientific rationale behind these choices, providing a self-validating system for your investigation.

The Imperative for Selectivity Profiling

The presence of the morpholine moiety in [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is significant. Morpholine derivatives are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in the central nervous system (CNS).[5][6][7] This promiscuity, while offering the potential for polypharmacology, also presents a substantial risk of off-target effects, which can lead to unforeseen toxicity or diminished efficacy. A thorough cross-reactivity study is therefore not merely a regulatory hurdle but a critical step in de-risking this promising compound and understanding its full therapeutic potential.

Proposed Experimental Workflow for Cross-Reactivity Assessment

Our proposed workflow is designed to be systematic and comprehensive, starting with broad screening and progressively narrowing down to functional validation of any identified off-target interactions.

Cross-Reactivity_Workflow cluster_0 Initial Assessment cluster_1 Broad Panel Screening cluster_2 Hit Validation & Functional Analysis cluster_3 Selectivity & Liability Assessment Compound_Procurement Compound Procurement & QC ([1-(Morpholin-4-ylmethyl)cyclopropyl]methanol) Hypothetical_Target_Validation Hypothetical Primary Target Engagement Assay Compound_Procurement->Hypothetical_Target_Validation Purity & Identity Confirmed Kinase_Panel Kinase Panel Screening (e.g., 400+ kinases) Hypothetical_Target_Validation->Kinase_Panel Proceed to Broad Screening GPCR_Panel GPCR Panel Screening (e.g., LeadHunter) Hypothetical_Target_Validation->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Screening Hypothetical_Target_Validation->Ion_Channel_Panel Dose_Response Dose-Response Assays for Hits (IC50/EC50 Determination) Kinase_Panel->Dose_Response Identified Hits GPCR_Panel->Dose_Response Ion_Channel_Panel->Dose_Response Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Phospho-protein) Dose_Response->Cell_Based_Assays Confirmed Hits Orthogonal_Assays Orthogonal Biophysical Assays (e.g., SPR, ITC) Cell_Based_Assays->Orthogonal_Assays Functionally Active Hits Selectivity_Ratio Calculation of Selectivity Ratios Orthogonal_Assays->Selectivity_Ratio Final_Report Comprehensive Cross-Reactivity Report Selectivity_Ratio->Final_Report Early_Tox_Assays Early ADME/Tox Profiling (e.g., hERG, CYP Inhibition) Early_Tox_Assays->Final_Report

Caption: Proposed experimental workflow for the comprehensive cross-reactivity profiling of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Part 1: Hypothetical Primary Target Engagement

Given that morpholine-containing compounds are frequently investigated as kinase inhibitors, we will proceed with the hypothesis that [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is a putative inhibitor of a specific kinase, for instance, p38α (MAPK14) .[6] This provides a benchmark for evaluating its selectivity.

Experimental Protocol: p38α Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the in vitro potency (IC50) of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol against its hypothetical primary target, p38α.

  • Materials:

    • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (test compound)

    • Recombinant human p38α kinase

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled tracer

    • Kinase buffer

    • 384-well microplates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Part 2: Broad Panel Screening for Off-Target Identification

To cast a wide net for potential off-target interactions, we will subject the compound to comprehensive panel screening against major drug target families.

A. Kinase Panel Screening

Given the prevalence of morpholine scaffolds in kinase inhibitors, a broad kinase panel is essential.

Experimental Protocol: KinomeScan™

  • Objective: To identify potential off-target kinases for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol from a large, representative panel of human kinases.

  • Methodology: Utilize a commercially available kinase screening platform such as KinomeScan™, which employs a competition binding assay.

  • Procedure:

    • Submit the test compound at a single high concentration (e.g., 10 µM) to the screening provider.

    • The compound is tested for its ability to displace a proprietary ligand from the active site of over 400 kinases.

    • The results are reported as a percentage of control, where a lower percentage indicates stronger binding.

    • Set a threshold for hit identification (e.g., >80% inhibition).

B. GPCR Panel Screening

The basic nitrogen in the morpholine ring can interact with acidic residues in GPCR binding pockets, making this a critical off-target family to investigate.[5]

Experimental Protocol: PRESTO-Tango GPCR Assay

  • Objective: To identify off-target interactions with a broad panel of GPCRs.

  • Methodology: Employ a high-throughput screening platform like the PRESTO-Tango assay, which measures GPCR activation by quantifying the recruitment of a fluorescently tagged arrestin protein.

  • Procedure:

    • Provide the test compound to a specialized CRO offering this panel.

    • The compound is screened against a library of hundreds of GPCRs expressed in a suitable cell line.

    • GPCR activation or inhibition is measured by changes in fluorescence.

    • Hits are identified based on a predefined activity threshold.

Part 3: Hit Validation and Functional Analysis

Any "hits" from the broad panel screens must be validated through dose-response studies and functional assays to confirm their biological relevance.

Comparative Data Table (Hypothetical Results)

Target ClassPrimary TargetOff-Target Hit 1Off-Target Hit 2Off-Target Hit 3
Target Name p38α (MAPK14) VEGFR2 (KDR) Dopamine D2 Receptor hERG Potassium Channel
Assay Type LanthaScreen™KinomeScan™PRESTO-TangoPatch Clamp
IC50 / EC50 (nM) 507502,500>10,000
Selectivity Ratio (Off-Target IC50 / Primary Target IC50) -1550>200

Experimental Protocol: Cell-Based Phospho-Protein Assay for VEGFR2

  • Objective: To confirm the inhibitory activity of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol on the VEGFR2 signaling pathway in a cellular context.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • VEGF-A

    • Test compound

    • Antibodies for total and phosphorylated VEGFR2

    • Western blotting or ELISA reagents

  • Procedure:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with a serial dilution of the test compound for 1 hour.

    • Stimulate the cells with VEGF-A for 10 minutes.

    • Lyse the cells and quantify the levels of phosphorylated VEGFR2 and total VEGFR2 using Western blotting or a specific ELISA kit.

    • Determine the IC50 for the inhibition of VEGFR2 phosphorylation.

Part 4: Early Safety and Liability Assessment

A crucial aspect of cross-reactivity studies is the early identification of potential safety liabilities.

A. hERG Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Objective: To assess the potential for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol to inhibit the hERG channel.

  • Methodology: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) for medium- to high-throughput screening.

  • Procedure:

    • Use a stable cell line expressing the hERG channel.

    • Apply the test compound at multiple concentrations.

    • Measure the hERG channel current in response to a specific voltage protocol.

    • Calculate the percentage of inhibition at each concentration and determine the IC50.

B. Cytochrome P450 (CYP) Inhibition Assays

Inhibition of major CYP enzymes can lead to drug-drug interactions.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Objective: To evaluate the inhibitory potential of the test compound against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Methodology: Use a commercially available kit with fluorescent substrates for each CYP isoform.

  • Procedure:

    • Incubate human liver microsomes with a specific fluorescent substrate and the test compound.

    • Measure the fluorescence of the resulting metabolite.

    • Determine the IC50 for the inhibition of each CYP isoform.

Conclusion and Path Forward

This guide provides a robust and logical framework for the comprehensive cross-reactivity profiling of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. By systematically evaluating its interactions with a broad range of biological targets, researchers can build a detailed selectivity profile. This information is invaluable for making informed decisions about the future development of this compound, whether as a therapeutic agent or a chemical probe. A molecule with a well-defined and narrow target profile is significantly more likely to succeed in the rigorous journey from discovery to clinical application.

References

  • BenchChem. (2025). Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Comparative Guide.
  • EvitaChem. (n.d.). [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.
  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Khan, I., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Receptors and Signal Transduction.
  • MySkinRecipes. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol.
  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
  • (1-(Morpholinomethyl)cyclopropyl)methanol. (n.d.).
  • ChemScene. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol.
  • Basit, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Shaikh, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

Sources

Benchmarking [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol Against Known Covalent Amine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel small molecules with high target specificity and potency is paramount. The compound [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol has emerged as a molecule of interest due to its unique structural motifs, including a cyclopropylamine group—a pharmacophore present in several clinically significant enzyme inhibitors.[1][2] While its primary application has been noted as an intermediate in pharmaceutical synthesis, its structural similarity to known inhibitors of flavin-dependent amine oxidases, such as Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1), warrants a thorough investigation of its potential inhibitory activity.[3][4]

This guide provides a comprehensive framework for benchmarking [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol against a panel of established inhibitors for MAO-B and LSD1. We will delve into the scientific rationale for selecting these targets, present a panel of appropriate comparator compounds, and provide detailed, field-proven experimental protocols for a direct, head-to-head comparison. The objective is to furnish researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the performance of this compound and ascertain its therapeutic potential.

Scientific Rationale: Why MAO-B and LSD1?

The core of our hypothesis lies in the chemical structure of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. The trans-cyclopropylamine moiety is a well-established "warhead" for the irreversible inhibition of flavin-dependent amine oxidases.[5][6] This inhibition typically proceeds through the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[4]

  • Monoamine Oxidase B (MAO-B): This enzyme is a critical regulator of neurotransmitters in the brain, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[7] Several potent MAO-B inhibitors, including Selegiline and Rasagiline, feature a propargylamine or related reactive group.[8][9] Given the structural analogy, it is plausible that [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol could exhibit inhibitory activity against MAO-B.

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a key epigenetic regulator involved in gene transcription. Its overexpression is implicated in various cancers, making it a compelling oncology target.[10] Notably, the antidepressant drug Tranylcypromine, which possesses a trans-2-phenylcyclopropylamine scaffold, was one of the first identified LSD1 inhibitors.[3][4] This has spurred the development of numerous tranylcypromine-based LSD1 inhibitors, some of which are in clinical trials.[10] The structural resemblance makes LSD1 a primary putative target for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Comparator Compounds: The Benchmarks

To provide a robust comparative analysis, a panel of well-characterized inhibitors for both MAO-B and LSD1 has been selected. These compounds represent different generations and potencies, offering a comprehensive performance spectrum against which to evaluate [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

Selected Inhibitors and Their Reported Potencies
TargetInhibitorTypeReported IC50/Ki
MAO-B SelegilineIrreversibleIC50: 3.63 nM (rat brain), 6.8 nM (human brain)[8]
RasagilineIrreversibleIC50: 4.43 nM (rat brain), 14 nM (human brain)[8]
LSD1 Tranylcypromine (TCP)IrreversibleIC50: ~20.7 µM[11], Ki: ~271 µM[4]
ORY-1001 (Iadademstat)IrreversibleIC50: <20 nM[12]
GSK2879552IrreversibleIC50: ~20 nM[11], Kiapp: 1.7 µM[13]

Experimental Protocols

The following protocols describe standardized, commercially available assays that ensure reproducibility and provide a solid foundation for comparative analysis.

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO-B inhibitor screening kits and is designed to determine the IC50 value of a test compound.[14][15][16]

Principle: The enzymatic activity of MAO-B is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine), using a fluorometric probe.[14]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • Test Compound: [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

  • Comparator Compounds: Selegiline, Rasagiline

  • Positive Control Inhibitor (provided in kits, e.g., Selegiline)[15]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[17]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components and diluting buffers to their working concentrations.[15]

  • Compound Dilution: Prepare a serial dilution of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol and the comparator compounds (Selegiline, Rasagiline) in MAO-B Assay Buffer. A typical starting concentration range would be from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for the inhibitors).

  • Enzyme Reaction Setup:

    • Add MAO-B Assay Buffer to all wells.

    • Add the serially diluted test compounds, comparator compounds, vehicle control, and positive control inhibitor to their respective wells.

    • Add the diluted MAO-B enzyme solution to all wells except the background control wells.

    • Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[14]

  • Initiate Reaction: Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP. Add this solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm in a microplate reader at 37°C for 10-40 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the kinetic curve.

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents (Enzyme, Buffer, Substrate) A1 Add Compounds & Enzyme to 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test & Comparator Compounds P2->A1 A2 Pre-incubate at 37°C (10-15 min) A1->A2 A3 Add Substrate/Probe Mix to initiate reaction A2->A3 D1 Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) A3->D1 D2 Calculate Reaction Rates & Percent Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3 LSD1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents (LSD1, Buffer, H3K4me2 Substrate) A1 Combine Compounds, LSD1, Substrate & HRP in wells P1->A1 P2 Prepare Serial Dilutions of Test & Comparator Compounds P2->A1 A2 Add Fluorometric Probe to initiate reaction A1->A2 D1 Kinetic Fluorescence Reading (Ex/Em = 530/590 nm) A2->D1 D2 Calculate Reaction Rates & Percent Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for the in vitro fluorometric LSD1 inhibition assay.

Interpreting the Results

The primary output of these experiments will be the IC50 values for [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol against both MAO-B and LSD1. These values can then be directly compared to the IC50 values of the known inhibitors determined under the same experimental conditions.

  • Potency: A lower IC50 value indicates higher potency. A direct comparison will reveal whether [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is more, less, or equally potent as the established inhibitors.

  • Selectivity: By comparing the IC50 values for MAO-B and LSD1, the selectivity of the compound can be assessed. A significant difference in potency (e.g., >100-fold) would suggest selectivity for one enzyme over the other. This is a critical parameter, as off-target inhibition can lead to undesirable side effects. For instance, potent LSD1 inhibitors are often designed to have low activity against MAO-A and MAO-B to avoid the side effects associated with MAO inhibition. [4]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol against known inhibitors of MAO-B and LSD1. The structural rationale for investigating these targets is strong, rooted in the established reactivity of the cyclopropylamine pharmacophore. By employing the detailed, standardized protocols provided, researchers can generate robust and comparable data on the compound's potency and selectivity. The resulting insights will be crucial in determining the future trajectory of this molecule in the drug discovery pipeline, clarifying its mechanism of action, and ultimately uncovering its potential as a novel therapeutic agent.

References

  • GSK2879552. PubChem. National Center for Biotechnology Information.

  • LSD1 Inhibitor Screening Assay Kit. Cayman Chemical.

  • Tranylcypromine. Wikipedia.

  • Chemical structure of GSK2879552. ResearchGate.

  • Representative structures of reported LSD1 inhibitors. ResearchGate.

  • GSK2879552 dihydrochloride. MedChemExpress.

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld.

  • GSK2879552. MedchemExpress.com.

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central.

  • Ladademstat (ORY-1001) Dihydrochloride. Selleck Chemicals.

  • Iadademstat dihydrochloride (ORY-1001 dihydrochloride). MedChemExpress.

  • GSK2879552 Dihydrochloride. Selleck Chemicals.

  • Structure of ORY-1001 and GSK2879552. ResearchGate.

  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich.

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.

  • Definition of tranylcypromine sulfate. National Cancer Institute.

  • ORY-1001. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Fluorometric Monoamine Oxidase Assay Kit. BioVision.

  • [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol. EvitaChem.

  • Tranylcypromine. PubChem. National Center for Biotechnology Information.

  • Iadademstat. PubChem. National Center for Biotechnology Information.

  • (1R,2S)-Tranylcypromine. PubChem. National Center for Biotechnology Information.

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. I.R.I.S.

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs.

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. National Institutes of Health.

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed.

  • Showing metabocard for Tranylcypromine (HMDB0014890). Human Metabolome Database.

  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.

  • Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit. Abcam.

  • Developing Cell-Based Assays with LSD1 Inhibitors: Application Notes and Protocols. Benchchem.

  • LSD1 (KDM1A) Chemiluminescent Assay Kit. BPS Bioscience.

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed.

  • (1-(Morpholinomethyl)cyclopropyl)methanol. MySkinRecipes.

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. PubMed Central.

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. PubMed.

  • A Comparative Analysis of MAO-B Inhibitors: Mao-B-IN-18, Selegiline, and Rasagiline. Benchchem.

  • (1-(Morpholinomethyl)cyclopropyl)methanol. ChemScene. methanol_1267956-65-9.html)

  • (1-(Morpholinomethyl)cyclopropyl)methanol. A2B Chem.

  • [1-(morpholin-4-ylmethyl)cyclopropyl]methanol. ChemicalBook.

  • [1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hexan-3-yl)methyl]cyclopropyl]methanol. PubChem. National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of chemical research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol (CAS No. 1267956-65-9). As this is a specialized compound, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this procedure is built upon an expert analysis of its structural motifs—morpholine, cyclopropane, and methanol—and grounded in the foundational principles of hazardous waste management set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment & Characterization

The cornerstone of any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. The structure of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol contains three key functional groups whose properties inform its classification and handling.

  • Morpholine Moiety: Morpholine is a flammable liquid and is classified as corrosive, capable of causing severe skin burns and eye damage.[1] It is also toxic if it comes into contact with skin and harmful if swallowed or inhaled.[1]

  • Methanol Moiety: The primary alcohol group suggests that the compound is combustible. Methanol itself is a highly flammable and toxic substance.[2]

  • Cyclopropyl Group: The cyclopropane ring, while part of a larger molecule, is derived from a highly flammable gas, suggesting it may contribute to the overall flammability of the compound.[3]

Based on this structural analysis, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol must be handled as a hazardous chemical waste . Its primary hazards are ignitability, corrosivity, and toxicity.

Table 1: Inferred Hazard Profile and Safety Information

Parameter Guideline & Rationale Source(s)
Waste Classification Hazardous Waste . Likely exhibits characteristics of Ignitability, Corrosivity, and Toxicity as defined by the Resource Conservation and Recovery Act (RCRA). [4][5][6]
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, chemically resistant gloves (e.g., nitrile), and a flame-resistant lab coat are mandatory to protect against splashes, burns, and skin absorption. [7][8]
Engineering Controls All handling and transfer of this waste must occur within a certified chemical fume hood to prevent inhalation of potentially harmful vapors. [9]
Incompatible Materials Strong oxidizing agents, strong acids. The morpholine amine group can react exothermically with acids. [8][10][11]

| Waste Stream | Non-Halogenated Organic Waste . Proper segregation is crucial for safe and efficient final disposal, typically via incineration. |[12][13] |

Part 2: Governing Regulatory Framework

The management of laboratory waste is not merely a suggestion but a legal requirement. In the United States, two primary federal agencies establish the regulations:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposures to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][14] This plan ensures that laboratory personnel are informed about chemical hazards and protected from them.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal—a system often called "cradle-to-grave".[4][6][15] This includes standards for waste identification, labeling, storage, and disposal.[6]

Adherence to the procedures outlined in this guide will help ensure compliance with both OSHA and EPA regulations.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and temporary storage of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol waste pending pickup by your institution's Environmental Health and Safety (EHS) department.

Step 1: Don Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the appropriate PPE as specified in Table 1. This is a non-negotiable first line of defense.[16]

Step 2: Prepare the Waste Collection Area

  • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a spill kit compatible with flammable and corrosive liquids is readily accessible.

Step 3: Select and Prepare the Waste Container

  • Choose a container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition with a secure, leak-proof cap.[17]

  • The container must be designated for Non-Halogenated Organic Waste . Never mix halogenated and non-halogenated waste streams.[13]

Step 4: Label the Waste Container

  • Proper labeling is a critical RCRA requirement.[5] Before adding any waste, affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol" and list all other components of the waste mixture.

  • Record the date you first add waste to the container (the "accumulation start date").[5]

Step 5: Transfer the Waste

  • Carefully pour the waste into the labeled container, using a funnel to prevent spills.

  • Use non-sparking tools and ground the container if transferring larger quantities to prevent static discharge, a potential ignition source.[7]

Step 6: Secure and Store the Container

  • Tightly seal the container cap immediately after the transfer is complete. Waste containers must remain closed except when actively adding waste.[17][18]

  • Wipe the exterior of the container with a damp cloth to remove any external contamination.

  • Place the container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.[18]

  • Ensure the container is stored within secondary containment (e.g., a spill pallet or tray) to capture any potential leaks.[5]

Step 7: Arrange for Final Disposal

  • Once the container is full, or if production of this waste has ceased, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[10] Do not allow waste to accumulate beyond the limits specified by the EPA (typically 55 gallons for an SAA).[18]

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

G cluster_0 A Waste Generation [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol B Hazard Identification (Flammable, Corrosive, Toxic) A->B A->B C Select Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat) B->C B->C D Work in Certified Chemical Fume Hood B->D B->D E Select Waste Container (Compatible, for Non-Halogenated Organics) G Carefully Transfer Waste to Container C->G D->G F Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) E->F E->F F->G F->G H Securely Close Container After Transfer G->H G->H I Store in Designated Satellite Accumulation Area (with Secondary Containment) H->I H->I J Request Pickup by EHS for Final Disposal I->J I->J

Caption: Workflow for the safe disposal of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o. [Link]

  • What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co.KG. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. EPA. [Link]

  • Hazardous Waste. (n.d.). U.S. EPA. [Link]

  • Laboratory Safety Guidance. (n.d.). U.S. OSHA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. EPA. [Link]

  • SAFETY DATA SHEET - Methyl-trimethylbicyclo-hexylmethyl-cyclopropyl methanol. (2025). The Perfumers Apprentice. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]

  • 502361 JAVANOL® SAFETY DATA SHEET. (2015). The Perfumers Apprentice. [Link]

  • The OSHA Laboratory Standard. (2020). Lab Manager. [Link]

  • Cyclopropane Disposal. (n.d.). Synergy Recycling. [Link]

  • Methanol Safety Data Sheet. (2023). [Link]

  • Chemical Disposal in Laboratories. (2022). Envirostore. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). oc-praktikum.de. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]

Sources

Navigating the Safe Handling of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel chemical entities are paramount. [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides a comprehensive, step-by-step framework for its safe use, from initial risk assessment to final disposal, grounded in the principles of chemical safety and informed by the known hazards of its structural components: morpholine and cyclopropylmethanol.

Understanding the Hazard Profile: A Synthesis of Component Risks

Morpholine Derivatives: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often classified as toxic upon skin contact and harmful if swallowed or inhaled.[2][3] Chronic exposure to morpholine has been linked to potential liver and kidney damage.[1][3] Furthermore, morpholine is a flammable liquid, and its vapors can form explosive mixtures with air.[1][4]

Cyclopropylmethanol: This component is also a flammable liquid with a low flash point, necessitating strict avoidance of heat sources, sparks, and open flames.[5][6] It is a known eye irritant, and proper ventilation is crucial to prevent the buildup of its vapors.[5]

Therefore, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol should be treated as a substance that is potentially corrosive, toxic, flammable, and an irritant . The following protocols are designed with these significant risks in mind.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical barrier against chemical exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the corrosive liquid and irritating vapors, preventing severe eye damage.[5][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact with the potentially toxic and corrosive compound.[3][5] Gloves should be inspected before use and changed frequently.
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects against skin contact and potential ignition from flammable properties.[5][8]
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes inhalation of potentially harmful vapors.[7][9]

DOT Script for PPE Selection Workflow:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol eye_face Wear Chemical Goggles & Face Shield start->eye_face Eye Safety hand Wear Chemical-Resistant Gloves (Nitrile/Neoprene) start->hand Skin Safety body Wear Flame-Retardant Lab Coat & Apron start->body Body Safety respiratory Work in Fume Hood or Use NIOSH-Approved Respirator start->respiratory Respiratory Safety end Proceed with Handling eye_face->end hand->end body->end respiratory->end

Caption: A workflow for selecting the appropriate PPE.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][9] The storage area should be designated for flammable and corrosive materials.

  • Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[7][9]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[4][7]

Experimental Procedures

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_workflow Experimental Workflow prep Step 1: Preparation Ensure fume hood is operational. Gather all necessary PPE and spill kit. handling Step 2: Handling Dispense the required amount of the compound within the fume hood. Use non-sparking tools. prep->handling Proceed with caution reaction Step 3: Reaction Conduct the experiment in a closed system if possible. Maintain constant monitoring. handling->reaction cleanup Step 4: Post-Experiment Decontaminate all glassware and equipment. Properly label and store any remaining compound. reaction->cleanup

Caption: A step-by-step experimental workflow for safe handling.

Step-by-Step Guidance:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all required PPE and have a spill kit readily accessible.

    • Use non-sparking tools to prevent ignition.[9]

  • Handling and Dispensing:

    • Conduct all manipulations of the compound within the fume hood.

    • Ground and bond containers and receiving equipment to prevent static discharge.[7][9]

    • Avoid inhalation of vapors and contact with skin and eyes.[9]

  • During the Experiment:

    • If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.

    • Be aware that vapors may be heavier than air and can travel to an ignition source.[8]

  • Post-Experiment:

    • Thoroughly decontaminate all equipment and work surfaces.

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

Emergency Procedures: Be Prepared for the Unexpected

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Collect the absorbed material into a sealed, labeled container for disposal.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains.

Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Disposal Plan: Responsible Waste Management

All waste containing [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[7]

By adhering to these comprehensive safety protocols, researchers can confidently and safely work with [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol, ensuring both personal safety and the integrity of their valuable research.

References

  • The Perfumers Apprentice. (2025, September 8). Safety Data Sheet. Retrieved from [Link]

  • Health Canada. (2025, December 19). Hazardous substance assessment – Morpholine. Retrieved from [Link]

  • Methanex Corporation. (2024, March 8). Safety Data Sheet - Methanol. Retrieved from [Link]

  • MsdsDigital.com. (n.d.). Morpholine. Retrieved from [Link]

  • Amebis. (n.d.). (1-(Morpholinomethyl)cyclopropyl)methanol. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • Airgas. (2022, March 18). Methanol - Safety Data Sheet. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.